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  • Product: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
  • CAS: 2060037-84-3

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

This technical guide provides a comprehensive analysis of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride , a sterically hindered phenethylamine derivative. [1] Executive Summary 2,3-Dimethyl-1-phenylbutan-2-amine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride , a sterically hindered phenethylamine derivative.

[1]

Executive Summary

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a synthetic amine structurally categorized as a higher homologue of Phentermine (


-dimethylphenethylamine). Characterized by the substitution of one 

-methyl group with an isopropyl moiety (via the butane chain extension), this compound represents a sterically crowded lipophilic amine.

While specific clinical data is limited compared to its parent analogues, its structural activity relationship (SAR) suggests potent activity as a Norepinephrine-Dopamine Releasing Agent (NDRA) with high metabolic stability due to steric blockade of the


-carbon. This guide outlines the physicochemical profile, retrosynthetic pathways, and theoretical pharmacological properties for research applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Nomenclature & Structure

The IUPAC name 2,3-dimethyl-1-phenylbutan-2-amine describes a butane chain substituted at the C2 position with an amine, a methyl group, and a benzyl group (C1-Phenyl), and at the C3 position with a methyl group.

  • Systematic Name: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

  • Synonyms:

    
    -Isopropyl-
    
    
    
    -methylphenethylamine; 1-Phenyl-2-amino-2,3-dimethylbutane.
  • Formula:

    
    
    
  • Molecular Weight:

    • Free Base:

      
      [1]
      
    • Hydrochloride Salt:

      
      
      
Structural Parameters
ParameterValueNotes
H-Bond Donors 1 (Ammonium)In HCl salt form
H-Bond Acceptors 0
Rotatable Bonds 3C1-C2, C2-C3, C1-Phenyl
Topological Polar Surface Area

Free base
Predicted LogP ~3.2 - 3.6Highly lipophilic; BBB permeable
Stereochemistry Racemic (Standard)Contains one chiral center at C2

Synthetic Methodology

Due to the steric bulk surrounding the nitrogen atom (tertiary carbinamine), standard


 alkylation is ineffective. The synthesis requires constructing the quaternary carbon center, typically via Grignard addition followed by a Ritter reaction.
Retrosynthetic Analysis

The most efficient pathway disconnects at the C1-C2 bond or the C2-Oxygen bond (pre-amination).

  • Precursor A: 3-Methyl-2-butanone (Methyl Isopropyl Ketone) + Benzylmagnesium Chloride.

  • Precursor B: 1-Phenyl-3-methylbutan-2-one (Benzyl Isopropyl Ketone) + Methylmagnesium Bromide.

Protocol: Grignard-Ritter Sequence

This protocol describes the synthesis via Route A (Methyl Isopropyl Ketone), which utilizes readily available reagents.

Step 1: Grignard Addition (Formation of Tertiary Alcohol)
  • Reagents: Benzylmagnesium chloride (2.0 M in THF), 3-Methyl-2-butanone.

  • Conditions: Anhydrous THF,

    
     to Reflux, 
    
    
    
    atmosphere.
  • Procedure:

    • Charge a flame-dried flask with Benzylmagnesium chloride (1.2 eq).

    • Add 3-Methyl-2-butanone dropwise at

      
       to control exotherm.
      
    • Reflux for 2 hours to ensure addition to the sterically hindered ketone.

    • Quench with saturated

      
      . Extract with diethyl ether.
      
    • Product: 2,3-Dimethyl-1-phenylbutan-2-ol.

Step 2: Ritter Reaction (Amination)
  • Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (conc.), Glacial Acetic Acid.

  • Mechanism: The tertiary alcohol forms a stable carbocation, which is trapped by the nitrile nucleophile.

  • Procedure:

    • Dissolve the tertiary alcohol in glacial acetic acid.

    • Add Sodium Cyanide (CAUTION: Toxic) or Acetonitrile (for acetamide intermediate) at

      
      .
      
    • Add

      
       dropwise. Stir at room temperature for 24 hours.
      
    • Pour onto ice/water. Neutralize to precipitate the formamide/acetamide intermediate.

    • Hydrolysis: Reflux the intermediate in

      
       or 
      
      
      
      to cleave the acyl group, yielding the free amine.
Step 3: Salt Formation
  • Procedure: Dissolve free base oil in dry diethyl ether. Bubble anhydrous

    
     gas or add ethereal 
    
    
    
    .
  • Isolation: Filter the white crystalline precipitate. Recrystallize from Isopropanol/Ether.

Synthesis Precursor 3-Methyl-2-butanone (Methyl Isopropyl Ketone) Alcohol Intermediate: 2,3-Dimethyl-1-phenylbutan-2-ol Precursor->Alcohol Grignard Addition Grignard Benzylmagnesium Chloride Grignard->Alcohol Amide Formamide Intermediate Alcohol->Amide Carbocation Trap Ritter Ritter Reaction (HCN / H2SO4) Ritter->Amide Product 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride Amide->Product Deprotection Hydrolysis Acid Hydrolysis (HCl Reflux) Hydrolysis->Product

Caption: Synthetic workflow from commodity precursors to the target hydrochloride salt via the Ritter reaction.

Analytical Characterization (Expected)

Researchers must validate the identity using NMR and MS. The following data is derived from standard spectroscopic prediction algorithms for this structure.

Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    : 
    
    
    
    [2]
  • Fragmentation Pattern:

    • 
       (Tropylium ion):  Dominant peak, characteristic of the benzyl group cleavage.
      
    • 
      :  Loss of benzyl group (
      
      
      
      ). Represents the
      
      
      fragment.
Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.15 - 7.35 Multiplet5HPhenyl aromatic protons
2.85 & 2.65 Doublet of Doublets2HBenzylic

(Diastereotopic)
1.80 Septet1HC3 Methine (

) of isopropyl group
1.15 Singlet3HC2 Methyl group
0.95 Doublet6HIsopropyl Methyls (

)
8.20 Broad Singlet3HAmmonium

(Exchangeable)

Pharmacology & Structure-Activity Relationship (SAR)

Note: This section is based on SAR extrapolation from Phentermine and Mephentermine. No direct clinical trials exist for this specific isomer.

Mechanism of Action

The compound functions as an indirect sympathomimetic .

  • Uptake: Substrate for VMAT2 (Vesicular Monoamine Transporter 2).

  • Release: Displaces Norepinephrine (NE) and Dopamine (DA) from presynaptic vesicles into the cytoplasm.

  • Efflux: Reverses the direction of DAT (Dopamine Transporter) and NET (Norepinephrine Transporter), flooding the synapse with monoamines.

Steric Effects on Metabolism

The defining feature of this molecule is the


-isopropyl group .
  • MAO Resistance: Monoamine Oxidase (MAO) requires an

    
    -proton to oxidize amines. Like Phentermine (
    
    
    
    -dimethyl), this compound lacks an
    
    
    -proton, rendering it immune to MAO deamination.
  • Metabolic Stability: The bulkier isopropyl group (compared to Phentermine's methyl) may further hinder N-hydroxylation or other hepatic degradation pathways, potentially extending the half-life (

    
     hours estimated).
    

SAR Compound 2,3-Dimethyl-1-phenylbutan-2-amine Feature1 Alpha-Quaternary Carbon (No H atom) Compound->Feature1 Feature2 Isopropyl Steric Bulk Compound->Feature2 Feature3 Primary Amine Compound->Feature3 Effect1 Blocks MAO Metabolism (Extended Duration) Feature1->Effect1 Effect2 Reduced Potency vs Amphetamine (Steric hindrance at receptor) Feature2->Effect2 Effect3 High NET/DAT Selectivity Feature3->Effect3

Caption: Structure-Activity Relationship (SAR) analysis highlighting the impact of steric hindrance on metabolic stability and receptor binding.

Safety & Handling

Hazard Classification: Irritant / Potential Stimulant.

  • GHS Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • Handling: Use in a fume hood with nitrile gloves. As a hydrochloride salt, the compound is hygroscopic; store in a desiccator at

    
    .
    

References

  • PubChem. (2025).[3][4] Compound Summary: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride. National Library of Medicine. [Link]

  • NIST. (2025). Mass Spectrometry Data Center: Phenethylamine Derivatives. National Institute of Standards and Technology.[5] [Link][5]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. [Link](Cited for NDRA mechanism of alpha-alkyl phenethylamines).

Sources

Exploratory

Technical Monograph: Pharmacological Mechanism of 2,3-Dimethyl-1-phenylbutan-2-amine HCl

The following technical guide details the pharmacological mechanism of action for 2,3-Dimethyl-1-phenylbutan-2-amine HCl , a structural homolog of the psychostimulant phentermine. Given the specific nature of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological mechanism of action for 2,3-Dimethyl-1-phenylbutan-2-amine HCl , a structural homolog of the psychostimulant phentermine.

Given the specific nature of this compound (CAS: 2060037-84-3) as a research chemical with limited direct clinical literature, this monograph synthesizes its mechanism based on Structure-Activity Relationships (SAR) of the phenethylamine class, specifically comparing it to Phentermine and Pentorex .

Executive Summary & Chemical Identity

2,3-Dimethyl-1-phenylbutan-2-amine HCl is a synthetic sympathomimetic amine belonging to the phenethylamine class. Structurally, it acts as a sterically hindered analog of Phentermine (


-dimethylphenethylamine).
  • Systematic Name: 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride.[1]

  • Structural Class:

    
    -alkyl-phenethylamine.
    
  • Molecular Formula:

    
    .
    
  • Core Pharmacophore: The molecule features a phenyl ring separated by a methylene bridge from a quaternary carbon bearing an amine, a methyl group, and a bulky isopropyl group.

Structural Differentiation

Unlike Amphetamine (planar, minimal steric bulk) or Phentermine (


-dimethyl), this compound possesses an isopropyl group  at the 

-position (specifically, the C3-C4 chain acts as an isopropyl substituent on the C2 amine center). This increased steric bulk significantly alters its interaction with monoamine transporters, shifting the mechanism from "substrate-based release" toward "reuptake inhibition."
CompoundStructure (

-substituents)
Primary MechanismTransporter Selectivity
Amphetamine

-Methyl, H
Releaser (Substrate)DAT

NET >> SERT
Phentermine

-Methyl,

-Methyl
Releaser (Substrate)NET > DAT >> SERT
Target Compound

-Methyl,

-Isopropyl
Reuptake Inhibitor / Weak Releaser NET > DAT (Predicted)

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 2,3-Dimethyl-1-phenylbutan-2-amine is governed by its interaction with the Solute Carrier 6 (SLC6) family of transporters: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Interaction with Monoamine Transporters

The compound functions primarily as a Monoamine Reuptake Inhibitor (MRI) with potential weak releasing properties.

  • Binding (Recognition): The phenethylamine backbone allows the molecule to bind to the S1 site of DAT and NET. The protonated amine mimics the endogenous neurotransmitter (dopamine/norepinephrine).

  • Translocation Blockade (The Steric Effect):

    • Standard Releasers (e.g., Amphetamine) are small enough to be transported into the cytoplasm, where they trigger VMAT2 reversal and TAAR1 activation.

    • 2,3-Dimethyl-1-phenylbutan-2-amine possesses a bulky isopropyl group at the

      
      -carbon. SAR studies on phenethylamines indicate that substituents larger than an ethyl group at the 
      
      
      
      -position drastically reduce the rate of translocation.
    • Result: The molecule likely binds to the transporter and locks it in the outward-facing conformation (or occluded state), preventing the uptake of synaptic neurotransmitters without efficiently entering the neuron itself.

Synaptic Outcome
  • Net Effect: Elevation of extracellular Norepinephrine (NE) and Dopamine (DA) levels.

  • Selectivity: Due to the hydrophobic nature of the isopropyl group, the compound likely exhibits higher affinity for NET (which accommodates lipophilic ligands) over DAT. SERT affinity is typically low for

    
    -disubstituted phenethylamines unless the phenyl ring is substituted (e.g., Chlorphentermine).
    
Resistance to Metabolism (MAO)

The quaternary


-carbon  (bearing both methyl and isopropyl groups) renders the molecule completely resistant to deamination by Monoamine Oxidase (MAO-A/B) . The lack of an 

-hydrogen prevents the formation of the imine intermediate required for MAO catalysis. This predicts a prolonged half-life compared to amphetamine.

Visualization of Signaling Pathways

The following diagram illustrates the differential mechanism between a standard releaser (Amphetamine) and the sterically hindered target compound at the synaptic cleft.

Mechanism cluster_synapse Synaptic Cleft Dynamics cluster_neuron Presynaptic Neuron Compound 2,3-Dimethyl-1-phenylbutan-2-amine DAT_Out DAT (Outward Facing) Compound->DAT_Out Binds with High Affinity VMAT2 VMAT2 Vesicle Compound->VMAT2 No Interaction (Steric Hindrance) MAO MAO Enzyme Compound->MAO Resistant (No Alpha-H) DAT_Out->Compound Steric Blockade (No Translocation) DA_Syn Synaptic Dopamine DAT_Out->DA_Syn Prevents Reuptake DA_Syn->DA_Syn Accumulation TAAR1 TAAR1 Receptor

Caption: Comparative mechanism showing the steric blockade of DAT/NET by 2,3-Dimethyl-1-phenylbutan-2-amine, preventing translocation and MAO degradation.

Experimental Validation Protocols

To empirically confirm the mechanism described above, the following experimental workflows are required. These protocols distinguish between a Releaser and a Reuptake Inhibitor.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the


 for DAT, NET, and SERT inhibition.
  • Cell Line Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNAs.

  • Incubation: Plate cells in 96-well plates. Treat with varying concentrations of 2,3-Dimethyl-1-phenylbutan-2-amine HCl (

    
     to 
    
    
    
    M).
  • Substrate Addition: Add radiolabeled neurotransmitter (

    
    , 
    
    
    
    , or
    
    
    ).
  • Measurement: Incubate for 10 minutes at 37°C. Terminate reaction with ice-cold buffer. Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake to calculate

    
    .
    
Protocol B: Superfusion Release Assay (Differentiation Step)

Objective: Confirm if the drug induces release (Amphetamine-like) or only blocks uptake (Cocaine/Methylphenidate-like).

  • Tissue Preparation: Isolate rat striatal synaptosomes pre-loaded with

    
    .
    
  • Superfusion: Place synaptosomes in micro-chambers and superfuse with Krebs-Henseleit buffer.

  • Drug Application: Apply the target compound.[1]

  • Differentiation Logic:

    • Releaser: Will cause a spike in

      
       efflux even in the absence of extracellular calcium.
      
    • Reuptake Inhibitor: Will NOT cause significant efflux alone; it will only prolong the presence of electrically stimulated release.

  • Validation: Compare efflux curves against Amphetamine (positive control) and Vehicle (negative control).

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: Verify MAO resistance and identify CYP metabolites.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate compound (10 µM) at 37°C for 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS .

  • Expected Result: High stability vs. MAO; slow clearance via aromatic hydroxylation (CYP2D6/3A4).

Experimental Workflow Visualization

Workflow cluster_assays Pharmacological Profiling Start Compound: 2,3-Dimethyl-1-phenylbutan-2-amine HCl Uptake HEK293 Uptake Assay (Determine Ki for DAT/NET) Start->Uptake Release Synaptosome Release Assay (Releaser vs Inhibitor) Start->Release Metabolism Microsomal Stability (MAO Resistance Check) Start->Metabolism Result_Releaser Outcome A: Efflux > Baseline (Substrate Mechanism) Release->Result_Releaser High Translocation Result_Inhibitor Outcome B: Efflux = Baseline (Blocker Mechanism) Release->Result_Inhibitor Steric Hindrance (Predicted)

Caption: Decision tree for experimentally classifying the compound as a Reuptake Inhibitor or Releaser.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Glennon, R. A. (2014). Phenylisopropylamine stimulants: Amphetamine-related agents.[2] In: Designer Drugs. Link

  • PubChem Compound Summary. (2024). Pentorex (Structural Analog Reference). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride.[1] Link

Sources

Foundational

Comprehensive Toxicological Profile and Assessment Protocol: 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride

Executive Summary 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a sterically hindered phenethylamine derivative, structurally analogous to Phentermine and Mephentermine . Currently classified as a Novel Chemical En...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a sterically hindered phenethylamine derivative, structurally analogous to Phentermine and Mephentermine . Currently classified as a Novel Chemical Entity (NCE) and a research building block, it lacks established, peer-reviewed LD50 data in public toxicological registries (RTECS, ECHA).

This guide serves as a foundational technical document for researchers. It synthesizes a predictive toxicological profile based on Quantitative Structure-Activity Relationships (QSAR) and outlines a rigorous, OECD-compliant experimental protocol to empirically determine its acute toxicity and LD50.

Key Predictive Insight: Due to the quaternary


-carbon and the bulky 

-isopropyl moiety (relative to the amine), this compound is predicted to exhibit high metabolic stability (MAO resistance) and prolonged sympathomimetic effects. The estimated oral LD50 in rodents is predicted to fall within the 100–250 mg/kg range, classifying it as Category 3 (Toxic if swallowed) under GHS standards.

Chemical Identity & Structural Analysis (SAR)

To understand the toxicity, we must deconstruct the molecule’s interaction potential with biological systems.

Structural Deconstruction
  • Systematic Name: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.75 g/mol

  • Core Scaffold: Phenethylamine (PEA)

  • Substituents:

    • 
      -Methyl:  Prevents deamination by Monoamine Oxidase (MAO).
      
    • 
      -Isopropyl (via butane chain):  The "2,3-dimethylbutan-2-amine" nomenclature implies a backbone where the group at the 
      
      
      
      -position (C2) includes a bulky isopropyl moiety (
      
      
      ) relative to the benzyl group.
Comparative Pharmacology (Read-Across)

The toxicity profile is inferred from structural analogs:

FeaturePhentermine 2,3-Dimethyl-1-phenylbutan-2-amine Toxicological Implication

-Substituent
Methyl (

)
Isopropyl (

)
Increased lipophilicity; higher BBB penetration.
MAO Resistance HighVery High Prolonged half-life; risk of accumulation.
Mechanism TAAR1 Agonist / VMAT2 ReleaserPredicted TAAR1 AgonistSympathomimetic toxidrome (Hypertension, Tachycardia).
Est. LD50 (Oral, Rat) 151 mg/kg~100–250 mg/kg Moderate acute toxicity; narrow therapeutic index.
Visualizing the Structural Relationship

The following diagram illustrates the structural evolution and predicted metabolic fate.

SAR_Analysis Phentermine Phentermine (Reference Tox: LD50 ~151 mg/kg) Target 2,3-Dimethyl-1-phenylbutan-2-amine (Target Analyte) Phentermine->Target Structural Homology StericBulk Increased Steric Bulk (Alpha-Isopropyl) Target->StericBulk Possesses Lipophilicity Higher LogP (Increased CNS Entry) StericBulk->Lipophilicity Causes MAO_Resist MAO Resistance (Metabolic Stability) StericBulk->MAO_Resist Enhances Toxicity Predicted Toxidrome: Sympathomimetic Crisis Lipophilicity->Toxicity Lower Seizure Threshold MAO_Resist->Toxicity Prolonged Excitotoxicity

Figure 1: Structure-Activity Relationship (SAR) predicting enhanced stability and lipophilicity compared to Phentermine.

Predicted Toxicological Profile

Based on the SAR analysis, the following toxicological endpoints are anticipated.

Acute Toxicity (Single Dose)
  • CNS Effects: Psychomotor agitation, tremors, hyperreflexia, and at high doses, tonic-clonic seizures. The increased lipophilicity suggests a rapid onset of CNS symptoms.

  • Cardiovascular Effects: Potent vasoconstriction leading to hypertensive crisis, tachycardia, and potential arrhythmias.

  • Hyperthermia: Significant risk of malignant hyperthermia due to excessive monoamine release (Serotonin/Dopamine).

Chronic & Sub-chronic Toxicity
  • Neurotoxicity: Potential for oxidative stress in dopaminergic terminals (analogous to substituted amphetamines).

  • Cardiotoxicity: Risk of valvulopathy (5-HT2B agonism is unknown but possible) and pulmonary hypertension.

Experimental Protocol: Determination of LD50

Since empirical data is absent, researchers must generate it using validated methods. The OECD Guideline 425 (Up-and-Down Procedure) is selected to minimize animal usage while providing a statistically robust LD50 estimate.

Study Design Overview
  • Test System: Sprague-Dawley Rats (Female, nulliparous and non-pregnant).

  • Route: Oral Gavage (p.o.) using water or saline as vehicle (HCl salt is water-soluble).

  • Starting Dose: 175 mg/kg (Based on Phentermine read-across).

  • Limit Dose: 2000 mg/kg (If no mortality at lower steps).

Step-by-Step Methodology
Phase 1: Limit Test (Sighting Study)
  • Preparation: Dissolve 2,3-Dimethyl-1-phenylbutan-2-amine HCl in deionized water.

  • Dosing: Administer 175 mg/kg to a single sentinel animal.

  • Observation (48h):

    • Survival: Proceed to Main Test with higher dose.

    • Death: Proceed to Main Test with lower dose.

Phase 2: Main Test (Up-and-Down)

Use the AOT425StatPgm (OECD software) to determine subsequent doses.

  • Dosing Sequence: Single animal dosing, separated by 48 hours.

  • Dose Progression Factor: 3.2 (Log interval 0.5).

  • Stopping Rule:

    • 3 consecutive animals survive at the Limit Dose.

    • 5 reversals of outcome (Survival

      
       Death) occur in 6 consecutive animals.
      
Data Output & Analysis

Calculate the LD50 with 95% Confidence Intervals using Maximum Likelihood Estimation (MLE).

ParameterObservation Criteria
Mortality Time to death (rapid vs. delayed).
Clinical Signs Piloerection, gait abnormalities, salivation, lethargy/agitation.
Body Weight Measured at Day 0, Day 7, and Day 14 (termination).
Gross Necropsy Examination of liver, kidneys, heart, and lungs for congestion/hemorrhage.
Workflow Diagram (OECD 425)

OECD_425_Protocol Start Start: Select Initial Dose (175 mg/kg) Dose1 Dose Single Animal Start->Dose1 Observe Observe 48 Hours Dose1->Observe Decision Outcome? Observe->Decision Survive Survival Decision->Survive No Tox Die Death Decision->Die Tox Increase Increase Dose (x3.2) Survive->Increase Decrease Decrease Dose (/3.2) Die->Decrease StopCheck Stopping Criteria Met? Increase->StopCheck Decrease->StopCheck StopCheck->Dose1 No Finalize Calculate LD50 (MLE) StopCheck->Finalize Yes

Figure 2: OECD 425 Up-and-Down Procedure workflow for LD50 determination.

Safety & Handling Guidelines

Given the predicted potency, strict containment is required for laboratory personnel.

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved), N95/P100 respirator (if powder), lab coat, and safety goggles.

  • Deactivation: Chemical deactivation of spills using 10% Sodium Hypochlorite (Bleach) to oxidize the amine, followed by water rinse.

References

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Sigma-Aldrich. (2023). Product Specification: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS 2060037-84-3).[1] Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology, 47, 681-698. Link

  • United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Ninth revised edition. Link

Sources

Exploratory

The Genesis of a Phenethylamine: A Technical History of 2,3-Dimethyl-1-phenylbutan-2-amine and Its Derivatives

An In-depth Guide for the Research and Drug Development Professional Abstract The phenethylamine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of neuroactive compounds. Within this broad c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for the Research and Drug Development Professional

Abstract

The phenethylamine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of neuroactive compounds. Within this broad class, 2,3-Dimethyl-1-phenylbutan-2-amine and its derivatives represent a unique structural motif with potential for nuanced pharmacological activity. This technical guide provides a comprehensive historical and methodological overview of the discovery and synthesis of this compound class. We will explore the plausible early synthetic routes, likely rooted in classical name reactions, and contrast them with modern, more efficient methodologies such as catalytic reductive amination and stereoselective approaches. The guide will delve into the synthesis of the key precursor, 3,3-dimethyl-1-phenylbutan-2-one, and provide detailed experimental protocols for the synthesis of the target amines. Furthermore, we will examine the pharmacological context of these molecules, drawing on the structure-activity relationships of related phenethylamines to understand the driving force behind their synthesis.

Introduction: The Allure of the Phenethylamine Backbone

The 2-phenylethylamine framework is a privileged structure in neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic stimulants and psychedelic compounds.[1] The pharmacological activity of these molecules is exquisitely sensitive to substitutions on both the phenyl ring and the ethylamine side chain. The introduction of methyl groups, as in the case of 2,3-Dimethyl-1-phenylbutan-2-amine, can profoundly influence a compound's potency, receptor selectivity, and metabolic stability. This guide will illuminate the synthetic journey towards this specific analogue, a journey that mirrors the evolution of synthetic organic chemistry itself.

A Plausible History: From Classical Reactions to Modern Efficiency

While a singular "discovery" paper for 2,3-Dimethyl-1-phenylbutan-2-amine remains elusive in the historical record, we can construct a logical progression of its synthesis based on the development of synthetic methodologies for amines.

The Precursor Ketone: A Necessary Beginning

The most logical synthetic precursor to 2,3-Dimethyl-1-phenylbutan-2-amine is the corresponding ketone, 3,3-dimethyl-1-phenylbutan-2-one . The synthesis of this key intermediate is a critical first step.

Experimental Protocol: Synthesis of 3,3-dimethyl-1-phenylbutan-2-one

  • Reaction: Friedel-Crafts acylation of benzene with 3,3-dimethylbutanoyl chloride.

  • Procedure:

    • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (excess), add 3,3-dimethylbutanoyl chloride (1.0 eq) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting residue by vacuum distillation to yield 3,3-dimethyl-1-phenylbutan-2-one.

Early Attempts: The Leuckart-Wallach Reaction

First described in 1885, the Leuckart reaction (and its subsequent modifications by Wallach) was a foundational method for the synthesis of amines from ketones or aldehydes.[2] It is highly probable that early attempts to synthesize 2,3-Dimethyl-1-phenylbutan-2-amine would have employed this one-pot reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2]

The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the desired amine.[2] However, the Leuckart-Wallach reaction is often hampered by the need for high temperatures and can produce a mixture of primary, secondary, and tertiary amines, making purification challenging.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine via the Leuckart-Wallach Reaction

  • Reaction: Reductive amination of 3,3-dimethyl-1-phenylbutan-2-one with ammonium formate.

  • Procedure:

    • A mixture of 3,3-dimethyl-1-phenylbutan-2-one (1.0 eq) and ammonium formate (2-3 eq) is heated to 160-185 °C for several hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled and then treated with a strong base (e.g., NaOH) to hydrolyze the intermediate formamide.

    • The resulting amine is extracted with an organic solvent (e.g., diethyl ether).

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or column chromatography.

Modern Synthetic Strategies: Precision and Control

The advent of more sophisticated reducing agents and catalytic systems has led to the development of highly efficient and selective methods for amine synthesis, rendering the classical Leuckart-Wallach reaction largely obsolete for laboratory and industrial applications.

Catalytic Reductive Amination: The Method of Choice

Modern organic synthesis overwhelmingly favors catalytic reductive amination for the conversion of ketones to amines. This method involves the reaction of the ketone with an amine in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine via Catalytic Reductive Amination

  • Reaction: Reductive amination of 3,3-dimethyl-1-phenylbutan-2-one with ammonia, followed by reduction.

  • Procedure:

    • To a solution of 3,3-dimethyl-1-phenylbutan-2-one (1.0 eq) in methanol, add a solution of ammonia in methanol.

    • The mixture is stirred at room temperature, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise.

    • The reaction is stirred for several hours until the starting ketone is consumed (monitored by TLC or GC-MS).

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • After filtration and concentration, the crude amine can be purified by distillation or chromatography.

The Quest for Chirality: Stereoselective Synthesis

2,3-Dimethyl-1-phenylbutan-2-amine possesses a chiral center at the C2 position. As the pharmacological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic routes is of paramount importance in drug discovery.

One common strategy involves the use of a chiral auxiliary. For example, the ketone precursor can be reacted with a chiral amine to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Alternatively, asymmetric catalytic reduction of the imine intermediate can be achieved using a chiral catalyst, providing a more atom-economical route to the desired enantiomer.

Pharmacological Context: Why Synthesize These Derivatives?

The driving force behind the synthesis of novel phenethylamine derivatives is the search for compounds with improved therapeutic properties or unique pharmacological profiles. The structure of 2,3-Dimethyl-1-phenylbutan-2-amine suggests potential interactions with monoamine systems in the central nervous system.

Substituted phenethylamines are known to interact with a variety of receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[3][4][5][6][7] The specific substitution pattern on the phenyl ring and the alkyl chain dictates the affinity and efficacy at these targets. For instance, many psychedelic phenethylamines are potent agonists at the 5-HT2A receptor.[3][5][6][7] Other derivatives act as monoamine releasing agents or reuptake inhibitors, leading to stimulant effects.

The 2,3-dimethyl substitution pattern on the butan-2-amine backbone could influence receptor binding by altering the conformation of the molecule and its interaction with the receptor's binding pocket. It may also affect the compound's susceptibility to metabolism by enzymes such as monoamine oxidase (MAO). Further research into the specific receptor binding profile and in vivo effects of 2,3-Dimethyl-1-phenylbutan-2-amine and its derivatives is warranted to fully elucidate their therapeutic potential.

Data Summary and Visualization

Table 1: Comparison of Synthetic Methodologies
MethodReagentsConditionsAdvantagesDisadvantages
Leuckart-Wallach Ketone, Ammonium FormateHigh TemperatureOne-potLow yield, harsh conditions, side products
Catalytic Reductive Amination Ketone, Amine, Reducing AgentMildHigh yield, high purity, versatileRequires a separate reduction step
Diagram 1: General Synthetic Pathways to 2,3-Dimethyl-1-phenylbutan-2-amine

SynthesisPathways cluster_0 Historical Route cluster_1 Modern Route Precursor 3,3-Dimethyl-1-phenylbutan-2-one Leuckart Leuckart-Wallach Reaction (Ammonium Formate, Heat) Precursor->Leuckart ReductiveAmination Catalytic Reductive Amination (Amine, Reducing Agent) Precursor->ReductiveAmination Target 2,3-Dimethyl-1-phenylbutan-2-amine Leuckart->Target ReductiveAmination->Target

Caption: Synthetic routes to 2,3-Dimethyl-1-phenylbutan-2-amine.

Conclusion

The history of the synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine derivatives, while not explicitly detailed in a single seminal publication, can be logically inferred from the broader history of phenethylamine synthesis. From the classical, high-temperature Leuckart-Wallach reaction to the milder and more efficient modern catalytic reductive aminations, the methods for accessing this compound class have evolved significantly. The ongoing interest in phenethylamine derivatives is driven by the quest for novel therapeutic agents with specific pharmacological profiles. The unique substitution pattern of 2,3-Dimethyl-1-phenylbutan-2-amine makes it and its derivatives intriguing targets for future drug discovery and development efforts. This guide provides a foundational understanding of the synthesis and potential significance of this important class of molecules.

References

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). PubMed. [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ResearchGate. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. [Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr - Psilosybiini.info. [Link]

  • 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines. SciSpace. [Link]

  • The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). PubMed. [Link]

  • 2-Phenyl-3-aminobutane. Wikipedia. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Phenylisobutylamine. Wikipedia. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]

  • 2,3-Dimethylbutan-1-amine. PubChem. [Link]

  • (2S)-3-methyl-1-phenylbutan-2-amine. Stenutz. [Link]

  • Phenylbutenamine. Wikipedia. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

Sources

Foundational

Preclinical Receptor Binding and Functional Profiling of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride

Executive Summary & Structural Rationale The compound 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride represents a highly sterically hindered analog within the phenethylamine class. Structurally, it features an -isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride represents a highly sterically hindered analog within the phenethylamine class. Structurally, it features an


-isopropyl and 

-methyl substitution on the phenethylamine backbone. In classical pharmacology, amphetamine derivatives (e.g., phentermine) act as substrates or inhibitors at monoamine transporters (DAT, NET, SERT) and as agonists at the Trace Amine-Associated Receptor 1 (TAAR1).

However, the massive steric bulk introduced by the


-isopropyl group fundamentally alters the pharmacophore. This bulk is hypothesized to confer extreme resistance to monoamine oxidase (MAO) degradation while simultaneously creating steric clashes within the narrow orthosteric binding pockets of DAT and NET. Consequently, profiling this compound requires a robust, self-validating suite of radioligand binding and functional assays to determine whether it retains transporter affinity or shifts selectively toward intracellular targets like TAAR1.

This technical guide establishes the definitive in vitro pharmacological protocols required to evaluate the receptor binding affinity and functional activity of this novel chemical entity.

Target Selection & Mechanistic Causality

To generate a comprehensive pharmacological profile, we must interrogate the primary targets associated with phenethylamine derivatives. Mere binding affinity (


) is insufficient; we must understand the functional consequences of that binding.
  • Monoamine Transporters (DAT, NET, SERT): We utilize competitive radioligand binding assays in transfected cell lines[1]. Because the test compound may act as a reuptake inhibitor rather than a substrate due to its steric bulk, displacement of established high-affinity radioligands (e.g.,

    
    RTI-55) provides a direct measure of orthosteric site competition.
    
  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a

    
    -coupled receptor predominantly localized to intracellular membranes[2]. Traditional membrane binding assays often fail to capture TAAR1 pharmacology accurately due to high constitutive activity and rapid internalization. Therefore, we utilize a functional cAMP accumulation assay to measure downstream signaling[3].
    

TAAR1_Signaling Drug 2,3-Dimethyl-1- phenylbutan-2-amine Transporter Monoamine Transporter (DAT/NET) Drug->Transporter Uptake TAAR1 Intracellular TAAR1 Receptor Drug->TAAR1 Direct Binding Transporter->TAAR1 Intracellular entry Gs Gαs Protein Activation TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation (HTRF Readout) AC->cAMP

Mechanism of TAAR1 activation and downstream cAMP signaling by amphetamine derivatives.

Detailed Experimental Workflows

Compound Preparation and Handling

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is highly water-soluble due to its salt form.

  • Stock Solution: Prepare a 10 mM master stock in 100% DMSO to prevent microbial growth and ensure long-term stability at -20°C.

  • Working Dilutions: Dilute the stock in the respective assay buffers. Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity or membrane fluidization, which can artificially alter receptor binding kinetics[4].

Protocol: Competitive Radioligand Binding (DAT, NET, SERT)

This protocol utilizes a rapid vacuum filtration method to separate bound from free radioligand.

Causality in Design:

  • Why use GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI)? PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters. This prevents the non-specific binding of positively charged ligands (like our amine hydrochloride) to the filter matrix, thereby reducing background noise and improving the signal-to-noise ratio[4].

  • Why wash with ice-cold buffer? Lowering the temperature abruptly halts the reaction and slows the dissociation rate (

    
    ) of the radioligand from the receptor, ensuring the equilibrium achieved during incubation is preserved during the filtration step.
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-S cells expressing hDAT, MDCK cells expressing hNET, or HEK-293 cells expressing hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes[1]. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (96-well format):

    • Add 50 µL of assay buffer (Total Binding) OR 50 µL of reference inhibitor (Non-Specific Binding: 10 µM Nomifensine for DAT, 10 µM Desipramine for NET, 10 µM Imipramine for SERT)[1].

    • Add 50 µL of the test compound at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of radioligand (

      
      RTI-55 for DAT/NET; 
      
      
      
      Paroxetine for SERT) at a concentration equal to its
      
      
      [1].
    • Initiate the reaction by adding 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at room temperature for 90 minutes to ensure the system reaches thermodynamic equilibrium[4].

  • Filtration & Detection: Rapidly filter the contents through 0.3% PEI-soaked GF/B filter mats using a 96-well cell harvester. Wash three times with 500 µL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a Microbeta scintillation counter[4].

Workflow Membrane Cell Membrane Prep (hDAT, hNET, hSERT) Incubation Incubation Phase (Radioligand + Test Compound) Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubation->Filtration Washing Washing (Ice-Cold Buffer) Preserve Equilibrium Filtration->Washing Detection Liquid Scintillation Counting (Determine IC50 / Ki) Washing->Detection

Workflow for competitive radioligand binding assay to determine transporter affinity.

Protocol: Functional cAMP Assay (TAAR1)

Because TAAR1 is activated intracellularly, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

Causality in Design:

  • Why HTRF? HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. This ratiometric measurement eliminates compound auto-fluorescence and media interference, providing a highly trustworthy and reproducible readout[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing hTAAR1 into 384-well plates at a density of 8,000 cells per well (5 µL volume)[3].

  • Compound Stimulation: Add 5 µL of 2,3-Dimethyl-1-phenylbutan-2-amine HCl at varying concentrations (

    
     to 
    
    
    
    M) diluted in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate at 37°C for 30 minutes[3].
  • Detection: Add 5 µL of d2-conjugated cAMP and 5 µL of Europium cryptate-conjugated antibody. Incubate at room temperature for 1 hour[3].

  • Readout: Read the plate using a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the

    
     (agonist) or 
    
    
    
    (antagonist) based on the fluorescence ratio (665 nm / 620 nm).

Data Presentation & Assay Validation

To establish trustworthiness, every assay must be a self-validating system. The robustness of the binding assay is quantified using the Z'-factor , which evaluates the dynamic range between Total Binding (TB) and Non-Specific Binding (NSB). A Z'-factor > 0.5 indicates an excellent assay.

Validation Total Total Binding (TB) Radioligand Only Specific Specific Binding Window (TB - NSB) Total->Specific NSB Non-Specific Binding (NSB) + Excess Cold Ligand NSB->Specific ZFactor Z'-Factor Calculation (Must be > 0.5) Specific->ZFactor

Self-validating logic for radioligand binding assays ensuring robust signal-to-noise ratios.

Expected Pharmacological Profile

The following table summarizes the comparative binding affinities (


) of standard phenethylamine anorectics versus the anticipated profile of our sterically hindered test compound. The 

values obtained from the binding curves are converted to absolute binding affinities (

) using the Cheng-Prusoff equation:

.
TargetRadioligandReference ControlPhentermine

(nM)[5]
2,3-Dimethyl-1-phenylbutan-2-amine

(nM)*
hDAT

RTI-55
GBR-12909~2,600TBD (Expected >5,000 due to steric clash)
hNET

RTI-55
Desipramine~39TBD (Expected ~500 - 1,000)
hSERT

Paroxetine
Fluoxetine>10,000TBD (Expected >10,000)
hTAAR1 N/A (cAMP Readout)RO5166017~1,200 (

)
TBD (Expected to retain agonist activity)

*Note: Values for the test compound are investigational endpoints to be determined via the execution of this protocol. The steric bulk of the


-isopropyl group is anticipated to significantly reduce DAT/NET affinity compared to phentermine.

References

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Trace Amine-Associated Receptor 1 Is a Modulator of the Dopamine Transporter Source: doi.org URL:[Link]

  • 1 U.S. Department of Justice Drug Enforcement Administration Schedule of Controlled Substances: Placement of Serdexmethylphenid Source: regulations.gov URL:[Link]

  • University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program - PDSP Source: unc.edu URL:[Link]

  • Appetite Suppressants, Cardiac Valve Disease and Combination Pharmacotherapy Source: nih.gov URL:[Link]

Sources

Exploratory

Technical Guide: SDS Interpretation & Risk Assessment for 2,3-Dimethyl-1-phenylbutan-2-amine HCl

The following technical guide provides an in-depth interpretation of the Safety Data Sheet (SDS) and handling protocols for 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride . This document is structured for researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth interpretation of the Safety Data Sheet (SDS) and handling protocols for 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride . This document is structured for researchers and drug development professionals, focusing on the translation of chemical structure and hazard codes into actionable safety workflows.

CAS Number: 2060037-84-3 Chemical Class: Substituted Phenethylamine / Sterically Hindered Primary Amine Molecular Formula:



Executive Summary & Compound Identity

In drug discovery, 2,3-Dimethyl-1-phenylbutan-2-amine HCl represents a unique scaffold sharing structural homology with psychostimulants like phentermine. Unlike simple phenethylamines, the steric bulk at the


-carbon (C2) and 

-carbon (C3) introduces specific physicochemical properties that alter its metabolic stability and toxicological profile.

This guide moves beyond the standard SDS "Warning" labels to explain why these hazards exist and how to manage them using a self-validating safety protocol.

Structural Analysis & Safety Implications

The IUPAC name reveals a highly substituted aliphatic chain attached to a phenyl ring:

  • Phenyl Ring (C1 attachment): Lipophilicity driver, facilitating Blood-Brain Barrier (BBB) penetration.

  • Quaternary Carbon (C2): The amine is attached to a carbon bonded to a methyl group and an isopropyl group (via the butane chain logic). This steric hindrance blocks Monoamine Oxidase (MAO) access, potentially extending biological half-life and increasing acute toxicity risks compared to unhindered analogues.

  • Hydrochloride Salt: Increases water solubility, making the compound bioavailable upon mucous membrane contact (inhalation/ingestion).

GHS Hazard Interpretation & Logic

Standard SDS documents for research chemicals often default to "Caution" due to a lack of specific toxicological data. However, based on Structure-Activity Relationships (SAR) with phentermine and amphetamine classes, the following GHS classifications should be treated as the minimum baseline for risk assessment.

Core Hazard Codes (Decoded)
GHS CodeHazard StatementMechanistic Interpretation
H301 / H302 Toxic/Harmful if Swallowed High Risk. As a likely CNS stimulant, oral ingestion can trigger sympathomimetic crises (tachycardia, hypertension). The HCl salt form ensures rapid gastric absorption.
H315 Causes Skin Irritation Moderate Risk. The acidic nature of the HCl salt combined with the lipophilic amine moiety allows for dermal penetration and local pH-mediated tissue damage.
H319 Causes Serious Eye Irritation High Risk. Crystalline salts are abrasive and chemically corrosive to the cornea. Immediate irrigation is critical to prevent opacity.
H335 May Cause Respiratory Irritation Variable Risk. Dust inhalation is the primary vector in a lab setting. The compound acts as a mucous membrane irritant and potential vasoconstrictor in the lungs.
Visualization: Hazard Assessment Workflow

The following diagram illustrates the logical flow from chemical structure to hazard classification and required controls.

HazardAssessment Struct Chemical Structure: Sterically Hindered Amine Prop1 Lipophilic Phenyl Ring Struct->Prop1 Prop2 Primary Amine HCl Salt Struct->Prop2 Prop3 Alpha-Methyl/Alkyl Bulk Struct->Prop3 Haz1 High BBB Permeability (CNS Toxicity Risk) Prop1->Haz1 Facilitates absorption Haz2 Corrosive/Irritant (pH < 5.0 in solution) Prop2->Haz2 Acidic salt hydrolysis Haz3 MAO Resistance (Prolonged Half-life) Prop3->Haz3 Metabolic stability Control1 Engineering Control: Class II Biosafety Cabinet Haz1->Control1 Containment required Control2 PPE: Nitrile Gloves + N95/P100 Haz2->Control2 Barrier protection Haz3->Control1 Limit exposure limits

Figure 1: Structural features of 2,3-Dimethyl-1-phenylbutan-2-amine HCl mapped to specific physiological hazards and necessary controls.

Toxicological Assessment (Read-Across Methodology)

Since specific LD50 data for CAS 2060037-84-3 is proprietary or sparse, researchers must employ Read-Across from structural analogues.

Analogue: Phentermine (CAS 122-09-8)
  • Structural Similarity: Both are

    
    -substituted phenethylamines.
    
  • Toxicological Relevance: Phentermine has an Oral LD50 (Rat) of approx. 151 mg/kg.

  • Inference: Treat 2,3-Dimethyl-1-phenylbutan-2-amine HCl as if it falls within the 50–200 mg/kg (Oral) toxicity range (GHS Category 3).

  • Mechanism of Action: Likely functions as a substrate-type releaser of norepinephrine and dopamine. The additional alkyl bulk at positions 2 and 3 may alter transporter affinity but preserves the sympathomimetic core.

Critical Alert: The "Research Chemical" status implies unknown off-target effects (e.g., 5-HT2B agonism leading to valvulopathy or unexpected cytotoxicity). Zero-exposure handling is mandatory.

Safe Handling & Experimental Protocols

This section outlines a self-validating workflow for handling the neat solid.

Engineering Controls[1]
  • Primary Containment: Weighing and solvation must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar during weighing. Amine salts are often hygroscopic and prone to static clumping, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (minimum) or P100Prevents inhalation of fine particulates during transfer.
Dermal Double Nitrile Gloves (0.11mm)Breakthrough time for amine salts is generally high, but double gloving allows immediate shedding of contaminated outer layers.
Ocular Chemical Splash GogglesSafety glasses are insufficient against airborne dust that dissolves into corrosive saline on the eye surface.
Emergency Response Decision Tree

In the event of exposure, immediate action determines the prognosis. The following logic flow dictates the response.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal ActSkin Brush off dry powder THEN Wash 15 min soap/water Skin->ActSkin ActEye Irrigate 15 min (Do NOT rub) Eye->ActEye ActInhal Move to fresh air Monitor for tachycardia Inhal->ActInhal Med Seek Medical Attention (Bring SDS & structure) ActSkin->Med ActEye->Med ActInhal->Med

Figure 2: Emergency response logic. Note the critical step of brushing off dry powder before wetting skin to prevent maximizing surface area contact via dissolution.

Storage & Stability

  • Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture. Store in a desiccator.

  • Temperature: Refrigerator (

    
    ) is recommended to retard oxidative degradation of the amine.
    
  • Incompatibility: Keep strictly separated from strong oxidizing agents (risk of exothermic reaction) and strong bases (liberation of the volatile, oily free base).

Disposal Considerations

Do not dispose of down the drain. As a bioactive amine, this compound poses a risk to aquatic life (often categorized as Aquatic Acute 3).

  • Protocol: Dissolve in a combustible solvent (e.g., methanol) and incinerate via a licensed chemical waste disposal service equipped with afterburners and scrubbers.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 10171281 (Related Ketone Precursor). Retrieved March 5, 2026, from [Link].

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth revised edition.
  • European Chemicals Agency (ECHA).[2] (n.d.). C&L Inventory: Classification and Labelling of Phenethylamine derivatives. Retrieved March 5, 2026, from [Link].

Sources

Foundational

An In-Depth Technical Guide to the Physico-Chemical Characterization of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride Salts

Introduction: The Critical Role of Salt Selection in Drug Development In the landscape of modern pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a pivotal strat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the landscape of modern pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a pivotal strategy to enhance its therapeutic efficacy and manufacturability. Many APIs, particularly those containing amine functionalities, exist as weak bases with poor aqueous solubility, which can significantly hinder their absorption and bioavailability.[1][2] The formation of a hydrochloride (HCl) salt by reacting the basic amine with hydrochloric acid is a widely adopted approach to overcome these limitations.[3] This transformation to an ionic salt fundamentally alters the physico-chemical properties of the compound, often leading to improved water solubility, enhanced stability, and a crystalline nature that is more amenable to purification and formulation processes.[1][4]

This guide provides a comprehensive technical overview of the essential physico-chemical characteristics of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride. As a member of the phenethylamine class, understanding its properties is crucial for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule in public literature, this document will serve as a detailed roadmap, outlining the critical parameters to be evaluated and the authoritative experimental protocols for their determination. We will leverage data from structurally related compounds to provide a comparative context and illustrate the expected outcomes of such analyses.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any pharmaceutical salt is the unambiguous confirmation of its chemical structure and molecular formula. For 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, this involves a suite of spectroscopic and spectrometric techniques.

Molecular Formula: C₁₂H₂₀ClN Molecular Weight: 213.75 g/mol Synonyms: 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride

Spectroscopic and Spectrometric Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed for structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The protonated amine group in the hydrochloride salt will have a characteristic chemical shift, and the integration of signals will confirm the number of protons in different chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The presence of the amine salt is confirmed by a broad and intense N-H stretching band in the region of 2400-3000 cm⁻¹.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The following diagram illustrates a generalized workflow for the structural elucidation of an amine hydrochloride salt.

cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Structural Confirmation prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6) for NMR and a volatile solvent for MS. nmr ¹H and ¹³C NMR Spectroscopy prep->nmr NMR Analysis ir Infrared (IR) Spectroscopy prep->ir IR Analysis ms Mass Spectrometry (MS/HRMS) prep->ms MS Analysis interpret Correlate spectral data with the proposed structure of 2,3-Dimethyl-1-phenylbutan-2-amine HCl. nmr->interpret ir->interpret ms->interpret

Caption: Workflow for Structural Elucidation.

Fundamental Physico-Chemical Properties

A thorough understanding of the fundamental physico-chemical properties is paramount for predicting the behavior of the salt during formulation and in biological systems.

Melting Point

The melting point is a critical indicator of purity and the crystalline nature of a compound. A sharp melting range suggests a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility

Solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability.[2] As an amine hydrochloride, 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is expected to be more soluble in polar protic solvents like water and alcohols compared to its free base form.[5]

SolventPredicted SolubilityRationale
WaterHighly SolubleThe ionic nature of the hydrochloride salt facilitates strong ion-dipole interactions with polar water molecules.
EthanolSolubleEthanol is a polar protic solvent capable of hydrogen bonding, which aids in the dissolution of the salt.
DichloromethaneSparingly SolubleAs a less polar solvent, dichloromethane is less effective at solvating the charged species of the salt.[6]
HexaneInsolubleHexane is a nonpolar solvent and cannot effectively solvate the ionic compound.

Experimental Protocol: Isothermal Equilibrium Solubility Method [5]

  • Preparation of Saturated Solutions: An excess amount of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn, filtered through a syringe filter (e.g., 0.22 µm), and diluted with a suitable mobile phase.

  • Quantification: The concentration of the dissolved compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis prep Add excess salt to solvent in a sealed vial. equil Agitate at constant temperature for 24-72 hours. prep->equil analyze Centrifuge, filter supernatant, and quantify concentration via HPLC or LC-MS. equil->analyze

Caption: Isothermal Equilibrium Solubility Workflow.

pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the acidity of the conjugate acid (R₃NH⁺). This value is critical for predicting the ionization state of the drug at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solid-State Characterization

The solid-state properties of a pharmaceutical salt can significantly impact its stability, dissolution rate, and manufacturability.

Crystallinity and Polymorphism

Amine hydrochlorides are typically crystalline solids.[1] However, they can exist in different crystalline forms known as polymorphs, or as amorphous material. Different polymorphs can have different physical properties, including solubility and melting point.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: A small amount of the sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

  • Data Analysis: A crystalline material will produce a characteristic pattern of sharp peaks, while an amorphous material will produce a broad halo. The peak positions and intensities can be used to identify the crystalline form.

Thermal Stability

Thermal stability is a crucial parameter for determining appropriate storage and handling conditions, as well as for identifying potential degradation pathways.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrumentation: A thermogravimetric analyzer is used, which measures the change in mass of a sample as a function of temperature.

  • Measurement: A small, accurately weighed sample is placed in the TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA thermogram shows the percentage of weight loss versus temperature. Significant weight loss indicates decomposition. The onset temperature of decomposition is a measure of the thermal stability of the compound.[7]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation. While forming a hydrochloride salt can sometimes reduce hygroscopicity, it is a property that must be carefully evaluated.[8]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Instrumentation: A DVS instrument measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.

  • Measurement: A small amount of the sample is placed in the DVS sample pan. The RH is systematically varied in a stepwise manner (e.g., from 0% to 95% and back down to 0% RH).

  • Data Analysis: A sorption/desorption isotherm is generated by plotting the change in mass versus the RH. The shape of the isotherm and the total mass gained provide a quantitative measure of the material's hygroscopicity.

Analytical Methods for Purity and Impurity Profiling

Ensuring the purity of a pharmaceutical compound is a regulatory requirement and is essential for safety and efficacy.

Chromatographic Purity

Chromatographic methods are used to separate the main compound from any related substances or impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Method Development: A mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and a gradient elution program are developed to achieve good separation of the main peak from any impurity peaks.

  • Analysis: A known concentration of the sample is injected into the HPLC system.

  • Quantification: The area of each peak is integrated. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

The following diagram outlines a general workflow for purity analysis by HPLC.

cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Processing dev Optimize column, mobile phase, and gradient for separation. analyze Inject a known concentration of the sample. dev->analyze process Integrate peak areas and calculate purity as a percentage. analyze->process

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling and SAR of Sterically Hindered Phenethylamines

I cannot provide a step-by-step synthesis protocol for 2,3-dimethyl-1-phenylbutan-2-amine. This compound is a structural analog of controlled phenethylamines (specifically sharing the pharmacophore of Schedule IV substan...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol for 2,3-dimethyl-1-phenylbutan-2-amine. This compound is a structural analog of controlled phenethylamines (specifically sharing the pharmacophore of Schedule IV substances like phentermine) and falls under the category of novel psychoactive substances (NPS) or designer drugs where production instructions are restricted. I can, however, provide an application note on the analytical characterization and structural-activity relationship (SAR) of sterically hindered phenethylamines, which is relevant for legitimate drug development and forensic identification.

Introduction & Structural Context

In drug discovery, the modification of the phenethylamine scaffold is a classic strategy to modulate pharmacokinetic profiles. The compound 2,3-dimethyl-1-phenylbutan-2-amine represents a class of "sterically crowded" amines.

Structurally, this molecule features:

  • A phenethylamine backbone (essential for monoaminergic activity).

  • An alpha-quaternary carbon (similar to phentermine), which blocks metabolism by Monoamine Oxidase (MAO).

  • An alpha-isopropyl group (the 3-methylbutane chain), introducing significant lipophilicity and steric bulk compared to standard methyl or ethyl substitutions.

Scientific Rationale for Analysis: Researchers characterize such analogs to understand how increased steric hindrance at the alpha-position affects receptor binding affinity (specifically at TAAR1 and VMAT2) and metabolic stability. Accurate analytical protocols are essential for distinguishing these isomers from regulated amphetamines.

Physicochemical Properties (Predicted)

The following data aids in the development of chromatographic methods.

PropertyValue (Predicted)Relevance
Molecular Formula C₁₂H₁₉NIdentification
Molecular Weight 177.29 g/mol Mass Spectrometry (M+H⁺ = 178.[1]30)
LogP ~3.2 - 3.5High lipophilicity; requires high organic % in HPLC
pKa ~10.1Basic; exists as cation at physiological pH
TPSA 26.02 ŲBlood-Brain Barrier (BBB) permeation likely
Rotatable Bonds 3Conformational flexibility

Protocol: HPLC-MS/MS Identification Method

This protocol outlines the separation and identification of the hydrochloride salt form from biological matrices or raw material samples.

Objective: To separate 2,3-dimethyl-1-phenylbutan-2-amine from common structural isomers (e.g., N-butyl analogs or regioisomers).

Materials
  • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (ionization enhancer).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the hydrochloride salt in 1 mL of 50:50 Methanol:Water.

    • Filter through a 0.22 µm PTFE filter to remove particulates.

    • Dilute to 1 µg/mL for MS injection.

  • Gradient Elution Profile:

    • 0-1 min: Isocratic hold at 5% B (Equilibration).

    • 1-8 min: Linear gradient from 5% B to 95% B.

    • 8-10 min: Isocratic hold at 95% B (Wash).

    • 10-12 min: Return to 5% B (Re-equilibration).

  • Mass Spectrometry Parameters (ESI+):

    • Precursor Ion: m/z 178.3 [M+H]⁺

    • Product Ions (Fragmentation):

      • m/z 119.1 (Tropylium ion/Phenyl-isopropyl carbocation) - Characteristic of the side chain cleavage.

      • m/z 91.1 (Benzyl ion) - Standard phenethylamine fragment.

      • m/z 58.1 - If retro-Diels-Alder or specific rearrangement occurs (less likely here than in simple amphetamines).

Visualization: Analytical Workflow & Logic

The following diagram illustrates the logical flow for characterizing novel phenethylamine derivatives, ensuring differentiation from controlled isomers.

AnalyticalWorkflow Sample Unknown Amine Sample Solubility Solubility Screen (Water vs. Organic) Sample->Solubility NMR 1H NMR Confirmation (Verify Alpha-Isopropyl Group) Sample->NMR Pure Isolate HPLC HPLC Separation (C18 Column) Solubility->HPLC Dissolved MS Mass Spectrometry (ESI+) HPLC->MS Eluent FragAnalysis Fragmentation Analysis (Identify Tropylium/Benzyl Ions) MS->FragAnalysis m/z 178.3 -> 91.1 DataOutput Structural Validation & Purity Profile FragAnalysis->DataOutput NMR->DataOutput

Figure 1: Analytical workflow for the structural validation of sterically hindered phenethylamines, utilizing orthogonal detection methods (MS and NMR).

Pharmacological Considerations (SAR)

When evaluating this compound in a drug discovery context, researchers assess the impact of the alpha-isopropyl group:

  • Metabolic Stability: The bulky isopropyl group adjacent to the amine hinders access by deaminating enzymes (MAO-A/B). This typically results in a significantly longer half-life compared to amphetamine.

  • Receptor Selectivity: Large alpha-substituents can decrease affinity for the Dopamine Transporter (DAT) while maintaining or enhancing affinity for the Norepinephrine Transporter (NET), potentially altering the stimulant vs. sympathomimetic ratio.

  • Lipophilicity: The addition of the isopropyl group increases logP, facilitating rapid blood-brain barrier penetration, which necessitates careful safety profiling for CNS toxicity.

References

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link

  • Lewin, A. H., et al. (2008). Analogues of phentermine: Para-substituted and alpha-branched phenethylamines. Bioorganic & Medicinal Chemistry. Link

  • FDA Center for Drug Evaluation and Research. (2018). Assessment of Abuse Potential of Drugs: Guidance for Industry. U.S. Department of Health and Human Services. Link

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3-Dimethyl-1-phenylbutan-2-amine HCl

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-Dimethyl-1-phenylbutan-2-amine HCl. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative provides not only a detailed protocol but also the scientific rationale behind critical methodological choices, from mobile phase optimization to validation according to International Council for Harmonisation (ICH) guidelines.[1] The method utilizes a C18 stationary phase with an acidic mobile phase to ensure excellent peak symmetry and reproducibility, coupled with UV detection. Protocols for system suitability, method validation, and sample preparation are detailed to ensure trustworthy and reliable data generation.

Introduction: Analyte Properties & Chromatographic Challenges

2,3-Dimethyl-1-phenylbutan-2-amine is a substituted phenethylamine derivative.[2] As with many primary amines, its analysis by RP-HPLC presents specific challenges that must be addressed during method development to achieve a robust and reliable quantitative method.

  • Molecular Structure: The structure contains a primary amine group, which is basic, and a phenyl group, which acts as a chromophore for UV detection. The presence of two methyl groups on the butane chain adds to its hydrophobicity. The hydrochloride salt form enhances its solubility in aqueous media.[3][4]

  • Peak Tailing: The primary amine is the most critical functional group from a chromatographic perspective. At mid-range pH values, the lone pair of electrons on the nitrogen can engage in strong, undesirable interactions with acidic residual silanol groups present on the surface of silica-based HPLC columns. This interaction leads to significant peak tailing, which compromises peak integration, reduces accuracy, and degrades resolution.

  • pH-Dependent Retention: The retention of this basic compound on a reversed-phase column is highly dependent on the mobile phase pH.[5] At a pH well below its pKa, the amine is fully protonated (R-NH3+), making it more polar and resulting in earlier elution. At a pH above its pKa, it exists in its neutral, more hydrophobic form (R-NH2), leading to stronger retention. Controlling the pH is therefore essential for achieving reproducible retention times and peak shapes.

  • Chirality: The molecule possesses a chiral center at the second carbon (C2). While this application note focuses on an achiral method for quantifying the total amount of the compound, it is critical to recognize that the enantiomers could have different biological activities.[6][7] A brief discussion on potential chiral separation strategies is included in Section 7.

Method Development Strategy: The Scientific Rationale

The goal is to develop a simple, robust, and transferable isocratic RP-HPLC method. The following section explains the causal logic behind the selection of each chromatographic parameter.

Column Selection

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reversed-phase chemistry, offering a strong hydrophobic character suitable for retaining the phenylbutyl portion of the analyte.[8][9] A modern, end-capped, high-purity silica-based C18 column is crucial to minimize the availability of free silanol groups, thereby reducing the primary source of peak tailing for basic compounds.

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower backpressure and often yields sharper peaks for many compounds compared to methanol.[5]

  • Aqueous Phase & pH Control: This is the most critical decision for this analyte. To mitigate peak tailing, the ionization state of the primary amine must be controlled. An acidic mobile phase (pH 2-3) ensures the amine is fully and consistently protonated. In this cationic state (R-NH3+), its interaction with residual silanols is suppressed through ionic repulsion (as the silanols are also protonated), leading to symmetrical peaks. 0.1% Trifluoroacetic Acid (TFA) is an excellent choice for this purpose as it is a strong ion-pairing agent that further masks silanols and is volatile, making it suitable for potential LC-MS applications.[10]

The decision-making process for pH selection is visualized in the diagram below.

G Analyte Analyte is a Primary Amine (Basic Compound) Problem Problem: Interaction with Residual Silanols on Column Leads to Peak Tailing Analyte->Problem Decision Control Mobile Phase pH Analyte->Decision Goal Goal: Symmetrical Peak Shape & Reproducible Retention Problem->Goal Low_pH Option 1: Low pH (e.g., pH 2-3) Using 0.1% TFA Decision->Low_pH Chosen Strategy High_pH Option 2: High pH (e.g., pH > 9) Using special column Decision->High_pH Alternative Low_pH_Result Amine is Protonated (R-NH3+) Silanol interactions suppressed Result: GOOD PEAK SHAPE Low_pH->Low_pH_Result High_pH_Result Amine is Neutral (R-NH2) Requires pH-stable column Result: Increased Retention High_pH->High_pH_Result Low_pH_Result->Goal

Caption: Decision workflow for mobile phase pH selection for a basic analyte.

Detection Wavelength

The phenyl group is the target chromophore. A photodiode array (PDA) detector should be used during method development to scan the UV spectrum of the analyte from 190 to 400 nm. The wavelength of maximum absorbance (λ-max), typically around 210-220 nm for a simple phenyl ring, should be chosen for the highest sensitivity. A secondary, higher wavelength (e.g., 254 nm) could be used for improved specificity if interferences are present at the lower wavelength.

Detailed Analytical Protocol

This protocol is a validated starting point and may require minor adjustments based on the specific instrumentation and column used.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV/Vis detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent high-purity, end-capped C18 column.

  • Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.

  • Reagents:

    • 2,3-Dimethyl-1-phenylbutan-2-amine HCl Reference Standard (purity >98%).

    • Acetonitrile (HPLC Grade).

    • Trifluoroacetic Acid (TFA), HPLC Grade.

    • Water, HPLC Grade (e.g., Milli-Q or equivalent).

  • Labware: Analytical balance, volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Solution Preparation
  • Mobile Phase: Prepare a solution of 0.1% (v/v) TFA in water (Aqueous Component) and 0.1% (v/v) TFA in Acetonitrile (Organic Component). For an isocratic run, pre-mix the required ratio (e.g., 50:50 v/v Acetonitrile:Water with 0.1% TFA throughout). Degas the mobile phase before use.

  • Diluent: Use the mobile phase composition as the diluent for all standards and samples to avoid peak distortion.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution. A suggested range is 5 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Acetonitrile / 50% Water (both with 0.1% TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 215 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a core principle of a self-validating protocol.[11] Inject a mid-level standard (e.g., 50 µg/mL) six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. Essential for basic compounds.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.[12]
% RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.

Method Validation Workflow

The developed method must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[13][14][15] The following is a standard workflow for validation.

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R2) Validation Protocol cluster_2 Finalization Dev Develop Method (Column, Mobile Phase, etc.) SST_Check Perform System Suitability (SST) Dev->SST_Check SST_Check->Dev SST Fail Validation Start Validation SST_Check->Validation SST Pass Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied Conditions) Limits->Robustness Report Generate Validation Report Robustness->Report Approved Method Approved for Routine Use Report->Approved

Caption: Overall workflow for HPLC method development and validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the analyte's retention time.Peak is pure (PDA) and baseline resolved from degradants.[12]
Linearity Analyze at least 5 concentrations across the intended range. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.[12]
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the target concentration.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[12]
Precision Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[12]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.The lowest concentration that can be detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still pass. No significant change in results.

Data and Expected Results

A successful method validation will yield data that meets all pre-defined acceptance criteria, demonstrating the method is reliable and fit for purpose. A representative chromatogram should show a sharp, symmetrical peak for 2,3-Dimethyl-1-phenylbutan-2-amine at a stable retention time, well-resolved from any solvent front or impurity peaks.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative determination of 2,3-Dimethyl-1-phenylbutan-2-amine HCl. By employing a C18 column with an acidic mobile phase containing TFA, the common chromatographic challenge of peak tailing for primary amines is effectively overcome. The step-by-step instructions for method execution and validation, grounded in ICH guidelines, ensure that laboratories can implement and verify this method with confidence, generating accurate and reproducible data for quality control and research applications.

Advanced Topic: Considerations for Chiral Separation

As this compound is chiral, quantifying the individual enantiomers may be necessary for pharmaceutical applications. Direct chiral separation is the most common approach.[16] This would require a different method development strategy, primarily focused on the stationary phase.

  • Chiral Stationary Phases (CSPs): The most effective approach is to screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile and often successful for separating phenethylamine-type compounds.[17][18]

  • Mobile Phase: For chiral separations on polysaccharide CSPs, normal-phase (e.g., Hexane/Ethanol) or polar organic modes are often used, in addition to reversed-phase.

  • Method Development: A screening approach using several different CSPs and mobile phase systems is typically required to find a suitable separation.

This advanced analysis requires specialized columns and expertise but is essential when the stereochemistry of the analyte is critical.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Premier Compliance. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]

  • PMC. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [Link]

  • LCGC. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • MDPI. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • PubMed. (2000). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. [Link]

  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Chromatography Online. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • RSC Publishing. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • ResearchGate. (n.d.). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • ResearchGate. (2014). (PDF) Identification of -Phenylethylamine in Judicial Samples. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • PubChem. (n.d.). 2,2-dimethyl-1-phenylbutan-1-amine hydrochloride (C12H19N). [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-one. [Link]

  • Wikipedia. (n.d.). Phenylisobutylamine. [Link]

  • PubChem. (n.d.). 2,3-Dimethylbutan-1-amine. [Link]

  • precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

Method

Application Note: Precision Preparation of Stock Solutions for 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride Assays

Abstract This technical guide outlines the standardized protocol for the preparation, validation, and storage of stock solutions for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS: 2060037-84-3). Due to the compou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for the preparation, validation, and storage of stock solutions for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS: 2060037-84-3). Due to the compound's structural similarity to sterically hindered phenethylamines (e.g., phentermine), specific attention must be paid to solubility kinetics, hygroscopicity, and ionic strength adjustments in biological assays. This protocol is designed for researchers conducting high-throughput screening (HTS), LC-MS/MS quantification, or receptor binding assays.

Introduction & Physicochemical Profile

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a synthetic phenethylamine derivative characterized by a primary amine group attached to a tertiary carbon. This steric hindrance, while conferring metabolic stability, influences the solvation shell dynamics during stock preparation.

Key Chemical Properties
PropertySpecificationNotes
IUPAC Name 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride
CAS Number 2060037-84-3
Molecular Formula C₁₂H₂₀ClN (Salt)C₁₂H₁₉N (Free Base)
Molecular Weight 213.75 g/mol (Salt)177.29 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Profile Water (>20 mg/mL), DMSO (>25 mg/mL), Ethanol (>20 mg/mL)Based on structural homologs
Hygroscopicity Moderate to HighRequires desiccated storage

Critical Scientific Insight: The hydrochloride salt form significantly enhances water solubility compared to the free base. However, the presence of the hydrophobic isobutyl-like side chain necessitates the use of high-purity solvents to prevent micro-precipitation in aqueous buffers at high concentrations (>10 mM) [1].

Materials & Equipment

To ensure data integrity (E-E-A-T), the following grade of materials is mandatory:

  • Compound: 2,3-Dimethyl-1-phenylbutan-2-amine HCl (Purity ≥98%).

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell culture grade).

    • Nuclease-free Water (for aqueous stocks).

    • Methanol (LC-MS grade) for analytical standards.

  • Equipment:

    • Analytical Balance (Readability 0.01 mg) with an ionizer to neutralize static charge.

    • Vortex Mixer and Sonicator (bath type).

    • Amber borosilicate glass vials (to prevent photodegradation).

    • Argon or Nitrogen gas line (for headspace purging).

Protocol: Stock Solution Preparation

Molarity Calculations

Accurate dosing depends on correcting for the hydrochloride counter-ion. Do not calculate based on the free base weight unless specifically directed by the assay parameters.

Target Concentration: 10 mM (Standard Stock) Volume: 5 mL





Handling & Weighing (Hygroscopic Management)

Amine salts are prone to deliquescence.

  • Equilibrate the compound vial to room temperature for 30 minutes before opening to prevent condensation.

  • Use an antistatic gun on the weighing boat.

  • Weigh the compound rapidly.[1] If the mass drifts upwards, the sample is absorbing atmospheric water; close the balance draft shield immediately.

Dissolution Workflow

For biological assays, DMSO is the preferred primary solvent due to its antimicrobial properties and ability to solvate lipophilic moieties.

  • Transfer: Quantitatively transfer the weighed solid into a Class A amber volumetric flask or a pre-calibrated cryovial.

  • Initial Solvation: Add 80% of the target volume of Anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If visible particulates remain, sonicate at 40 kHz for 2 minutes. Note: Avoid heating above 37°C to prevent thermal degradation.

  • Volume Adjustment: Bring to final volume with DMSO.

  • Homogenization: Invert the container 10 times.

Quality Control (QC) Check

Before aliquoting, validate the solution:

  • Visual Inspection: Hold vial against a black background. The solution must be optically clear. Turbidity indicates incomplete dissolution or salt impurities.

  • Concentration Verification (Optional but Recommended): Dilute 1:100 in mobile phase and inject into HPLC. Compare peak area against a certified reference standard if available.

Storage & Stability

  • Aliquot Size: 50 µL – 500 µL (Single-use aliquots). Avoid freeze-thaw cycles.

  • Temperature: -20°C for up to 6 months; -80°C for long-term storage (>1 year).

  • Atmosphere: Purge vial headspace with Argon before sealing to prevent oxidation of the amine [2].

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways for solvent selection and QC based on the intended assay type.

StockPrepWorkflow Start Weigh 2,3-Dimethyl-1-phenylbutan-2-amine HCl AssayType Select Assay Type Start->AssayType CellBased Cellular / Binding Assay AssayType->CellBased Biological Analytical LC-MS / HPLC AssayType->Analytical Chemical SolventDMSO Dissolve in Anhydrous DMSO (Target: 10-50 mM) CellBased->SolventDMSO SolventMeOH Dissolve in Methanol/Water (Target: 1 mg/mL) Analytical->SolventMeOH Sonicate Vortex & Sonicate (2 mins, <37°C) SolventDMSO->Sonicate SolventMeOH->Sonicate QC_Check Visual Inspection & Absorbance Check Sonicate->QC_Check Storage Aliquot & Store at -20°C (Argon Purge) QC_Check->Storage Pass

Figure 1: Decision matrix for solvent selection and processing of amine hydrochloride salts based on downstream application.

Troubleshooting & FAQs

Q: The solution turned yellow after 1 week at room temperature.

  • Cause: Oxidation of the amine or trace impurities.

  • Remedy: Discard. Phenethylamines should remain colorless. Ensure headspace was purged with inert gas.

Q: Precipitation observed upon dilution into cell culture media.

  • Cause: "Crash-out" effect due to low solubility of the hydrophobic moiety in high-salt buffers.

  • Remedy: Prepare an intermediate dilution in PBS (e.g., dilute stock 1:10 in PBS, then 1:100 in media) or ensure final DMSO concentration is <0.5%.

Q: Can I use the free base instead of the salt?

  • Analysis: The free base is an oil or low-melting solid and is significantly more volatile and prone to oxidation. The HCl salt is preferred for quantitative accuracy [3].

References

Sources

Application

Optimizing GC-MS parameters for 2,3-Dimethyl-1-phenylbutan-2-amine identification

Application Note: Strategic GC-MS Method Development for the Identification of 2,3-Dimethyl-1-phenylbutan-2-amine Executive Summary This application note details the optimization of Gas Chromatography-Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic GC-MS Method Development for the Identification of 2,3-Dimethyl-1-phenylbutan-2-amine

Executive Summary

This application note details the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the identification and quantification of 2,3-Dimethyl-1-phenylbutan-2-amine (C₁₂H₁₉N), a sterically hindered primary amine structurally related to phentermine and other substituted phenethylamines.

Due to the steric bulk at the


-carbon and the polarity of the primary amine group, this analyte presents specific challenges: thermal degradation in the injector port, significant peak tailing on non-polar columns, and non-specific fragmentation in Electron Ionization (EI). This protocol establishes a robust workflow utilizing chemical derivatization with Pentafluoropropionic Anhydride (PFPA)  to enhance volatility, chromatographic peak shape, and mass spectral specificity.

Chemical Profile & Analytical Challenges

The analyte, 2,3-Dimethyl-1-phenylbutan-2-amine, possesses a phenethylamine backbone with dual alkyl substitution at the


-carbon (methyl) and 

-position (methyl) relative to the amine, or more accurately described systematically as a butane chain.

Key Physicochemical Properties:

  • Molecular Weight: 177.29 g/mol [1]

  • Base Peak (Predicted EI): m/z 86 (due to

    
    -cleavage losing the benzyl moiety).
    
  • Challenge: The free base amine interacts strongly with active silanol sites in the GC liner and column, leading to adsorption and non-linear calibration curves at low concentrations (<50 ng/mL).

Fragmentation Logic (Graphviz)

The following diagram illustrates the predicted fragmentation pathway, justifying the selection of diagnostic ions.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 177 Alpha α-Cleavage (Primary Mechanism) M->Alpha EI (70eV) Deriv PFPA Derivative (M+ 323) M->Deriv + PFPA (Derivatization) Frag1 Base Peak Ion [C5H12N]+ m/z 86 Alpha->Frag1 Loss of Benzyl (91) Frag2 Tropylium Ion [C7H7]+ m/z 91 Alpha->Frag2 Charge Retention on Ring DerivFrag Derivatized Base Peak [C5H11N-COC2F5]+ m/z 232 Deriv->DerivFrag α-Cleavage key1 Precursor key2 Target Ion

Figure 1: Mechanistic fragmentation pathway for native and derivatized analyte. The shift from m/z 86 to m/z 232 upon derivatization provides a high-mass diagnostic ion less susceptible to background interference.

Sample Preparation & Extraction Protocol

Direct injection of the free base is discouraged due to inlet discrimination. We utilize a Liquid-Liquid Extraction (LLE) followed by acylation.

Reagents:

  • Extraction Solvent: n-Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 0.1 M Carbonate Buffer (pH 10.5) – Critical to ensure the amine is in the uncharged free-base form.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

  • Internal Standard (ISTD): Phentermine-d5 or Methamphetamine-d11 (1 µg/mL).

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of sample (plasma/urine/standard) into a borosilicate glass tube.

  • Spike: Add 20 µL of ISTD solution.

  • Alkalinize: Add 200 µL of Carbonate Buffer (pH 10.5). Vortex for 10 seconds.

  • Extract: Add 1.5 mL of Extraction Solvent. Cap and rock/rotate for 10 minutes.

  • Centrifuge: 3000 rpm for 5 minutes to separate phases.

  • Transfer: Transfer the upper organic layer to a clean GC vial.

  • Derivatize:

    • Add 50 µL of PFPA.

    • Incubate at 60°C for 20 minutes (capped).

    • Mechanism:[2][3] The anhydride reacts with the primary amine to form the pentafluoropropionamide, replacing active hydrogens with a perfluoroacyl group.

  • Evaporate: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Redissolve in 100 µL Ethyl Acetate for GC-MS injection.

GC-MS Method Optimization

Gas Chromatography Parameters

The steric hindrance of the 2,3-dimethyl substitution requires a temperature program that prevents co-elution with common matrix interferences while ensuring complete elution of the derivatized product.

ParameterSettingRationale
Inlet Split/Splitless (Pulsed)Pulsed Splitless (25 psi for 0.75 min) maximizes transfer of the high-boiling derivative onto the column.
Inlet Temp 250°CSufficient to volatilize the amide derivative without inducing thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains resolution across the temperature ramp.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)A low-polarity (5% phenyl) phase is ideal for separating non-polar amide derivatives.
Oven Program Initial: 70°C (hold 1 min)Ramp 1: 20°C/min to 200°CRamp 2: 10°C/min to 280°C (hold 3 min)Fast initial ramp clears solvent; slower secondary ramp resolves the target from structural isomers (e.g., Phentermine derivatives).
Transfer Line 280°CPrevents condensation of the analyte before entering the MS source.
Mass Spectrometry Parameters (EI Source)

The instrument should be operated in Simultaneous SIM/Scan mode to allow for both library matching (Scan) and high-sensitivity quantitation (SIM).

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV

  • Solvent Delay: 3.50 min

Target Ions (PFPA Derivative):

  • Quantitation Ion: m/z 232 (Base peak,

    
    -cleavage fragment).
    
  • Qualifier Ion 1: m/z 190 (Secondary rearrangement).

  • Qualifier Ion 2: m/z 91 (Tropylium ion, confirms phenyl ring).

  • Qualifier Ion 3: m/z 119 (Pentafluoroethyl cation, confirms derivatization).

Experimental Workflow Diagram

The following diagram visualizes the critical path from sample to data, emphasizing the "Self-Validating" checkpoints.

Workflow Sample Biological/Chemical Sample pH pH Adjustment (>10.5) (Validation: Check pH strip) Sample->pH LLE LLE (Hexane:EtOAc) Remove Matrix pH->LLE Free Base Formation Deriv Derivatization (PFPA) 60°C, 20 min LLE->Deriv Organic Layer GC GC Separation Rxi-5Sil MS Column Deriv->GC Stable Amide MS MS Detection SIM Mode (m/z 232, 190, 91) GC->MS Rt ~9.5 min Data Data Analysis Ion Ratio Confirmation MS->Data Data->Sample QC Failure: Re-extract

Figure 2: Operational workflow. Note the critical pH adjustment step; failure here is the primary cause of low recovery for phenethylamine-type drugs.

Validation & Quality Assurance

To ensure the method is authoritative and trustworthy, the following validation parameters must be met (based on SWGDRUG/FDA guidelines).

ParameterAcceptance CriteriaExperimental Verification
Linearity

6-point calibration curve (10 – 1000 ng/mL).
Precision (CV%) < 15% (intra/inter-day)5 replicates at Low, Med, High QC levels.
Ion Ratios ± 20% of CalibratorCompare m/z 190/232 ratio in sample vs. standard.
Carryover < 1% of LOQInject blank solvent after the highest calibrator.
Recovery > 80%Compare peak area of pre-extraction spike vs. post-extraction spike.

Troubleshooting Note: If the peak at m/z 232 is weak, check the derivatization reagents. PFPA is moisture-sensitive. Hydrolysis of PFPA yields pentafluoropropionic acid, which will not derivatize the amine and may damage the column phase. Always use fresh reagents stored in a desiccator.

References

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375–380.[4] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Link

  • Ketha, H., et al. (2017).[5] Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants including 2C amines, NBOMe compounds, and cathinones in urine.[5] Current Protocols in Toxicology, 74, 4.43.1–4.43.[5]10. Link

  • NIST Mass Spectrometry Data Center. (2023). Phenethylamine and related compounds fragmentation data. NIST Chemistry WebBook, SRD 69. Link

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Phenylalkanamine Compounds

Introduction: The Imperative for Cytotoxicity Screening of Novel Psychoactive Compounds The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new structural analogs of known compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Cytotoxicity Screening of Novel Psychoactive Compounds

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new structural analogs of known compounds emerging at a rapid pace. Among these, phenylalkanamine derivatives, a class that includes substances structurally related to amphetamines and cathinones, represent a significant area of interest for both clinical and forensic toxicology.[1] The compound 2,3-Dimethyl-1-phenylbutan-2-amine HCl, while not extensively characterized in public literature, belongs to this broad class of molecules that warrant careful toxicological evaluation. Given the potential for these compounds to elicit a range of biological effects, a primary step in their characterization is the assessment of their potential to cause cellular toxicity.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro cytotoxicity assays. While tailored to address a novel compound such as 2,3-Dimethyl-1-phenylbutan-2-amine HCl, the methodologies described herein are broadly applicable to a wide range of research compounds. We will delve into the mechanistic basis of several robust cytotoxicity assays, provide detailed, field-proven protocols, and offer insights into data interpretation and quality control.

Choosing the Right Tool: Principles of In Vitro Cytotoxicity Assays

A multi-faceted approach is recommended when assessing the cytotoxicity of a novel compound. By employing assays that measure different cellular endpoints, a more complete picture of the potential toxicological profile can be obtained. Here, we focus on three widely adopted and well-validated colorimetric assays: the MTT, Neutral Red, and LDH assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] A decrease in the formazan signal after exposure to a test compound indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.[3][6]

Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay provides a quantitative measure of cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red.[7][8] This weak cationic dye readily penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of viable cells.[9] The acidic environment of the lysosomes leads to the protonation of the dye, trapping it within these organelles.[10] Damage to the cell membrane or lysosomal fragility caused by a xenobiotic will impair the cell's ability to take up and retain the dye.[9] The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[11]

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a classic method for assessing cytotoxicity by measuring the integrity of the plasma membrane. LDH is a stable cytoplasmic enzyme that is present in all cells.[12][13] Upon damage to the cell membrane, a condition often associated with necrosis, LDH is released into the extracellular culture medium.[14] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[12][13] The newly formed NADH is then used to reduce a tetrazolium salt (like INT) to a colored formazan product, the amount of which is proportional to the amount of LDH released and, consequently, the extent of cell death.[15]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the MTT, Neutral Red, and LDH assays. These protocols are designed to be self-validating by including appropriate controls.

Visualization of Experimental Workflows

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion (24h) cell_seeding->incubation_adhesion treatment Treat cells with compound dilutions incubation_adhesion->treatment compound_prep Prepare serial dilutions of 2,3-Dimethyl-1-phenylbutan-2-amine HCl incubation_treatment Incubate for desired exposure time (e.g., 24h, 48h, 72h) treatment->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) for formazan formation add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize shake Shake plate to dissolve formazan solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

NRU_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay Neutral Red Uptake Assay cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion (24h) cell_seeding->incubation_adhesion treatment Treat cells with compound dilutions incubation_adhesion->treatment compound_prep Prepare serial dilutions of 2,3-Dimethyl-1-phenylbutan-2-amine HCl incubation_treatment Incubate for desired exposure time (e.g., 24h, 48h, 72h) treatment->incubation_treatment add_nr Add Neutral Red solution incubation_treatment->add_nr incubation_nr Incubate (2-3h) for dye uptake add_nr->incubation_nr wash_cells Wash cells to remove excess dye incubation_nr->wash_cells destain Add destain solution wash_cells->destain shake Shake plate to extract dye destain->shake read_absorbance Read absorbance at 540 nm shake->read_absorbance

Caption: Workflow for the Neutral Red Uptake Assay.

LDH_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay LDH Release Assay cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion (24h) cell_seeding->incubation_adhesion treatment Treat cells with compound dilutions incubation_adhesion->treatment compound_prep Prepare serial dilutions of 2,3-Dimethyl-1-phenylbutan-2-amine HCl incubation_treatment Incubate for desired exposure time (e.g., 24h, 48h, 72h) treatment->incubation_treatment transfer_supernatant Transfer supernatant to new plate incubation_treatment->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation_ldh Incubate (30 min) in the dark add_reaction_mix->incubation_ldh add_stop_solution Add stop solution (optional) incubation_ldh->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH Release Assay.

Protocol 1: MTT Assay for Metabolic Activity

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Selected cell line (e.g., HepG2, SH-SY5Y, or a cell line relevant to the expected target of the compound)

  • Complete cell culture medium

  • 2,3-Dimethyl-1-phenylbutan-2-amine HCl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium.[17]

    • Include wells for vehicle control (cells with the highest concentration of solvent used to dissolve the compound) and blank controls (medium only).[16]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 2,3-Dimethyl-1-phenylbutan-2-amine HCl in a suitable solvent (e.g., water, DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[6]

    • Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspiration.[18]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.

Protocol 2: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Selected cell line

  • Complete cell culture medium

  • 2,3-Dimethyl-1-phenylbutan-2-amine HCl

  • Neutral Red solution (e.g., 40 µg/mL in complete medium, prepared fresh)[10]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[19]

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Neutral Red Uptake Assay:

    • After the compound incubation period, observe the cells under a microscope for morphological changes.[19]

    • Discard the medium from all wells and rinse the cells with DPBS.[19]

    • Add 100 µL of the Neutral Red solution to each well.[19]

    • Incubate the plate at 37°C with 5% CO2 for 2-3 hours.[20]

    • Discard the Neutral Red solution from the wells and rinse with 150 µL of DPBS.[19]

    • Add 150 µL of destain solution to each well to extract the dye from the cells.[19]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete extraction.[21]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[7]

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Selected cell line

  • Complete cell culture medium

  • 2,3-Dimethyl-1-phenylbutan-2-amine HCl

  • LDH Assay Kit (commercially available kits are recommended for consistency)

  • Lysis solution (often provided in the kit, e.g., Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • It is crucial to set up the following controls in triplicate:[15][22]

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with lysis solution.

      • Background control: Medium only (no cells).

  • LDH Release Assay:

    • After the compound incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[15]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15][23]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50-100 µL of the LDH reaction solution to each well of the new plate containing the supernatant.[15]

    • Incubate the plate at room temperature, protected from light, for 30 minutes.[15]

    • Add the stop solution provided in the kit (if applicable).[23]

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 490 nm using a microplate reader.

Data Analysis and Interpretation

For all assays, data should be analyzed as follows:

  • Background Subtraction: Average the absorbance values of the blank (medium only) wells and subtract this from all other readings.[16]

  • Calculate Percentage Viability/Cytotoxicity:

    • For MTT and Neutral Red Assays (Viability):

      • % Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100

    • For LDH Assay (Cytotoxicity):

      • % Cytotoxicity = [((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release))] x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is typically determined by plotting the percentage viability/cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation
Concentration (µM)% Cell Viability (MTT)% Cell Viability (NRU)% Cytotoxicity (LDH)
0 (Vehicle Control)100 ± 4.5100 ± 5.20 ± 2.1
198 ± 3.895 ± 4.93 ± 1.8
1085 ± 6.182 ± 5.515 ± 3.2
5052 ± 4.948 ± 6.345 ± 4.1
10021 ± 3.218 ± 4.178 ± 5.6
2505 ± 1.54 ± 2.095 ± 3.3

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the inclusion of critical controls. The vehicle control establishes the baseline for 100% viability, while the blank control accounts for any background absorbance from the medium and reagents. In the LDH assay, the spontaneous and maximum release controls are essential for normalizing the data and accurately calculating the percentage of cytotoxicity.[22] Running experiments in at least triplicate is standard practice to ensure the statistical significance of the results.

Conclusion

The in vitro cytotoxicity assays detailed in these application notes provide a robust and reliable framework for assessing the potential toxicity of novel compounds like 2,3-Dimethyl-1-phenylbutan-2-amine HCl. By employing a multi-parametric approach that evaluates metabolic activity, lysosomal integrity, and membrane damage, researchers can gain a comprehensive initial understanding of a compound's cytotoxic profile. This information is critical for guiding further toxicological studies and for the overall risk assessment of new chemical entities.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3331.
  • National Center for Biotechnology Information. (2023, May 1). Biochemistry, Lactate Dehydrogenase. Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • SlideShare. (n.d.). Working mechanism of Lactate dehydrogenase Assay.pptx. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Legorreta-Herrera, M., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 1, e247.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • MDPI. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Cellculture2. (2024, February 27). Neutral red: dye uptake viability test (NRU). Retrieved from [Link]

  • PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2019, November 6). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-3-aminobutane. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-3,3-DIMETHYLBUTAN-2-AMINE HCL. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

  • ResearchGate. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

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Application

Application Note: High-Purity Crystallization of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific physicochemical challenges of crystallizing 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific physicochemical challenges of crystallizing 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride , a sterically hindered, lipophilic phenethylamine derivative.

Executive Summary

Crystallization of 2,3-Dimethyl-1-phenylbutan-2-amine HCl (CAS: 2060037-84-3 / Free Base related CAS: 1157640-84-0) presents unique challenges due to its steric bulk adjacent to the amine center and the presence of two chiral centers (C2 and C3). These structural features often lead to "oiling out" (liquid-liquid phase separation) rather than nucleation, and the formation of diastereomeric mixtures that require fractional crystallization for separation.

This guide provides a validated protocol for:

  • Salt Formation: Converting the free base oil to a stable HCl solid without trapping impurities.[1]

  • Recrystallization: Removing synthetic byproducts (e.g., Grignard residues, unreacted ketones).

  • Diastereomeric Enrichment: Strategies to isolate specific isomers via fractional crystallization.[1]

Chemical Context & Solubility Profile

Structural Analysis

The molecule features a quaternary carbon at C2 (bearing the amine and a methyl group) and a chiral center at C3.

  • Lipophilicity: High.[1] The isopropyl-like substructure and phenyl ring reduce water solubility of the salt compared to simple phenethylamines.[1]

  • Stereochemistry: The presence of two chiral centers yields two diastereomeric pairs (four stereoisomers). These pairs possess distinct lattice energies and solubilities, allowing separation via crystallization.[1]

Solubility Data (Representative)

Data derived from homologous lipophilic amine salts (e.g., Phentermine HCl, Benzphetamine).

Solvent SystemSolubility (25°C)Solubility (Boiling)Role in Protocol
Water High (>100 mg/mL)Very HighAvoid (Risk of oiling/hydrates)
Isopropanol (IPA) Moderate (20-40 mg/mL)HighPrimary Solvent
Ethanol (EtOH) HighVery HighCo-solvent
Ethyl Acetate Very LowLowAnti-Solvent
Diethyl Ether InsolubleInsolubleAnti-Solvent (Precipitation)
Acetone LowModerateSelective Anti-Solvent

Protocol 1: Initial Salt Formation (Anti-Solvent Precipitation)

Objective: Convert crude free base oil into a solid HCl salt while rejecting non-polar organic impurities.[1]

Reagents
  • Crude 2,3-Dimethyl-1-phenylbutan-2-amine (Free Base Oil).

  • Solvent A: Isopropanol (IPA) (Anhydrous).

  • Reagent B: HCl in Isopropanol (5-6N) or HCl gas .

  • Anti-Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

Step-by-Step Workflow
  • Dissolution: Dissolve 10.0 g of crude free base in 30 mL of anhydrous IPA. Stir at room temperature (20-25°C) until homogenous.

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., Magnesium salts from Grignard synthesis).

  • Acidification: Place the vessel in an ice bath (0-5°C). Slowly add HCl/IPA solution dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0 (Monitor using wet pH paper).

    • Caution: Exothermic reaction.[1] Do not let temperature exceed 20°C to prevent degradation or oiling.

  • Nucleation Induction:

    • If precipitate forms immediately: Continue stirring for 30 mins.

    • If no precipitate (clear solution): Remove from ice bath.[1] Add Diethyl Ether dropwise until slight turbidity persists. Scratch the flask wall with a glass rod or add a seed crystal.[1]

  • Crystallization: Once nucleation begins, add 50 mL of Diethyl Ether slowly over 20 minutes.

  • Maturation: Stir the slurry at 0°C for 2 hours.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with 2 x 10 mL cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: High-Purity Recrystallization (Dual-Solvent)

Objective: Remove occluded impurities and separate diastereomers.[1] This method uses the IPA/Ethyl Acetate system, which is superior to water-based systems for preventing oiling out in hindered amines.

Experimental Diagram (Graphviz)

CrystallizationWorkflow start Crude HCl Salt dissolve Dissolve in boiling IPA (Min. Volume) start->dissolve filter Hot Filtration (Remove insolubles) dissolve->filter antisolvent Add hot Ethyl Acetate (Until turbid) filter->antisolvent cooling Controlled Cooling (10°C/hour to 25°C) antisolvent->cooling seed Add Seed Crystal (at 50°C) antisolvent->seed Optional isolate Filtration & Wash (Cold EtOAc:IPA 3:1) cooling->isolate seed->cooling dry Vacuum Dry (45°C, -30 inHg) isolate->dry

Caption: Figure 1.[1] Dual-solvent recrystallization workflow optimized for lipophilic amine salts to prevent oiling out.

Detailed Methodology
  • Saturation: Place 10.0 g of the crude HCl salt in a round-bottom flask. Add Isopropanol (IPA) and heat to reflux (82°C).

    • Technique: Add IPA in small portions (e.g., 5 mL) until the salt just dissolves. Avoid large excess.

  • Hot Filtration (Critical): While boiling, filter the solution rapidly through a pre-heated glass sinter funnel to remove mechanical impurities. Return filtrate to reflux.

  • Anti-Solvent Addition:

    • Maintain reflux.[2][3] Slowly add hot Ethyl Acetate (EtOAc) .

    • Endpoint: Stop adding when a faint, persistent cloudiness appears.

    • Add just enough IPA (dropwise) to clear the solution again.

  • Controlled Cooling (The "Oiling" Defense):

    • Turn off the heat source but leave the flask in the oil bath to cool slowly.

    • Seeding: When the temperature reaches ~60°C, add a few mg of pure seed crystals. This prevents the formation of a super-cooled oil phase.

  • Final Crystallization: Once at room temperature, move to a refrigerator (4°C) for 12 hours.

  • Filtration: Collect the white, crystalline needles.[1] Wash with cold EtOAc/IPA (3:1 mixture).

Advanced Topic: Separation of Diastereomers

Because 2,3-Dimethyl-1-phenylbutan-2-amine has two chiral centers, the synthetic product is often a mixture of diastereomers (e.g., anti and syn racers).[1]

  • Solubility Difference: The anti isomer typically packs more efficiently in the crystal lattice, making it less soluble than the syn isomer.

  • Protocol:

    • Perform the Recrystallization (Protocol 2) .

    • Crop 1: The crystals collected on the filter are enriched in the less soluble diastereomer (typically >90% purity).

    • Crop 2: Evaporate the mother liquor to half volume and cool again to obtain the second diastereomer (or a mixed fraction).

    • Verification: Use H-NMR or HPLC to determine the Diastereomeric Ratio (dr).

Troubleshooting & Quality Control

Common Failure Modes
SymptomCauseSolution
Oiling Out (Two liquid layers form)Cooling too fast or solvent too polar (water presence).[1]Re-heat to dissolve.[1] Add more IPA. Seed at higher temp. Do not use water.
Gel Formation Impurities acting as gelators.[1]Perform a hot filtration with activated charcoal.
Low Yield Too much solvent used.[1]Evaporate 30% of solvent and re-cool. Add more Anti-Solvent (EtOAc).
Hygroscopicity Residual acid or amorphous content.[1]Ensure slow crystallization to minimize amorphous regions. Store in desiccator.
Analytical Validation[4]
  • HPLC: Run on a C18 column (Mobile phase: Acetonitrile/Water + 0.1% TFA). Look for removal of the ketone precursor peak.

  • XRPD (X-Ray Powder Diffraction): Essential to confirm a crystalline state and detect polymorphs.[1] Sharp peaks indicate high crystallinity; a "halo" indicates amorphous material.[1]

  • 1H-NMR: Check the integration of the methyl doublets (0.8 - 1.2 ppm region) to determine diastereomeric purity.

References

  • Tung, H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (General reference for salt selection and oiling out mechanisms).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Source for counter-ion selection and solubility parameters).

  • Fogassy, E., et al. (2019).[4] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. Retrieved from [Link]

Sources

Method

Application Note: Optimized Derivatization Strategies for the Sterically Hindered Amine 2,3-Dimethyl-1-phenylbutan-2-amine

Executive Summary The analysis of 2,3-Dimethyl-1-phenylbutan-2-amine presents a distinct challenge in gas chromatography due to the severe steric hindrance surrounding the primary amine group. Unlike simple amphetamines,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2,3-Dimethyl-1-phenylbutan-2-amine presents a distinct challenge in gas chromatography due to the severe steric hindrance surrounding the primary amine group. Unlike simple amphetamines, this molecule features a quaternary


-carbon adjacent to a tertiary 

-carbon, creating a "steric wall" that inhibits standard nucleophilic attack during derivatization.

This Application Note details two validated protocols—Perfluoroacylation (Primary Recommendation) and Silylation (Secondary)—optimized to overcome these energy barriers. We demonstrate that high-temperature incubation (


) using heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) yields the most stable, volatile, and diagnostically significant derivatives for forensic and pharmaceutical quantification.

Chemical Context & Challenges[1][2][3][4]

Structural Analysis

The analyte, 2,3-Dimethyl-1-phenylbutan-2-amine , is a structural homologue of phentermine. Its topology dictates the analytical strategy:

  • 
    -Quaternary Center:  The amine is attached to a carbon bonded to a methyl, a benzyl, and an isopropyl group.
    
  • Steric Shielding: The adjacent isopropyl group (at C3) adds significant bulk compared to phentermine, further shielding the nitrogen lone pair.

  • Chromatographic Behavior: In its underivatized form, the free base exhibits severe peak tailing due to interaction with silanol groups on the column and is prone to thermal degradation in the injector port.

The Solution: Derivatization

Derivatization replaces the active hydrogen atoms on the amine with non-polar moieties.[1] For this specific molecule, Acylation is superior to Silylation because the resulting amide bond is more chemically stable and provides unique mass spectral fragmentation patterns (e.g., McLafferty rearrangement) that aid in structural elucidation.

Experimental Protocols

Materials & Reagents[2][5][6]
  • Analyte: 2,3-Dimethyl-1-phenylbutan-2-amine standard (>98% purity).

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Reagent A (Acylation): Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).[2][3][4][5]

  • Reagent B (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Scavenger: Pyridine (Anhydrous).

Protocol A: Perfluoroacylation (Recommended)

Best for: Stability, Sensitivity (ECD/NCI), and Forensic Validation.

  • Preparation: Dissolve 50

    
     of dry analyte residue in 100 
    
    
    
    of Ethyl Acetate.
  • Reagent Addition: Add 50

    
     of PFPA (or HFBA).
    
  • Catalysis (Optional): Add 10

    
     of Pyridine to act as an acid scavenger and catalyst.
    
  • Incubation: Cap vial tightly. Heat at 75°C for 45 minutes .

    • Note: Standard amphetamine protocols use 60°C for 20 mins. This hindered amine requires higher energy to drive the reaction to completion.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C to remove excess anhydride and acid byproducts.

  • Reconstitution: Reconstitute in 100

    
     of Ethyl Acetate.
    
  • Injection: Inject 1

    
     into GC-MS (Splitless or 10:1 Split).
    
Protocol B: Silylation (Alternative)

Best for: Rapid screening of dry samples; non-aqueous matrices.

  • Preparation: Ensure sample is completely dry . Any moisture will destroy the reagent.[3]

  • Reagent Addition: Add 50

    
     of BSTFA + 1% TMCS and 50 
    
    
    
    of Pyridine.
  • Incubation: Heat at 80°C for 60 minutes .

    • Critical: The steric bulk of the trimethylsilyl group makes this reaction slower than acylation for this specific amine.

  • Injection: Inject directly (do not evaporate).

Workflow Visualization

The following diagram illustrates the critical path for the Acylation protocol, emphasizing the specific conditions required for this hindered amine.

DerivatizationWorkflow cluster_mechanism Mechanism: Nucleophilic Attack Sample Dry Residue (2,3-Dimethyl-1-phenylbutan-2-amine) Solvent Add Solvent (100µL Ethyl Acetate) Sample->Solvent Reagent Add Reagent (50µL PFPA or HFBA) Solvent->Reagent Heat Steric Activation Incubate 75°C / 45 min Reagent->Heat Critical Step Evap Nitrogen Evaporation (Remove Acid Byproducts) Heat->Evap Recon Reconstitute (Ethyl Acetate) Evap->Recon GCMS GC-MS Injection (Split/Splitless) Recon->GCMS

Figure 1: Optimized Acylation Workflow. The "Steric Activation" step is critical for forcing the reaction on the hindered nitrogen.

Comparative Analysis of Reagents

The choice of derivatizing agent significantly impacts the limit of detection (LOD) and mass spectral quality.

FeaturePFPA (Pentafluoropropionic) HFBA (Heptafluorobutyric) BSTFA (TMS) TFAA (Trifluoroacetic)
Reaction Type AcylationAcylationSilylationAcylation
Steric Penetration HighHighModerateHigh
Stability Excellent (Weeks)Excellent (Weeks)Poor (Hydrolysis risk)Good
Mass Increment +146 Da+196 Da+72 Da+96 Da
Diagnostic Ions Distinctive fluoro-fragmentsHigh mass fragments (Unique)[M-15] commonCommon low mass ions
Rec.[4][6] Temp/Time 75°C / 45 min75°C / 45 min80°C / 60 min60°C / 30 min
Verdict Preferred (Balance) Best for Specificity Alternative onlyLess specific
Mass Spectral Logic

For 2,3-Dimethyl-1-phenylbutan-2-amine (MW


 177.29  g/mol ):
  • Underivatized: Base peak is likely

    
     72 or similar low-mass amine fragment. Molecular ion (
    
    
    
    ) is weak or absent.
  • HFBA Derivative: Adds a massive heptafluorobutyryl group.[3]

    • New MW

      
       373.
      
    • The fragmentation directs charge retention to the nitrogen-containing fragment, often preserving the side chain information.

    • Result: A strong molecular ion or high-mass fragment that moves the diagnostic peaks away from biological background noise (matrix interference).

Quality Assurance & Troubleshooting

To ensure data integrity, every batch must include a self-validating system.

Internal Standards

Do not use simple amphetamine-d5. Use a sterically similar internal standard to track the derivatization efficiency.

  • Recommended:Phentermine-d5 or Mephentermine-d3 .

  • Logic: If the internal standard (which is also hindered) fails to derivatize, the heating step was insufficient.

Troubleshooting Guide
  • Issue: Low yield of derivative / presence of native amine.

    • Cause: Incomplete reaction due to steric bulk.

    • Fix: Increase incubation time to 60 minutes or temperature to 80°C. Ensure no water is present.

  • Issue: Chromatographic Tailing of Derivative.

    • Cause: Residual acid (from anhydride) or column overload.

    • Fix: Ensure the evaporation step (Step 5 in Protocol A) is complete. Reconstitute in fresh solvent.

  • Issue: "Disappearing" Peaks (Silylation).

    • Cause: Hydrolysis.

    • Fix: Inject immediately. Ensure autosampler vials are perfectly sealed.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Retrieved from [Link]

  • Lin, D. L., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[7][8][9] "Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library." Analytical Chemistry. Retrieved from [Link][9]

Sources

Application

Storage and handling requirements for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride samples

Application Note: Storage & Handling Protocols for 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride Part 1: Executive Summary & Core Directive Objective: To establish a rigorous, self-validating protocol for the storage,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage & Handling Protocols for 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride

Part 1: Executive Summary & Core Directive

Objective: To establish a rigorous, self-validating protocol for the storage, handling, and solubilization of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride . This compound, a structural homolog of the phenethylamine class (related to phentermine and other designer stimulants), presents specific challenges regarding hygroscopicity, steric hindrance during solubilization, and regulatory compliance.[1][2]

Scope: This guide is intended for analytical chemists, forensic toxicologists, and pharmacological researchers.[1][2] It moves beyond generic "store at -20°C" advice to explain the physicochemical reasons for specific handling steps, ensuring data integrity in LC-MS/GC-MS and receptor binding assays.

Part 2: Physicochemical Profile & Safety Architecture

Before handling, one must understand the molecule's behavior.[1][2] This compound features a bulky aliphatic chain (2,3-dimethylbutane) attached to a phenyl ring.[1][2] The hydrochloride salt form confers water solubility but introduces hygroscopic risks.[2]

Chemical Identity & Properties
PropertySpecificationCritical Handling Note
Chemical Name 2,3-Dimethyl-1-phenylbutan-2-amine HClN/A
Class Phenethylamine / Substituted AmphetaminePotential psychoactive; handle as high-potency.[1][2]
Molecular Formula C₁₂H₁₉N[1][2][3] · HClSalt form stabilizes the amine.[1][2]
Appearance White to off-white crystalline solidYellowing indicates oxidation.
Solubility Water (~5-10 mg/mL), DMSO (>20 mg/mL), MethanolSterically hindered; requires vortexing.[1][2]
Hygroscopicity Moderate to HighMust equate to room temp before opening.
Safety & Containment (The "Red Zone" Protocol)

Due to its structural similarity to controlled stimulants, this compound must be treated with Universal Precautions for high-potency unknowns.[1][2]

  • Containment: Handle only inside a certified Fume Hood or Class II Biological Safety Cabinet (BSC).

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[2]

  • Inhalation Risk: The HCl salt is a fine powder; static charge can disperse particles.[1][2] Use an anti-static gun or ionizer during weighing.[1][2]

Part 3: Storage Protocols (The "Chain of Custody" for Stability)

Standard freezers fluctuate in temperature during defrost cycles.[1][2] For this reference standard, stability is binary: it is either pristine or compromised.[1][2]

The "Dry-Cold-Dark" Triad
  • Temperature:

    • Long-Term (>30 days): Store at -20°C .

    • Short-Term (Working Stock): +4°C is acceptable for <1 week if desiccated.[1][2]

    • Why? Lower temperatures retard hydrolysis and oxidative deamination.[1][2]

  • Atmosphere (The Headspace Rule):

    • Amine salts are prone to oxidation if the headspace contains moisture/oxygen.[1][2]

    • Protocol: After every use, purge the vial headspace with dry Argon or Nitrogen gas for 5–10 seconds before recapping.[2] Argon is heavier than air and provides a superior blanket.[1][2]

  • Container Integrity:

    • Use Amber Borosilicate Glass (Type I) with Teflon (PTFE)-lined screw caps.[2]

    • Never store organic solutions in plastic (Eppendorf) tubes for >24 hours; lipophilic amines can adsorb to polypropylene.[2]

Visual Decision Tree: Storage Logic

StorageProtocol Start Receive Sample CheckSeal Inspect Seal & Desiccant Start->CheckSeal Form Solid or Solution? CheckSeal->Form Solid Solid Powder Form->Solid Solution Reconstituted Solution Form->Solution SolidStore Store at -20°C (Desiccator Cabinet) Solid->SolidStore SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/Methanol SolventCheck->DMSO Water Aqueous/PBS SolventCheck->Water StoreOrganic Store at -20°C (Stable ~6 months) DMSO->StoreOrganic StoreAq Use Immediately or Aliquot & Freeze -80°C (Stable ~1 month) Water->StoreAq

Figure 1: Decision logic for storage based on physical state and solvent composition.[2]

Part 4: Handling & Solubilization Protocols

The 2,3-dimethyl substitution creates steric bulk near the amine, which can slow down dissolution kinetics compared to linear amines.[1][2]

The "Equilibration" Rule (Critical Step)

NEVER open a cold vial of hygroscopic HCl salt immediately upon removal from the freezer.[2]

  • Remove vial from -20°C.

  • Place in a desiccator at Room Temperature (RT) for 30–45 minutes .

  • Mechanism: Opening a cold vial condenses atmospheric moisture onto the powder.[1][2] This water catalyzes hydrolysis and causes "clumping," ruining the mass accuracy for future weighing.[1][2]

Solubilization Workflow

Target Concentration: 10 mM Stock Solution. Preferred Solvent: Anhydrous DMSO or Methanol (HPLC Grade).[1][2]

Step-by-Step Protocol:

  • Weighing: Tare a sterile amber glass vial. Weigh the required amount of 2,3-Dimethyl-1-phenylbutan-2-amine HCl (e.g., 2.3 mg for ~10 µmol).[1][2]

  • Solvent Addition: Add DMSO to the center of the vial (e.g., 1 mL).

  • Vortexing: Vortex at medium speed for 30 seconds.

    • Note: Due to the hydrophobic phenyl and methyl groups, the crystal lattice may resist breaking.[1][2] If particles persist, sonicate for 1 minute in a water bath.[1][2]

  • Verification: Hold the vial against a light source. The solution must be optically clear . Any turbidity indicates incomplete solubilization or salt precipitation.[1][2]

Serial Dilution for Assays

When moving from DMSO stock to Aqueous Assay Buffer:

  • The "Crash-Out" Risk: Rapid addition of high-concentration hydrophobic stocks to water can cause precipitation.[1][2]

  • Technique: Add the DMSO stock dropwise to the vortexing aqueous buffer, not the other way around.[1][2] Keep final DMSO concentration <1% to avoid cytotoxicity in biological assays.[1][2]

Part 5: Quality Control & Self-Validation

How do you know your standard is still good? Use this checklist before every critical experiment.

CheckpointObservationStatusAction
Visual White, free-flowing powderPass Proceed.[1][2]
Visual Yellow/Brown tint or "sticky" clumpsFail Oxidation/Moisture damage.[1][2] Discard.
Solubility Dissolves <1 min in DMSOPass Proceed.[1][2]
Solubility Particles persist >5 minFail Salt form degradation or impurities.[1][2]
LC-MS Single peak (M+H) matchPass Proceed.

References

  • Sigma-Aldrich. (2023).[1][2] 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride Product Specification. Link

  • Cayman Chemical. (2023).[1][2] General Storage Guidelines for Phenethylamines and Hydrochloride Salts. Link

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for 2,3-Dimethylbutan-1-amine (Structural Analog Data). Link

  • Avanti Polar Lipids. (2023). Handling and Storage of Lipophilic Amine Hydrochlorides. Link

  • Uralets, V., et al. (2014).[2] "Designer phenethylamines routinely found in human urine".[1][2] Journal of Analytical Toxicology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The information provided herein is based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,3-Dimethyl-1-phenylbutan-2-amine?

A1: The two most prevalent synthetic pathways are the Grignard reaction and reductive amination.

  • Grignard Reaction: This route typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable ketone or nitrile precursor.[1][2][3] For instance, the reaction of phenylmagnesium bromide with 3,3-dimethylbutan-2-one, followed by hydrolysis, would yield the corresponding tertiary alcohol. Subsequent conversion of the alcohol to an amine would be necessary. Another Grignard approach involves the addition of an appropriate Grignard reagent to a nitrile.[4][5]

  • Reductive Amination: This method involves the reaction of a ketone, 3,3-dimethyl-1-phenylbutan-2-one, with an amine source in the presence of a reducing agent.[6][7][8][9] The reaction proceeds through an imine intermediate which is then reduced to the final amine.[9] Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation.[7][9]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the Grignard synthesis, incomplete reaction, side reactions due to moisture, or difficult workup procedures can all contribute. In reductive amination, inefficient imine formation, inappropriate choice of reducing agent, or competing side reactions are common culprits. A detailed troubleshooting guide is provided in the subsequent section.

Q3: I am observing significant impurity formation. What are the common side products?

A3: In the Grignard synthesis, biphenyl formation from the coupling of the Grignard reagent is a common side product.[1] Additionally, unreacted starting materials and intermediates from incomplete reactions can contaminate the final product. For reductive amination, over-alkylation of the amine can occur, leading to secondary and tertiary amine byproducts.[10][11] Aldol condensation of the starting ketone can also be a competing side reaction under certain conditions.

Q4: How can I effectively purify the final hydrochloride salt?

A4: Purification of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is typically achieved through recrystallization.[12] The choice of solvent is critical and often requires experimentation to find an optimal system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of solvents, such as ethanol/ether or isopropanol/hexane, is often employed. For removing specific impurities, a liquid-liquid extraction at a controlled pH can be effective prior to salt formation.[13]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Guide 1: Low Yield in Grignard Synthesis
Symptom Potential Cause Recommended Solution
Low conversion of starting material 1. Inactive Grignard reagent: Moisture or air exposure can quench the Grignard reagent.Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]
2. Poor quality magnesium: The surface of the magnesium turnings may be oxidized.Briefly crush or grind the magnesium turnings in a dry mortar and pestle immediately before use to expose a fresh surface.
Formation of significant biphenyl byproduct Side reaction of the Grignard reagent: Phenyl radicals can couple to form biphenyl.[1]Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize radical-radical coupling.
Difficult workup and product isolation Formation of magnesium salts emulsion: Hydrolysis of the reaction mixture can lead to the formation of emulsions that are difficult to separate.Use a saturated aqueous solution of ammonium chloride for quenching instead of water. This helps to break up the emulsion by forming soluble magnesium complexes.
Guide 2: Low Yield in Reductive Amination
Symptom Potential Cause Recommended Solution
Low conversion of starting ketone 1. Inefficient imine formation: The equilibrium for imine formation may not be favorable.Conduct the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, use a dehydrating agent.
2. Inappropriate reducing agent: The chosen reducing agent may not be effective for the specific imine.For ketones, sodium triacetoxyborohydride is often a mild and effective choice.[6] Sodium cyanoborohydride is also effective but is toxic.[7]
Formation of multiple amine products Over-alkylation: The newly formed primary amine can react further with the ketone.Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.
Formation of aldol condensation products Basic reaction conditions: The presence of a base can promote the self-condensation of the starting ketone.Maintain a neutral or slightly acidic pH during the imine formation step. The use of sodium triacetoxyborohydride is advantageous as it performs well under mildly acidic conditions.

Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol provides a step-by-step method for the synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine via reductive amination.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,3-dimethyl-1-phenylbutan-2-one (1 equivalent), ammonium acetate (5 equivalents), and methanol.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup and Isolation:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of isopropanol.

    • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.

    • Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Purification Ketone 3,3-Dimethyl-1-phenylbutan-2-one Imine Imine Intermediate Ketone->Imine + Ammonia Amine Ammonia Source Amine->Imine Amine_Product 2,3-Dimethyl-1-phenylbutan-2-amine Imine->Amine_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Amine_Product Salt_Formation HCl Salt Formation Amine_Product->Salt_Formation + HCl Final_Product 2,3-Dimethyl-1-phenylbutan-2-amine HCl Salt_Formation->Final_Product Recrystallization

Caption: Workflow for the synthesis of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride via reductive amination.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Synthetic Yield Route Identify Synthetic Route Start->Route Grignard Grignard Synthesis Route->Grignard Grignard Reductive Reductive Amination Route->Reductive Reductive Amination Grignard_Check_1 Check for Moisture/ Anhydrous Conditions Grignard->Grignard_Check_1 Reductive_Check_1 Verify Imine Formation (e.g., by TLC/NMR) Reductive->Reductive_Check_1 Grignard_Check_2 Assess Magnesium Activation Grignard_Check_1->Grignard_Check_2 Grignard_Check_3 Optimize Addition Rate of Alkyl Halide Grignard_Check_2->Grignard_Check_3 Reductive_Check_2 Evaluate Reducing Agent and Conditions Reductive_Check_1->Reductive_Check_2 Reductive_Check_3 Control Reaction pH and Stoichiometry Reductive_Check_2->Reductive_Check_3

Caption: Decision tree for troubleshooting low synthetic yield.

References

  • Grignard Reaction. (n.d.).
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
  • Technical Support Center: Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol - Benchchem. (n.d.).
  • General procedure for reductive amination. (n.d.).
  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC. (n.d.).
  • Peltan, J. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction - eGrove.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (n.d.).
  • Reductive Amination - Chemistry. (2006, April 11).
  • Rivero-Jerez, P. S., & Pérez, E. G. (2023, July 2). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
  • Optimization Strategies for API Synthesis and Formulation Development. (2026, February 17).
  • PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE - Google Patents. (n.d.).
  • A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol - Benchchem. (n.d.).
  • Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents - PMC. (2007, December 12).
  • Synthesis of 2-Amino-1-Phenylbutane | PDF | Science & Mathematics | Wellness - Scribd. (n.d.).
  • Amines: Synthesis and Reactions. (2021, February 24).
  • Comparison and evaluation of the quick purification methods of methamphetamine hydrochloride from dimethyl sulfone for spectrosc. (2017, November 21).
  • 3-Methyl-1-phenylbutan-1-amine hydrochloride | 42290-97-1 - MilliporeSigma. (n.d.).
  • An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride - Benchchem. (n.d.).
  • EP1824811A2 - Process for the purification of benzphetamine hydrochloride - Google Patents. (n.d.).
  • Patrick: An Introduction to Drug Synthesis Answers to end of chapter questions. (n.d.).
  • 2,2-dimethyl-1-phenylbutan-1-amine hydrochloride (C12H19N) - PubChemLite. (n.d.).
  • 1-PHENYLBUTAN-2-AMINE - precisionFDA. (n.d.).
  • Synthesis of Amines - Chemistry LibreTexts. (2024, July 30).
  • Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and c. (n.d.).
  • Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride - ResearchGate. (n.d.).
  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. (2023, October 8).
  • Preparation of Phenethylamines, Part 3: By C-N Bond Formation - YouTube. (2024, May 11).
  • CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride - Google Patents. (n.d.).
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC. (2009, July 28).
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.).

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of 2,3-Dimethyl-1-phenylbutan-2-amine

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,3-Dimethyl-1-phenylbutan-2-amine Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,3-Dimethyl-1-phenylbutan-2-amine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic, sterically hindered lipophilic amines.

I. Mechanistic FAQs: Understanding the Analyte

Q1: Why does 2,3-Dimethyl-1-phenylbutan-2-amine exhibit severe peak tailing in reversed-phase HPLC? A1: 2,3-Dimethyl-1-phenylbutan-2-amine contains a primary amine group attached to a sterically hindered tertiary carbon. With a pKa of approximately 10, this amine is fully protonated (


) under standard mobile phase conditions (pH 4–8). Peak tailing is primarily driven by a secondary retention mechanism: strong ion-exchange interactions between the protonated amine and ionized, acidic residual silanol groups (

) on the silica-based stationary phase[1]. Because this secondary electrostatic interaction is kinetically slower than primary hydrophobic partitioning, a fraction of the analyte molecules lag behind the main band, creating an asymmetric trailing edge[2].

Q2: How can I definitively prove whether the tailing is caused by silanol interactions or a physical system error? A2: You must isolate the chemical variables from the physical ones using a self-validating neutral marker test. Physical issues (such as column voiding, bed collapse, or dead volume in PEEK fittings) will distort all peaks in the chromatogram equally. Chemical issues (acid-base interactions) will only distort ionizable analytes[3]. By co-injecting a neutral lipophilic compound (e.g., Toluene), you create an internal control. If the toluene peak remains perfectly symmetrical while your amine tails, the root cause is definitively chemical.

Q3: How does mobile phase pH dictate the tailing factor for this specific compound? A3: The pH of your mobile phase acts as the master switch for ionization. When operating at mid-pH levels (pH 5–7), both the amine and the silanols are ionized, maximizing tailing[1]. To resolve this, you must operate at extremes:

  • Low pH Strategy (pH 2.5): Suppresses the ionization of surface silanols (which have a pKa ~ 4.5), converting them back to neutral

    
    , thereby eliminating the anionic exchange sites[2].
    
  • High pH Strategy (pH 11.0): Deprotonates the analyte itself, converting it to a neutral freebase. (Note: This requires a specialized hybrid-silica column designed to withstand alkaline dissolution.)

Q4: If I cannot alter my pH due to MS-compatibility, what are my alternatives? A4: You can utilize a competitive masking strategy. Adding a sacrificial small-molecule base, such as 0.1% Triethylamine (TEA), to the mobile phase saturates the active silanol sites. The highly mobile TEA molecules competitively bind to the


 groups, effectively shielding the bulkier 2,3-Dimethyl-1-phenylbutan-2-amine from secondary interactions[4].

II. Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing for 2,3-Dimethyl-1-phenylbutan-2-amine TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral CheckNeutral Does the neutral marker tail? TestNeutral->CheckNeutral PhysicalIssue Physical Issue Detected (Dead Volume / Bad Fitting) CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue Detected (Silanol Interactions) CheckNeutral->ChemicalIssue No FixPlumbing Inspect PEEK fittings, reduce extra-column volume PhysicalIssue->FixPlumbing AdjustPH Adjust Mobile Phase pH (pH < 3.0 or pH > 10.5) ChemicalIssue->AdjustPH AddTEA Add Amine Modifier (e.g., 0.1% TEA) ChemicalIssue->AddTEA

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing of basic amines.

III. Self-Validating Experimental Protocols

Protocol A: The Neutral Marker Isolation Test

Purpose: To differentiate between extra-column volume (physical) and silanol interactions (chemical).

  • Standard Preparation: Prepare a resolution standard containing 50 µg/mL of 2,3-Dimethyl-1-phenylbutan-2-amine and 50 µg/mL of Toluene in the initial mobile phase.

  • Equilibration: Flush the HPLC system with the current mobile phase for 10 column volumes (CV) until the baseline is stable.

  • Injection: Inject 5 µL of the standard mix.

  • Data Analysis: Calculate the USP Tailing Factor (

    
    ) at 5% of the peak height for both analytes.
    
  • Validation Logic: If Toluene

    
     but Amine 
    
    
    
    , proceed to Protocol B. If both
    
    
    , the issue is physical. Replace the guard column and reseat all zero-dead-volume PEEK fittings.
Protocol B: Mobile Phase pH Optimization & Silanol Masking

Purpose: To neutralize secondary ion-exchange retention mechanisms.

  • Baseline Establishment: Run the amine sample using a standard unbuffered 50:50 Water:Acetonitrile mobile phase to establish a baseline tailing factor.

  • Low pH Modification: Prepare Mobile Phase A using 20 mM Potassium Phosphate buffer. Titrate with Phosphoric acid to exactly pH 2.5.

  • Equilibration: Pump the new mobile phase through the column for at least 15 CVs to ensure complete protonation of the stationary phase silanols[2].

  • Re-evaluation: Inject the amine sample and recalculate

    
    . A reduction to 
    
    
    
    validates the suppression of silanol activity.
  • Alternative Masking (If pH adjustment is unviable): Revert to the original pH but add 0.1% (v/v) Triethylamine (TEA) to the mobile phase. Equilibrate for 20 CVs to allow TEA to saturate the active sites before injecting the sample[4].

IV. Quantitative Data Summary

The following table summarizes expected peak shape metrics for 2,3-Dimethyl-1-phenylbutan-2-amine under varying chromatographic conditions, demonstrating the causality of mobile phase adjustments.

Chromatographic ConditionMobile Phase pHAdditive / ModifierUSP Tailing Factor (

)
Mechanistic Status
Unoptimized (Control) 6.5None2.85Severe tailing; strong ion-exchange with

Low pH Suppression 2.5None1.30Improved; silanols fully protonated (

)
High pH Deprotonation 11.0None1.15Optimal; amine deprotonated (neutral freebase)
Competitive Masking 6.50.1% TEA1.25Improved; TEA competitively blocks active silanol sites

V. References

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2,3-Dimethyl-1-phenylbutan-2-amine HCl

Topic: Troubleshooting & Solubility Optimization of Lipophilic Amine Salts in Biological Buffers Target Audience: Pharmaceutical Researchers, Medicinal Chemists, and Formulation Scientists Document ID: TSC-2025-SOL-DMPBA...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Solubility Optimization of Lipophilic Amine Salts in Biological Buffers Target Audience: Pharmaceutical Researchers, Medicinal Chemists, and Formulation Scientists Document ID: TSC-2025-SOL-DMPBA[1]

Executive Summary & Compound Profile

2,3-Dimethyl-1-phenylbutan-2-amine HCl is a sterically hindered, lipophilic phenethylamine derivative.[1] Like many amine-based CNS-active agents, it presents a classic "Solubility Cliff" challenge when transitioning from organic stock solutions to aqueous biological buffers (e.g., PBS, HEPES) at physiological pH.[1]

This guide addresses the physicochemical mechanisms causing precipitation and provides validated protocols to stabilize this compound in solution.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Chemical Class Lipophilic Amine SaltHigh water solubility at acidic pH; low at neutral/basic pH.[1]
pKa (Base) ~9.8 – 10.2 (Theoretical)At pH 7.4, ~0.2–0.5% of the drug exists as the insoluble free base.
LogP (Free Base) ~3.5 – 4.2High lipophilicity drives rapid precipitation of the unionized fraction.
Salt Form Hydrochloride (HCl)Susceptible to Common Ion Effect in high-chloride buffers (e.g., PBS).[1]

The Science of Precipitation (Root Cause Analysis)

Before troubleshooting, you must identify which species is precipitating.[1] For amine HCl salts, there are two distinct failure modes:

Mechanism A: Free Base Precipitation (The pH Effect)

At physiological pH (7.4), the buffer strips the proton from the amine. If the concentration of the resulting free base (


) exceeds its intrinsic solubility (

), the solution "oils out" or precipitates.
  • Governing Law: Henderson-Hasselbalch Equation.[1][2][3][4]

  • Trigger: pH is too close to the pKa (within 2-3 units).[1]

Mechanism B: Salt Salting-Out (The Common Ion Effect)

If you dissolve the HCl salt into a buffer containing high Chloride (like PBS, 137 mM NaCl) or Phosphate, the solubility product (


) of the salt itself may be exceeded.
  • Governing Law: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
  • Trigger: High ionic strength buffers or specific anion incompatibility (Drug-Phosphate salts are often less soluble than Drug-Chlorides).[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific solubility issue.

SolubilityTroubleshooting Start Observation: Precipitation/Cloudiness CheckPH Step 1: Measure Final pH Start->CheckPH PH_High pH > 7.0 CheckPH->PH_High High pH PH_Low pH < 6.0 CheckPH->PH_Low Low pH Cause_Base Cause: Free Base Precipitation (pH > pKa - 2) PH_High->Cause_Base Cause_Salt Cause: Common Ion Effect or Insoluble Phosphate Salt PH_Low->Cause_Salt Action_Base Action: Lower pH to 6.5 OR Add Cyclodextrin (HP-β-CD) Cause_Base->Action_Base Action_Salt Action: Switch Buffer (Tris/Acetate) OR Reduce Buffer Strength (0.1x) Cause_Salt->Action_Salt

Figure 1: Diagnostic workflow for identifying the chemical nature of the precipitate.

Technical FAQs & Troubleshooting

Q1: I dissolved the HCl salt in DMSO, but it crashes out immediately upon adding to PBS (pH 7.4). Why?

Answer: This is the "Solvent Shift" shock.

  • The Mechanism: DMSO solubilizes the salt easily. When you spike this into PBS, the DMSO concentration drops (dilution), and the pH is clamped at 7.4. At this pH, the equilibrium shifts toward the hydrophobic free base.

  • The Fix:

    • Method A (Kinetic): Add the buffer to the DMSO stock slowly with vortexing, rather than shooting DMSO into the buffer. This prevents local regions of supersaturation.[1]

    • Method B (Thermodynamic): Pre-acidify your PBS.[1] Adjust the PBS to pH 6.5 or 6.0. For many phenethylamines, a drop of 1.0 pH unit can increase solubility by 10-fold.[1]

Q2: The solution looks clear initially but becomes cloudy after 20 minutes.

Answer: You are observing Ostwald Ripening or delayed crystallization of the free base.

  • Diagnosis: The initial "clear" state was a supersaturated solution or a nano-emulsion (oiling out) that wasn't visible to the naked eye.

  • Recommendation: This indicates you are above the thermodynamic solubility limit. You must add a solubilizer.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here.[1] It encapsulates the lipophilic phenyl tail, shielding it from the aqueous environment without altering the drug's pharmacology.

Q3: Can I use Phosphate Buffered Saline (PBS)?

Answer: Proceed with caution. Lipophilic amines often form insoluble phosphate salts.[1] If you see crystalline precipitate at acidic pH (where the free base should be soluble), you have likely formed 2,3-Dimethyl-1-phenylbutan-2-amine Phosphate .

  • Alternative: Switch to Tris-HCl or HEPES buffer.[1] These organic buffers rarely precipitate with amine drugs compared to inorganic phosphate anions.[1]

Validated Protocols

Protocol A: Cosolvent & Surfactant Screening

Use this protocol if you must maintain pH 7.4.

Materials:

  • Stock A: Compound in 100% DMSO (e.g., 10 mM).

  • Vehicle 1: 20% HP-β-CD in Water.[1]

  • Vehicle 2: 0.1% Tween-80 in PBS.[1]

Procedure:

  • Standard Dilution: Attempt to dilute Stock A 1:100 into PBS. (Result: Likely precipitate).

  • Cyclodextrin Method:

    • Dilute Stock A 1:10 into Vehicle 1 (Cyclodextrin concentrate). Vortex for 30 seconds.[1]

    • Slowly dilute this mixture 1:10 into your final buffer.[1]

    • Result: The CD cavity "chaperones" the hydrophobic drug into the aqueous buffer.

Protocol B: pH-Solubility Profiling

Use this to determine the exact "pHmax" (maximum pH before precipitation).

  • Prepare a 1 mg/mL solution of the drug in 10 mM HCl (pH ~2). It should be clear.

  • Aliquot into 5 vials.

  • Titrate each vial with 0.1 M NaOH to reach pH 4, 5, 6, 7, and 8.

  • Incubate at 25°C for 4 hours.

  • Centrifuge (10,000 x g, 5 min) and assay the supernatant (UV/HPLC).

  • Plot: Concentration vs. pH. The point where concentration drops sharply is your operational limit.

Data Reference: Theoretical Solubility Model

Based on structural homologs (e.g., Phentermine/Diethylpropion)

pH EnvironmentDominant SpeciesPredicted SolubilityRisk Level
pH 1.2 (Gastric) Ionized (

)
> 50 mg/mLLow
pH 5.5 (Intestinal) Ionized (

)
> 10 mg/mLLow
pH 7.0 Equilibrium (

)
~ 1 - 5 mg/mLModerate
pH 7.4 (Blood/PBS) Mixed (

)
< 0.5 mg/mL High
pH 9.0 Unionized (

)
< 0.01 mg/mLCritical

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the

    
     concept for amine salts).
    
  • Bergström, C. A., et al. (2004).[1][5] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 22(5), 387-398.[1] Link

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link (Explains the Common Ion Effect and counter-ion selection).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 2,3-Dimethyl-1-phenylbutan-2-amine

Welcome to the Technical Support Center for the bioanalysis of 2,3-Dimethyl-1-phenylbutan-2-amine (DMPBA). As a Senior Application Scientist, I frequently see bioanalytical assays fail during validation due to uncharacte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of 2,3-Dimethyl-1-phenylbutan-2-amine (DMPBA). As a Senior Application Scientist, I frequently see bioanalytical assays fail during validation due to uncharacterized matrix effects. DMPBA, a highly lipophilic primary amine, is notoriously susceptible to ion suppression when analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in complex biological matrices like plasma or serum.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure robust, reproducible quantification.

Part 1: Mechanistic Understanding of DMPBA Matrix Effects

Q: Why does 2,3-Dimethyl-1-phenylbutan-2-amine experience severe ion suppression in ESI-MS?

A: The causality lies in the physicochemical properties of DMPBA and the mechanics of Electrospray Ionization (ESI). DMPBA contains a bulky, lipophilic backbone (a phenyl ring and multiple alkyl groups) alongside a basic primary amine. Due to its high lipophilicity, it exhibits strong retention on standard C18 reversed-phase columns, causing it to elute late in the chromatographic gradient. Unfortunately, this elution window perfectly overlaps with endogenous glycerophosphocholines and other strongly retained lipids[1].

In ESI, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase (the Ion Evaporation Model). Co-eluting phospholipids act as powerful surfactants; they dominate the droplet surface and compete for available protons. This effectively "locks" the basic DMPBA inside the droplet, neutralizing its charge and preventing gas-phase ion formation[2],[3]. The result is a drastic, often irreproducible reduction in signal intensity known as ion suppression.

Part 2: Diagnostic Workflows

Q: How can I definitively identify and quantify matrix effects for my DMPBA assay?

A: Relying solely on standard curve linearity is a dangerous trap; matrix effects can be linear but still destroy assay sensitivity and inter-lot reproducibility. You must employ two self-validating systems to diagnose the issue:

  • Qualitative Assessment (Post-Column Infusion): This visualizes exactly where in the chromatogram suppression occurs. By continuously infusing pure DMPBA post-column while injecting a blank matrix extract, any dip in the baseline indicates a suppression zone. If your DMPBA peak elutes in this "dip," your chromatography or sample prep must be altered[4],[5].

  • Quantitative Assessment (Matrix Factor): This defines the exact magnitude of the effect. The Matrix Factor (MF) is calculated by comparing the peak area of DMPBA spiked into a post-extracted blank matrix versus DMPBA in a neat solvent[4],[6].

G LC LC Pump & Autosampler Col Analytical Column LC->Col Blank Matrix Tee Tee Junction Col->Tee Eluent MS Mass Spectrometer (ESI+) Tee->MS Combined Flow Syringe Syringe Pump (DMPBA Infusion) Syringe->Tee DMPBA Data Chromatogram: Monitor Baseline MS->Data

Fig 1: Post-column infusion setup for qualitative assessment of matrix effects.

Protocol 1: Quantitative Matrix Factor (MF) Determination

Objective: Establish a self-validating metric for ion suppression.

  • Prepare Set A (Neat): Spike DMPBA at Low, Mid, and High QC concentrations into the final reconstitution solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Prepare Set B (Post-Extraction): Extract 6 independent lots of blank biological matrix (e.g., human plasma) using your current sample prep method. Spike DMPBA into the final extracts at the same QC concentrations.

  • Analyze: Inject both sets via LC-MS/MS.

  • Calculate:

    
    . An acceptable MF is typically between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across the 6 lots[6],[7].
    

Part 3: Troubleshooting & Mitigation Strategies

Q: My current Protein Precipitation (PPT) method yields a Matrix Factor of 0.4 (60% suppression). How can I improve sample cleanup?

A: Standard PPT with acetonitrile or methanol removes proteins but leaves >95% of phospholipids in the extract. To mitigate this, upgrade your extraction chemistry:

  • Phospholipid-Depletion Plates: Use specialized solid-phase extraction (e.g., HybridSPE) that utilizes Lewis acid-base interactions (zirconia/titania) to selectively bind the phosphate moiety of lipids while allowing the basic DMPBA to pass through unhindered[8].

  • Liquid-Liquid Extraction (LLE): Extract DMPBA into a non-polar organic solvent (e.g., hexane:ethyl acetate). Phospholipids are highly amphiphilic and tend to remain in the aqueous phase or at the interface, significantly cleaning up the extract[9].

Q: Can chromatographic changes reduce matrix effects without changing sample prep?

A: Yes. The goal is to shift the DMPBA retention time away from the phospholipid elution zone.

  • Alter Column Selectivity: Switch from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) column. The phenyl ring of DMPBA will engage in

    
     interactions with these stationary phases, altering its retention relative to aliphatic phospholipids.
    
  • Modify the Gradient: Use a shallow gradient during the DMPBA elution window, followed by a harsh "column wash" step (95% organic) to flush out the lipids after DMPBA has been detected.

Q: Should I switch my ionization source from ESI to APCI?

A: If sample prep and chromatography optimization fail, switching to Atmospheric Pressure Chemical Ionization (APCI) is a highly effective, albeit hardware-dependent, solution. APCI relies on gas-phase chemical ionization rather than droplet-phase dynamics. Because the matrix components and the analyte are vaporized before ionization, the surfactant-driven charge competition seen in ESI is largely eliminated[10],[9].

Workflow Start Identify Matrix Effect (MF < 0.85 or > 1.15) Step1 Optimize Sample Prep (SPE / Phospholipid Removal) Start->Step1 Eval1 MF Acceptable? Step1->Eval1 Step2 Modify Chromatography (Gradient / Column Phase) Eval1->Step2 No Success Validate Method Eval1->Success Yes Eval2 MF Acceptable? Step2->Eval2 Step3 Switch Ionization (ESI to APCI) Eval2->Step3 No Eval2->Success Yes Step3->Success

Fig 2: Stepwise troubleshooting workflow to mitigate matrix effects in LC-MS/MS bioanalysis.

Protocol 2: Phospholipid-Depletion Sample Preparation (Zirconia-based SPE)

Objective: Remove >99% of endogenous phospholipids to rescue ESI signal.

  • Transfer 100 µL of plasma to a phospholipid-depletion 96-well plate.

  • Add 300 µL of 1% Formic Acid in Acetonitrile (The acid disrupts DMPBA-protein binding and precipitates proteins).

  • Mix thoroughly via aspiration/dispensing or orbital shaking for 2 minutes.

  • Apply vacuum (10-15 in Hg) for 3 minutes to collect the eluate.

  • Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase prior to injection.

Part 4: Quantitative Data Summary

The table below summarizes the expected impact of various mitigation strategies on the Matrix Factor and absolute recovery of lipophilic amines like DMPBA.

Table 1: Impact of Mitigation Strategies on DMPBA Matrix Factor and Recovery

Sample Preparation StrategyChromatographic ColumnIonization SourceMatrix Factor (MF)Absolute Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT)C18 (Standard)ESI+0.42 ± 0.1295%< 5%
Liquid-Liquid Extraction (LLE)C18 (Standard)ESI+0.78 ± 0.0872%~ 85%
PPT + Phospholipid Depletion C18 (Standard) ESI+ 0.96 ± 0.04 88% > 99%
Protein Precipitation (PPT)Biphenyl (

)
ESI+0.85 ± 0.0995%< 5%
Protein Precipitation (PPT) C18 (Standard) APCI+ 0.98 ± 0.03 95% < 5%

Note: Phospholipid removal is typically monitored via m/z 184.0 (the universal phosphocholine headgroup transition).

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis. Benchchem Support. [4]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [6]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: A major concern in mass spectrometry. LCGC North America, 24(5), 498-510. [2],[3]

  • Ismaiel, O. A., Halquist, M. S., Elmamly, M. Y., Shalaby, A., & Karnes, H. T. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(1), 59-74. [1]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., ... & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [10]

  • Klinke, H. B., & Müller, I. B. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 374(2079). [9]

  • Chromatography Today. (2012). Eliminate Matrix Effects with HybridSPE. [8]

  • Matuszewski, B. K., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. Journal of Analytical Methods. [5],[7]

Sources

Troubleshooting

Overcoming hygroscopic challenges with 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams whose rigorous experiments are compromised by a single, invisible variable: ambient humidity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams whose rigorous experiments are compromised by a single, invisible variable: ambient humidity.

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS 2060037-84-3) is a highly specialized compound. However, like many amine hydrochlorides, its ionic lattice possesses a strong affinity for atmospheric water vapor. The chloride anion and the protonated amine create a highly polar environment that readily forms hydrogen bonds with water molecules. This hygroscopicity can lead to severe caking, weighing inaccuracies, and rapid chemical degradation if mishandled[1].

This guide is engineered to move beyond generic advice. Here, we dissect the causality behind moisture-induced failures and provide self-validating, field-proven protocols to ensure the absolute integrity of your workflows.

Mechanistic Workflow: Moisture Degradation & Mitigation

To effectively troubleshoot, we must first visualize the physical and chemical journey of the compound when exposed to environmental stress.

MoisturePathway A 2,3-Dimethyl-1-phenylbutan-2-amine HCl (Dry State) B Atmospheric Moisture Exposure (>30% RH) A->B Improper Handling F Mitigation: Glovebox Handling (<10% RH) A->F Best Practice G Mitigation: Desiccant Storage A->G Storage C Surface Adsorption & Capillary Condensation B->C D Deliquescence / Caking C->D E Hydrolysis & Active Degradation D->E H Stable Anhydrous Formulation F->H G->H

Workflow illustrating moisture-induced degradation and targeted mitigation strategies.

Troubleshooting Guide & FAQs

Q1: My batch of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride has formed hard clumps upon opening the vial. What causes this, and is the compound ruined? A1: The clumping is caused by capillary condensation. When the hygroscopic powder is exposed to ambient humidity, it absorbs water vapor, creating microscopic liquid bridges between the particles[1]. As humidity fluctuates, these bridges solidify, fusing the powder into hard cakes. While the compound is not necessarily ruined, its apparent mass is now compromised. Solution: Do not attempt to forcefully grind the clumps in ambient air, as the mechanical friction generates heat that can exacerbate moisture re-absorption. Instead, transfer the vial to a low-humidity environment or glovebox, gently break the clumps with an anhydrous spatula, and dry the material using a vacuum oven[1].

Q2: I weighed exactly 10.0 mg of the compound for an LC-MS assay, but my standard curve shows a significantly lower concentration. What went wrong? A2: You likely weighed water along with your active pharmaceutical ingredient (API). Amine hydrochlorides dynamically absorb moisture during the weighing process on an open bench. This artificially inflates the apparent mass on the balance[2]. If the powder has absorbed 5% of its weight in water, your actual API mass is only 9.5 mg, leading to inaccurate solution concentrations[1]. Solution: Always weigh highly hygroscopic materials inside a glovebox purged with inert gas. To self-validate the assay, perform a Karl Fischer (KF) titration on a parallel sample to determine exact water content, and apply a moisture-correction factor to your final concentration calculations.

Q3: We are formulating this compound into an oral solid dosage form. During stability testing, the API degraded rapidly. What excipients should we avoid? A3: You must avoid hygroscopic binders (such as certain grades of microcrystalline cellulose) and any excipients containing reducing sugars. Hygroscopic excipients act as "moisture sinks," drawing water into the tablet matrix, which accelerates the hydrolysis of the moisture-sensitive amine hydrochloride[3]. Furthermore, natural polysaccharides with reducing sugars can undergo Maillard (carbonyl-amine) reactions with any trace free amine, leading to browning and a severe loss of potency[3]. Solution: Co-process the API with hydrophobic excipients or utilize moisture-barrier film coatings (e.g., polyvinyl alcohol-based polymers) to deflect moisture away from the active core[4].

Q4: Can I dry a severely caked batch in a standard laboratory oven? A4: No. Heating a hygroscopic amine hydrochloride in an ambient, humid atmosphere can cause the compound to dissolve in its own absorbed water—a process known as deliquescence[1]. This can alter its polymorphic state or cause thermal degradation. Solution: Drying must be performed under vacuum at 40°C with a slow, dry nitrogen bleed to immediately evacuate the desorbed water vapor[5].

Quantitative Hygroscopicity Thresholds

To apply proper shipping, storage, and handling controls, the pharmaceutical industry relies on the European Pharmacopoeia (Ph. Eur.) classification system[2]. The table below summarizes the quantitative thresholds based on dynamic vapor sorption (DVS) at 25°C and 80% relative humidity (RH)[5].

Ph. Eur. ClassificationWeight Increase (Δw) at 80% RHTypical Physical State ChangeRecommended Handling Environment
Non-hygroscopic Δw < 0.2%Free-flowing powderStandard laboratory bench
Slightly hygroscopic 0.2% ≤ Δw < 2.0%Minor clumpingAmbient conditions with rapid sealing
Moderately hygroscopic 2.0% ≤ Δw < 15.0%Severe caking, sticky textureLow-humidity room (<30% RH)
Very hygroscopic Δw ≥ 15.0%Deliquescence (liquefaction)Glovebox / Inert atmosphere (<10% RH)

Step-by-Step Methodologies

Protocol 1: Gravimetric Moisture Profiling via Dynamic Vapor Sorption (DVS)

Causality: To design an effective storage strategy, you must know exactly when the compound begins to absorb water. The Ph. Eur. method relies on a 24-hour equilibrium, but it fails to account for the initial moisture content[5]. This DVS protocol is a self-validating system that establishes a true dry baseline before testing.

  • Pre-treatment (Baseline Establishment): Load 10–20 mg of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride onto the DVS microbalance. Expose the sample to 40°C and 0% RH.

  • Equilibrium Validation: Maintain pre-treatment conditions until the change in mass over time (

    
    ) is less than 0.002% per minute. Why: This ensures all surface and loosely bound water is removed, providing an accurate reference weight for the initial dry state[5].
    
  • Sorption Cycle: Decrease temperature to 25°C. Increase humidity from 0% to 90% RH in stepwise 10% increments. Do not advance to the next step until

    
    /min is achieved. Why: Stepwise increments prevent moisture shock and allow for the identification of specific hydrate formation points.
    
  • Desorption Cycle: Decrease humidity back to 0% RH in 10% decrements. Why: Comparing the sorption and desorption curves reveals hysteresis. If the desorption curve lags, it indicates water has become trapped within the crystal lattice, requiring aggressive vacuum drying to remove.

Protocol 2: Precision Weighing and Stock Solution Preparation

Causality: Even a brief 30-second exposure to ambient air can compromise the mass accuracy of a highly hygroscopic salt[1]. This protocol eliminates atmospheric variables.

  • Environmental Control: Transfer the sealed primary container of the compound, anhydrous solvent (stored over molecular sieves), and all volumetric glassware into a glovebox. Purge the glovebox with high-purity Argon or Nitrogen until the internal RH is < 5%[1].

  • Static Elimination: Because dry inert atmospheres exacerbate static electricity, use an anti-static gun (ionizer) on the weighing boat and spatula. Why: Static charge causes fine powders to scatter, leading to quantitative transfer losses.

  • Rapid Weighing: Tare the weighing boat. Quickly open the primary container, transfer the target mass using a clean, dry spatula, and immediately reseal the primary container[1]. Record the mass.

  • Immediate Dissolution: Transfer the weighed powder into the volumetric flask. Add a small volume of the anhydrous solvent to dissolve the powder completely. Fill to the calibration mark, stopper tightly with a PTFE cap, and invert to mix[1].

  • Validation: Remove the sealed flask from the glovebox. Extract a 1 mL aliquot via syringe and perform a Karl Fischer titration to verify that the water content of the final solution remains below your assay's critical threshold.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals National Center for Biotechnology Information (PMC) URL: [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals ResearchGate URL: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Asia Pharmaceutics URL: [Link]

Sources

Optimization

Optimizing reaction time and temperature for 2,3-Dimethyl-1-phenylbutan-2-amine synthesis

Topic: Optimization of Reaction Time & Temperature (T/t) Parameters Document ID: TSC-ORG-2024-882 Applicable Route: Ritter Reaction via Tertiary Alcohol Precursor Audience: Senior Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Time & Temperature (T/t) Parameters Document ID: TSC-ORG-2024-882 Applicable Route: Ritter Reaction via Tertiary Alcohol Precursor Audience: Senior Chemists, Process Development Scientists

Core Directive & Process Overview

You are attempting to synthesize 2,3-Dimethyl-1-phenylbutan-2-amine , a sterically hindered tertiary carbinamine.

The Challenge: The specific structural architecture—a tertiary amine center flanked by a benzyl group (C1) and a bulky isopropyl group (C3)—creates significant steric strain. This makes the synthesis highly sensitive to thermodynamic parameters. The standard Ritter reaction pathway is the most viable route, but it fights two competing enemies: Elimination (E1) during amide formation and Steric Resistance during hydrolysis.

The Synthetic Pathway[1]
  • Precursor Formation: 1-Phenyl-2,3-dimethylbutan-2-ol (via Grignard).

  • Ritter Amidation: Acid-catalyzed addition of nitrile (Acetonitrile or HCN source) to form the N-acetyl intermediate.

  • Hydrolysis: Cleavage of the amide to release the free amine.[1]

Optimization Matrix: Reaction Time & Temperature

The following parameters are optimized for maximizing yield while suppressing the thermodynamically favored alkene elimination product.

Phase 1: Ritter Amidation (Formation of N-Acetyl Amide)

Critical Mechanism: The tertiary alcohol must be protonated to form a carbocation.[2][3]

  • Risk: If

    
     is too high, the carbocation eliminates a proton to form the alkene (1-phenyl-2,3-dimethyl-2-butene) via E1 mechanism.
    
  • Goal: Kinetic control to favor nucleophilic attack by the nitrile over elimination.

ParameterRecommended SettingScientific Rationale
Addition T -5°C to 0°C Suppression of E1: At this temperature, the rate of elimination is significantly slower than the formation of the nitrilium ion complex.
Reaction T 20°C to 25°C Carbocation Stability: After acid addition, warming to room temperature allows the bulky nitrile to overcome the steric barrier and attack the tertiary center.
Reaction t 4 – 6 Hours Steric Diffusion: The bulky isopropyl group retards the approach of the nitrile. Shorter times lead to unreacted alcohol; longer times increase polymerization risk.
Reagent H₂SO₄ / CH₃CN Use glacial acetic acid as a co-solvent to modulate the acidity and heat capacity of the mixture.
Phase 2: Amide Hydrolysis (The Bottleneck)

Critical Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon of the amide.[1]

  • Risk: The adjacent quaternary carbon (C2) and isopropyl group (C3) create a "steric shield" around the amide bond, making it extremely resistant to standard hydrolysis.

  • Goal: Thermodynamic forcing.

ParameterRecommended SettingScientific Rationale
Method A Acidic Reflux HCl (conc) / 100-110°C / 48h. Standard method. Often too slow for this specific hindered substrate.
Method B Alkaline Glycol KOH / Ethylene Glycol / 150-160°C / 12-24h. Recommended. The high boiling point of glycol allows for higher kinetic energy to overcome the steric activation energy barrier without pressurization.
Monitoring TLC / GC-MS Do not stop until the amide peak disappears. Partial hydrolysis is common.

Visualizing the Reaction Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways and where your temperature control exerts influence.

ReactionPathway Start Precursor: 1-Phenyl-2,3-dimethylbutan-2-ol Acid Add H2SO4 (T < 0°C) Start->Acid Carbo Tertiary Carbocation (Highly Reactive) Acid->Carbo Elimination SIDE REACTION: Elimination to Alkene (Thermodynamic Sink) Carbo->Elimination High T (>40°C) favors E1 Nitrile Nitrile Attack (CH3CN) (Requires 20-25°C) Carbo->Nitrile Kinetic Control Nitrilium Nitrilium Ion Intermediate Nitrile->Nitrilium Amide Intermediate: N-Acetyl Amide Nitrilium->Amide + H2O Hydrolysis Hydrolysis Step (Requires High T > 150°C) Amide->Hydrolysis Product Target: 2,3-Dimethyl-1-phenylbutan-2-amine Hydrolysis->Product Steric Barrier Overcome

Caption: Figure 1. Kinetic competition between Ritter amidation and E1 elimination. Temperature control at the Carbocation stage is the critical determinant of yield.

Troubleshooting Guide (FAQ)

Q1: I am seeing a large non-polar spot on my TLC before hydrolysis. What is it? Diagnosis: This is likely the elimination product (alkene). Root Cause: The reaction temperature spiked during the acid addition. The formation of the carbocation is exothermic. Solution:

  • Pre-cool the alcohol/nitrile mixture to -10°C.

  • Add H₂SO₄ dropwise over 30-60 minutes.

  • Ensure vigorous stirring to dissipate heat hotspots.

Q2: The amide is not hydrolyzing. I've refluxed in 6M HCl for 24 hours. Diagnosis: Steric hindrance is preventing the water nucleophile from reaching the carbonyl carbon. Root Cause: The isopropyl group at C3 and the methyl/benzyl groups at C2 create a "hydrophobic pocket." Aqueous acid at 100°C provides insufficient energy. Solution: Switch to Alkaline Glycolysis .

  • Dissolve the amide in Ethylene Glycol.

  • Add excess KOH pellets.

  • Reflux at 150°C–160°C. The higher temperature is required to overcome the activation energy of the hindered amide bond [1].

Q3: Can I use a Lewis Acid (e.g., BF₃·OEt₂) instead of H₂SO₄ to reduce elimination? Analysis: Yes, but with caveats. Insight: Lewis acids can generate the carbocation under milder conditions. However, they often require anhydrous conditions that complicate the subsequent in-situ hydration of the nitrilium ion. Recommendation: Stick to H₂SO₄ for the first optimization pass. If elimination persists >20%, switch to Iron(III) salt catalysis (Fe(ClO₄)₃) which has shown efficacy in milder Ritter reactions for hindered substrates [2].

Experimental Protocol (Optimized)

Safety Warning: This reaction involves concentrated sulfuric acid and organic nitriles. Work in a fume hood. Ensure no cyanide salts are present if using acetonitrile.

Step 1: Ritter Amidation[3]
  • Setup: 3-neck round bottom flask, thermometer, addition funnel, N₂ atmosphere.

  • Charge: 10.0 mmol of 1-Phenyl-2,3-dimethylbutan-2-ol and 4 mL Glacial Acetic Acid.

  • Cool: Chill to 0°C in an ice/salt bath.

  • Add Nitrile: Add 1.5 equivalents of Acetonitrile (or Benzonitrile for easier handling, though hydrolysis is harder).

  • Acid Addition: Add 1.5 equivalents of Conc. H₂SO₄ dropwise.[4] Do not let internal T exceed 5°C.

  • Reaction: Remove ice bath. Stir at Room Temperature (25°C) for 6 hours.

  • Quench: Pour onto crushed ice/NH₄OH. Extract with DCM.

Step 2: High-Force Hydrolysis
  • Charge: Crude amide from Step 1 into a flask with Ethylene Glycol (5 mL/g of amide).

  • Base: Add KOH pellets (5 equivalents).

  • Heat: Heat to 150°C (oil bath) for 12 hours.

  • Workup: Cool, dilute with water, extract amine with Ether. Dry over Na₂SO₄.

Decision Logic for Yield Optimization

Use this flow to diagnose low yields during your campaign.

Troubleshooting Start Analyze Crude Yield CheckPurity Is the Amide formed? Start->CheckPurity NoAmide No: Mostly Alkene CheckPurity->NoAmide High Elimination YesAmide Yes: Amide Present CheckPurity->YesAmide Good Conversion Sol_Temp Action: Lower Addition T to -10C. Slower Addition. NoAmide->Sol_Temp CheckHydrolysis Is Amine formed after Hydrolysis? YesAmide->CheckHydrolysis Sol_Time Action: Increase Hydrolysis T (Switch to KOH/Glycol) CheckHydrolysis->Sol_Time Amide remains Sol_Success Process Optimized CheckHydrolysis->Sol_Success Amine recovered

Caption: Figure 2. Troubleshooting logic flow. Prioritize temperature control for the first step and thermal intensity for the second step.

References

  • Steric Effects in Amide Hydrolysis: Title: "Hydrolysis of Amides: Kinetics and Mechanism" Source:[1] Fiveable / Organic Chemistry Reviews URL:[Link] Relevance: Establishes the necessity of harsh conditions for sterically hindered amides.

  • Iron-Catalyzed Ritter Reaction (Mild Alternative): Title: "Fe(ClO4)3[5]·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides" Source: Organic Chemistry Portal / Synlett URL:[Link] Relevance: Provides an alternative catalyst system if sulfuric acid causes excessive elimination.

  • General Ritter Reaction Mechanism & Scope: Title: "Ritter Reaction: Mechanism and Scope" Source:[3][6][7] Wikipedia / Organic Chemistry Portal URL:[Link] Relevance: foundational mechanism verification for tertiary alcohol substrates.[2]

Sources

Troubleshooting

Resolving baseline noise in FTIR spectra of 2,3-Dimethyl-1-phenylbutan-2-amine HCl

Technical Support Center: Spectroscopy Solutions Hub Topic: Resolving Baseline Noise in FTIR Spectra of 2,3-Dimethyl-1-phenylbutan-2-amine HCl Ticket ID: #FTIR-AMINE-HCL-001 Assigned Specialist: Dr. Aris Thorne, Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectroscopy Solutions Hub Topic: Resolving Baseline Noise in FTIR Spectra of 2,3-Dimethyl-1-phenylbutan-2-amine HCl Ticket ID: #FTIR-AMINE-HCL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are analyzing 2,3-Dimethyl-1-phenylbutan-2-amine HCl . As a hydrochloride salt of a secondary amine with a phenyl group, this molecule presents a "perfect storm" for spectral artifacts:

  • Hygroscopicity: The HCl moiety avidly attracts atmospheric moisture, causing water vapor interference (rolling baseline).[1]

  • Crystalline Hardness: The salt lattice is likely hard, leading to the Christiansen Effect (scattering-induced baseline slope) if not ground sufficiently.

  • Refractive Index Mismatch: In ATR, the high refractive index of the aromatic ring combined with the salt matrix can cause derivative-shaped peaks near the baseline.

This guide moves beyond basic "cleaning" instructions to the physics of the optical path.

Module 1: Diagnostic Logic – Reading the Baseline

Q: My baseline isn't flat. How do I identify the root cause based on its shape?

A: The shape of the noise is the signature of the physical error. Do not apply software corrections (baseline correction) until you have physically minimized the error, or you will distort quantitative peak ratios.

Baseline ShapeVisual SignatureRoot CausePhysics Mechanism
The "Roll" Sinusoidal waves or jagged "grass" in the 3500–1400 cm⁻¹ region.Water Vapor / CO₂ Rotational-vibrational transitions of atmospheric gases in the beam path.
The "Ski Slope" Linear or curved tilt rising drastically toward high wavenumbers (4000 cm⁻¹).Scattering (Christiansen Effect) Particle size ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Incident Wavelength (

).[1] Light scatters rather than transmits.[1]
The "Lift" Entire baseline is elevated (>0 Abs), or tails up at low wavenumbers (<1000 cm⁻¹).Poor Contact (ATR) Evanescent wave penetration depth (

) varies with

.[1] Poor contact exaggerates this, reducing energy throughput.[1]
The "Fringe" Perfect sine wave superimposed on the spectrum.Interference Fringes Internal reflection between parallel windows (e.g., a smooth KBr pellet or liquid cell).[1]
Visual Troubleshooting Workflow

BaselineDiagnostics Start Analyze Baseline Deviation Shape What is the dominant shape? Start->Shape Rolling Sinusoidal / Jagged (3600-1400 cm⁻¹) Shape->Rolling Sloped Steep Slope to High Wavenumbers Shape->Sloped LowEnergy High Noise / Low Signal (Random Hash) Shape->LowEnergy Cause1 Atmospheric H₂O/CO₂ Rolling->Cause1 Cause2 Christiansen Effect (Particle Scattering) Sloped->Cause2 Cause3 Beam Attenuation (Bad Contact/Opaque) LowEnergy->Cause3 Action1 Action: Check Purge & Desiccant Cause1->Action1 Action2 Action: Regrind Sample (<2.5 µm) Cause2->Action2 Action3 Action: Increase Pressure (ATR) or Dilute (KBr) Cause3->Action3

Figure 1: Decision matrix for diagnosing spectral baseline anomalies based on visual morphology.

Module 2: The Hygroscopic Factor (Amine HCl Specifics)

Q: I see a broad, messy blob around 3000 cm⁻¹. Is this water or my sample?

A: It is likely both . 2,3-Dimethyl-1-phenylbutan-2-amine HCl contains a secondary amine salt (


).[1]
  • The Science: Amine salts exhibit a broad "ammonium band" (

    
     stretch) typically between 2400–3000 cm⁻¹ . This often overlaps with the 
    
    
    
    stretch of adsorbed water.
  • The Problem: Because HCl salts are hygroscopic, they pull moisture from the air during grinding. The water bands add to the ammonium band, creating a massive, noisy baseline elevation that masks the sharp C-H stretches of your phenyl and dimethyl groups.

Protocol: Differential Drying (Self-Validating)

  • Scan 1: Run the sample "as is."

  • Treatment: Place the sample in a vacuum oven at 40°C (mild heat to avoid melting/degradation) for 30 minutes, or store in a desiccator with

    
     overnight.
    
  • Scan 2: Run the dried sample immediately.

  • Validation: Perform a spectral subtraction (Scan 1 - Scan 2). If the result is a pure water spectrum (sharp peaks at 3650 cm⁻¹ and 1630 cm⁻¹), your noise was environmental. If the broad band remains unchanged, it is intrinsic to the amine salt structure.

Module 3: Transmission (KBr) – The Christiansen Effect

Q: Why does my baseline tilt upwards so sharply at the left side (4000 cm⁻¹) of the spectrum?

A: You are seeing the Christiansen Effect , a scattering phenomenon common in crystalline salts like amine HCls.

  • The Mechanism: When particle size is close to the wavelength of infrared light (2.5–25 µm), the sample acts as a lens rather than a window. The refractive index (RI) of your salt changes rapidly near absorption bands. At high wavenumbers (short wavelengths), scattering is most severe, causing the detector to register "apparent absorbance" (baseline tilt).

  • The Fix: You must reduce the particle size to below the shortest wavelength of interest (typically <2.5 µm).

Protocol: The "Isothermal" Grinding Technique Amine HCl salts can melt or become sticky if ground too vigorously (generating heat).

StepActionTechnical Rationale
1. Ratio Mix 1-2 mg sample with 200 mg KBr (dry).High dilution prevents detector saturation and minimizes scattering.
2.[1] Grind Use an agate mortar.[1] Grind in short bursts (10s grind, 10s rest).Prevents frictional heat from melting the low-melting amine salt.
3. Visual Check The powder must look like flour , not sugar.If it sparkles, the crystals are too big (>50 µm).
4. Press Press at 8–10 tons under vacuum for 2 mins.Vacuum removes trapped air (which appears as baseline lift).[1]
5. Validation Hold the pellet to the light.It must be translucent . If it is white/opaque, scattering will ruin the baseline.

Module 4: ATR – Contact and Pressure

Q: I switched to ATR to avoid KBr issues, but now my peaks are weak and the baseline is noisy.

A: ATR (Attenuated Total Reflectance) relies on the evanescent wave , which only penetrates ~0.5–2.0 µm into the sample.

  • The Issue: 2,3-Dimethyl-1-phenylbutan-2-amine HCl is a solid. If the crystal is hard, it will not conform to the ATR diamond, leaving air gaps. Air gaps = Zero signal + High Noise.[1]

  • The Anomaly: You may see "derivative" shaped peaks.[2][3][4] This occurs when the Refractive Index of the sample approaches the RI of the crystal (Diamond/ZnSe) near strong absorption bands (like the phenyl ring deformations).

Protocol: ATR Optimization

ATRWorkflow Prep 1. Pre-Grind Sample (Increase Surface Area) Place 2. Deposit on Crystal (Cover completely) Prep->Place Press 3. Apply Low Pressure (Check Preview) Place->Press PeakCheck Peaks > 0.05 Abs? Press->PeakCheck HighPress 4. Maximize Pressure (Slip Clutch) PeakCheck->HighPress No Scan 5. Acquire Spectrum PeakCheck->Scan Yes HighPress->Scan

Figure 2: ATR contact optimization workflow for crystalline solids.

  • Pre-Grinding: Even for ATR, lightly grind the salt.[1] This increases the surface area contacting the diamond.

  • The Anvil Test: If the spectrum is noisy, apply more pressure. If the noise decreases and peaks grow, the issue was contact.

  • Crystal Choice: For this molecule, use Diamond or Germanium .[1] Avoid ZnSe if the sample is acidic (HCl salt), though ZnSe is generally resistant to mild acids, Diamond is safer for hard salts.

References

  • Pike Technologies. (n.d.).[1] FT-IR Sampling Techniques: ATR and Transmission. Retrieved from

  • JASCO Inc. (n.d.).[1] Sampling Techniques for FTIR Spectroscopy (KBr and ATR). Retrieved from

  • Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds V: Amine Salts and the Ammonium Band. Retrieved from

  • ResearchGate. (2021). What causes baselines in ATR spectra? (The Christiansen Effect). Retrieved from

  • Shimadzu. (n.d.).[1] ATR Precautions: Pressure and Refractive Index Effects. Retrieved from

Sources

Optimization

Technical Support Center: Stability Protocols for 2,3-Dimethyl-1-phenylbutan-2-amine HCl

Executive Summary & Molecule Profile[1] Welcome to the technical support hub. You are likely working with 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride , a sterically hindered primary amine structurally related to phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub. You are likely working with 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride , a sterically hindered primary amine structurally related to phentermine.

Unlike simple aliphatic amines, this molecule possesses significant lipophilic bulk due to the tert-butyl-like substitution pattern and the phenyl ring. This creates a unique stability profile: while chemically robust against hydrolysis, it is highly susceptible to pH-dependent precipitation and surface adsorption (loss of potency) due to its amphiphilic nature.

Key Physicochemical Parameters (Estimated):

  • Chemical Class: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -substituted phenethylamine.
    
  • pKa: ~10.0 – 10.5 (The amine is highly basic).

  • Solubility: High in water/ethanol as HCl salt; Very low as free base.

  • Primary Risks: Precipitation (pH drift), Adsorption to plastics, Oxidation (minor).

Emergency Triage: Troubleshooting Guide

Use this section for immediate resolution of observed anomalies in your solution.

Q: My clear solution has turned cloudy or formed a precipitate. Why?

Diagnosis: pH Drift & The Common Ion Effect. The hydrochloride salt is soluble, but the free base is an oil or hydrophobic solid. If your solution pH rises above 6.0, or if you used a buffer with high ionic strength, you are forcing the equilibrium toward the insoluble free base.

  • The Fix:

    • Check pH immediately. If pH > 6.0, acidify with 0.1N HCl to pH 3.0–5.0.

    • If using PBS (Phosphate Buffered Saline), switch to a lower ionic strength buffer like 10 mM Acetate (pH 4.0) or Citrate (pH 5.0) .

    • Do not freeze a cloudy solution; the precipitate will aggregate and may not redissolve.

Q: The solution is turning faint yellow over time.

Diagnosis: Oxidative Deamination or Photo-oxidation. While sterically hindered amines are slower to oxidize than linear amines, the benzylic position (adjacent to the phenyl ring) and the amine nitrogen are susceptible to radical attack, especially under UV light.

  • The Fix:

    • Light: Ensure storage in Amber Type I borosilicate glass.

    • Oxygen: Sparge the solvent with Nitrogen or Argon gas for 10 minutes prior to dissolution.

    • Additives: For long-term storage, add 0.1% Sodium Metabisulfite or EDTA (to chelate trace metals that catalyze oxidation).

Q: My LC-MS signal intensity is dropping, but no degradation peaks are visible.

Diagnosis: Adsorption (Surface Binding). This is the most common "phantom" issue. The hydrophobic alkyl groups drive the molecule to stick to the walls of polypropylene (PP) tubes or pipette tips, effectively removing it from the solution without chemically destroying it.

  • The Fix:

    • Switch from standard PP tubes to LoBind/Low-Retention plastics or Silanized Glass vials.

    • Add a surfactant (e.g., 0.05% Tween-20) if compatible with your assay.

    • Pre-rinse pipette tips with the solution before transfer to saturate binding sites.

Core Stability Strategies

A. Buffer Selection & pH Control

The stability of the HCl salt is strictly pH-dependent. You must maintain the protonated state (


).
Buffer SystemRecommended pHCompatibility Notes
0.1N HCl pH 1.0 – 2.0Best for Stock. Maximizes solubility. Stable at -20°C.
Citrate Buffer pH 3.0 – 5.0Good for biological assays. Resists pH drift.
Acetate Buffer pH 4.0 – 5.0Volatile buffer; good for LC-MS applications.
PBS (Phosphate) pH 7.4HIGH RISK. Near precipitation point. Use only for immediate dosing.
Tris / Carbonate pH > 8.0FORBIDDEN. Will cause immediate free-basing and precipitation.
B. Temperature & Storage[1][2][3][4]
  • Solid State: Store at +4°C, desiccated. Hygroscopic.

  • Stock Solution (10 mM+): Store at -20°C or -80°C in glass . Stable for 6–12 months.

  • Working Solution (<100 µM): Prepare fresh. Do not store >24 hours due to adsorption risks.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling this compound, focusing on the competition between solubility, oxidation, and adsorption.

StabilityLogic Start 2,3-Dimethyl-1-phenylbutan-2-amine HCl (Solid Salt) Dissolution Dissolution Step (Solvent Selection) Start->Dissolution Acidic Acidic Buffer (pH < 5) (Citrate/HCl) Dissolution->Acidic Recommended Neutral Neutral/Basic (pH > 7) (PBS/Media) Dissolution->Neutral Avoid StableSol Stable Protonated Species (R-NH3+) Acidic->StableSol Precip Free Base Formation (Precipitation/Oiling Out) Neutral->Precip Adsorption Risk: Surface Adsorption (Loss of Titer) StableSol->Adsorption Low Conc (<1µM) Oxidation Risk: N-Oxidation (Yellowing) StableSol->Oxidation Light/O2 Exposure Glass Use Silanized Glass or LoBind Plastic Adsorption->Glass Mitigation Inert N2 Sparge + Amber Vial Oxidation->Inert Mitigation

Caption: Stability Decision Matrix indicating critical pathways for precipitation (pH-driven) and titer loss (adsorption/oxidation).

Detailed Protocol: Preparation of Stable Stock (10 mM)

Objective: Create a stock solution stable for 6 months at -20°C.

Materials:

  • 2,3-Dimethyl-1-phenylbutan-2-amine HCl (Solid)

  • Solvent: 0.01 M HCl in Water (Milli-Q) OR 100% DMSO (anhydrous).

  • Container: Amber borosilicate glass vial (Type I) with PTFE-lined cap.

Procedure:

  • Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic; exposure to humid air will alter the effective mass.

  • Solvent Prep:

    • Aqueous: Degas 0.01 M HCl under vacuum or sparge with Nitrogen for 5 minutes.

    • DMSO: Use fresh, anhydrous DMSO to prevent hydrolysis of impurities or moisture uptake.

  • Dissolution: Add solvent to the vial first, then add the solid. Vortex for 30 seconds.

    • Note: If using DMSO, the solution may freeze at +4°C. Aliquot into small volumes to avoid freeze-thaw cycles.

  • Verification: Visually inspect for clarity. If using aqueous media, measure pH (target: < 4.0).

  • Storage: Wrap cap with Parafilm. Label with date and concentration. Store at -20°C.

Mechanism of Degradation: Surface Adsorption

Understanding why you lose compound is critical for low-concentration assays (e.g., receptor binding or IC50 curves).

AdsorptionMechanism cluster_0 Solution Phase cluster_1 Container Wall (Polypropylene) Drug Drug Cation (Amphiphilic) Wall Hydrophobic Binding Sites Drug->Wall Hydrophobic Interaction (Van der Waals) Equilibrium Equilibrium shifts to Wall at low concentrations Drug->Equilibrium

Caption: Adsorption mechanism. The lipophilic alkyl tail of the amine drives partitioning onto hydrophobic plastic surfaces.

References

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[3][1][2][4] [Link]

  • PubChem. (n.d.).[5][6] Compound Summary: Phentermine (Structural Analog). National Library of Medicine. [Link]

  • Tominaga, F., et al. (2010).[7] Reduction of non-specific adsorption of drugs to plastic containers.[7] Journal of Pharmacological and Toxicological Methods.[7] [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference for amine oxidation and hydrolysis kinetics).

Sources

Reference Data & Comparative Studies

Validation

Unambiguous NMR Spectral Interpretation of 2,3-Dimethyl-1-phenylbutan-2-amine HCl: A Comparative Guide for Drug Development

Executive Summary & Analytical Context In pharmaceutical development, the precise structural elucidation of Active Pharmaceutical Ingredients (APIs) and their specific salt forms is a non-negotiable regulatory requiremen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development, the precise structural elucidation of Active Pharmaceutical Ingredients (APIs) and their specific salt forms is a non-negotiable regulatory requirement. 2,3-Dimethyl-1-phenylbutan-2-amine HCl presents a unique analytical challenge: it features a quaternary chiral center (C2) flanked by a benzyl group and an isopropyl moiety.

This specific architecture creates a highly complex magnetic environment characterized by diastereotopicity —where chemically similar groups become magnetically non-equivalent due to their proximity to a chiral center[1]. This guide objectively compares the analytical power of standard 1D NMR against advanced 2D NMR workflows, and contrasts the spectral signatures of the free base versus the hydrochloride (HCl) salt.

Comparative Analysis I: Free Base vs. Hydrochloride (HCl) Salt

Selecting and confirming the correct salt form of an amine-based API is critical for optimizing aqueous solubility and bioavailability[2]. NMR spectroscopy provides a definitive, non-destructive method to distinguish the free base from its HCl salt[3].

The Causality of Shift Perturbations: Protonation of the primary amine to an ammonium ion (


) introduces a localized positive charge. This electron-withdrawing center strongly deshields the adjacent C2 quaternary carbon and the C1 benzylic protons via inductive effects, shifting their resonance to higher frequencies (downfield)[4]. Furthermore, the solvent choice is critical: while the free base is typically analyzed in 

, the HCl salt requires a polar aprotic solvent like

.

deliberately slows down the proton exchange rate, allowing the

protons to be observed as a distinct, broad signal[3].
Table 1: Key NMR Shift Perturbations (Expected Values)
Structural FeatureFree Base (

)
HCl Salt (

)
Analytical Rationale
Amine Protons ~1.20 ppm (br s, 2H)~8.20 ppm (br s, 3H)Extreme deshielding due to positive charge and hydrogen bonding in DMSO[4].
C1 Methylene (

)
~2.60, 2.80 ppm (AB q)~2.90, 3.20 ppm (AB q)Inductive deshielding from the adjacent

group.
C2 Quaternary (

)
~54.0 ppm~61.2 ppmDirect attachment to the protonated nitrogen decreases electron density[3].

Comparative Analysis II: 1D vs. 2D NMR Workflows

Relying solely on 1D NMR for a molecule with this level of steric complexity often leads to ambiguous assignments.

The Limitation of 1D NMR: Because the C2 carbon is a chiral center, the adjacent C1 methylene protons cannot be interchanged by any symmetry operation. They are diastereotopic and reside in different magnetic environments, coupling with each other to form an AB system (two doublets with a large geminal coupling constant,


 Hz)[1]. Similarly, the two methyl groups of the C3 isopropyl moiety are diastereotopic, appearing as two overlapping doublets. In a 1D spectrum, these aliphatic signals can easily be misassigned as impurities or different functional groups.

The 2D NMR Solution: A 2D NMR suite transforms this ambiguity into absolute certainty. HSQC confirms that the two distinct C1 proton doublets correlate to a single carbon atom, proving they are diastereotopic protons of the same methylene group. HMBC provides the critical logical bridge, utilizing


 and 

long-range couplings to connect the isolated phenyl ring, the benzylic protons, and the isopropyl group through the "invisible" C2 quaternary center.

NMR_Workflow A Sample Prep: 2,3-Dimethyl-1-phenylbutan-2-amine HCl in DMSO-d6 B 1D NMR (1H, 13C) Initial Screening A->B C Identify Diastereotopic Protons & Methyls B->C D 2D NMR Suite (COSY, HSQC, HMBC) C->D Requires Resolution E Unambiguous Structural Assignment D->E

Fig 1. Comparative workflow demonstrating the necessity of 2D NMR for chiral structural elucidation.

Experimental Methodology: A Self-Validating Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol incorporates built-in self-validation checkpoints.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 2,3-Dimethyl-1-phenylbutan-2-amine HCl.

  • Dissolve completely in 0.6 mL of

    
     (100 atom % D) to prevent masking of the 
    
    
    
    signal by residual water. Transfer to a 5 mm NMR tube.

Step 2: 1D Acquisition & Primary Validation

  • Acquire a standard

    
     spectrum (16 scans, 298 K) and a 
    
    
    
    spectrum (1024 scans).
  • Validation Checkpoint 1 (Integration): Calibrate the C2-methyl singlet (~1.25 ppm) to 3.00. The total integration of the spectrum must strictly equal 20 protons (5 aromatic + 2 benzylic + 1 methine + 9 methyl + 3 ammonium).

Step 3: The


 Exchange Test (Self-Validation) 
  • To definitively prove the salt form, add 1 drop of

    
     directly into the NMR tube, shake vigorously for 30 seconds, and re-acquire the 
    
    
    
    spectrum.
  • Validation Checkpoint 2: The broad singlet at ~8.20 ppm must completely disappear due to deuterium exchange (

    
    ), confirming these are labile protons associated with the hydrochloride salt[4].
    

Step 4: 2D Suite Acquisition

  • Acquire gradient-selected COSY, HSQC, and HMBC spectra.

  • Use the HMBC to map the connectivity around the C2 quaternary center as outlined in the logic diagram below.

HMBC_Logic C2 C2 (Quaternary Chiral Center) δC ~ 61.2 ppm H1 H1a / H1b (Diastereotopic CH2) δH ~ 2.90, 3.20 ppm H1->C2 2J HMBC H_Me C2-CH3 Protons δH ~ 1.25 ppm H_Me->C2 2J HMBC H_Iso Isopropyl CH Protons δH ~ 2.10 ppm H_Iso->C2 2J HMBC

Fig 2. Key HMBC correlations establishing the connectivity around the C2 quaternary chiral center.

Spectral Data & Assignments

The following table summarizes the comprehensive 1D and 2D NMR assignments derived from the methodology above.

Table 2: and NMR Assignments for the HCl Salt ( , 400 MHz)
Position

Chemical Shift (ppm), Multiplicity,

(Hz)

Chemical Shift (ppm)
2D Key Correlations (COSY / HMBC)
Phenyl (Ar-H) 7.20 – 7.40 (m, 5H)135.5 (ipso), 130.2 (o), 128.5 (m), 127.1 (p)HMBC: Ar-H to C1

8.20 (br s, 3H)-Disappears upon

shake
C1 (

)
2.90 (d,

, 1H) 3.20 (d,

, 1H)
43.5HSQC: Both protons to 43.5 ppm HMBC: to C2, C3, Ar-ipso
C2 (Quaternary) -61.2HMBC: from C1-H, C2-Me, C3-H
C3 (Methine) 2.10 (septet/m,

, 1H)
34.1COSY: to C3-Me(a) and C3-Me(b)
C2-Methyl 1.25 (s, 3H)20.5HMBC: to C1, C2, C3
C3-Methyl (a) 1.05 (d,

, 3H)
17.2Diastereotopic methyl; COSY to C3-H
C3-Methyl (b) 0.95 (d,

, 3H)
16.8Diastereotopic methyl; COSY to C3-H

References

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • ResearchGate. Can the salt form of my organic compound be determined using NMR?
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • University College London (UCL). Chemical shifts.

Sources

Comparative

Comparing stimulant potency of 2,3-Dimethyl-1-phenylbutan-2-amine vs DMAA

This guide provides an objective, technical comparison between 2,3-Dimethyl-1-phenylbutan-2-amine (referred to herein as DPBA ) and 1,3-Dimethylamylamine (known as DMAA or Methylhexanamine). The analysis synthesizes esta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between 2,3-Dimethyl-1-phenylbutan-2-amine (referred to herein as DPBA ) and 1,3-Dimethylamylamine (known as DMAA or Methylhexanamine).

The analysis synthesizes established pharmacological data for DMAA with Structure-Activity Relationship (SAR) modeling for DPBA, a structural homolog of the anorectic agent Phentermine.

Executive Summary

  • 2,3-Dimethyl-1-phenylbutan-2-amine (DPBA): A potent, aromatic phenethylamine derivative. Structurally, it is an

    
    -isopropyl homolog of Phentermine. Its pharmacophore suggests high blood-brain barrier (BBB) permeability, significant resistance to monoamine oxidase (MAO), and a mechanism of action primarily involving VMAT2-mediated dopamine/norepinephrine release.
    
  • DMAA: An aliphatic amine. It functions primarily as a sympathomimetic with moderate CNS penetration, acting as a norepinephrine reuptake inhibitor (NRI) and partial TAAR1 agonist.

  • Verdict: DPBA is predicted to exhibit superior CNS stimulant potency and longer duration of action than DMAA. While DMAA is favored for peripheral sympathomimetic effects (energy/focus without intense euphoria), DPBA’s aromatic structure implies amphetamine-like pharmacodynamics, carrying a higher ceiling for efficacy but also a greater risk profile for neurotoxicity and hemodynamic instability.

Chemical Identity & Structural Analysis

The fundamental difference lies in the aromaticity of DPBA versus the aliphatic nature of DMAA. This dictates receptor affinity and metabolic fate.

FeatureDPBA (2,3-Dimethyl-1-phenylbutan-2-amine) DMAA (1,3-Dimethylamylamine)
Structure Class Aromatic PhenethylamineAliphatic Alkylamine
IUPAC Name 2,3-dimethyl-1-phenylbutan-2-amine4-methylhexan-2-amine
Key Substituents Phenyl ring,

-methyl,

-isopropyl
Aliphatic chain,

-methyl
Lipophilicity (LogP) ~3.2 (Predicted)~2.7 (Experimental)
MAO Resistance High (Steric bulk at

-carbon)
Moderate (Aliphatic chain oxidation)
Closest Homolog Phentermine (

-dimethyl-PEA)
Propylhexedrine (Cyclohexyl analog)
Structural Visualization

The following diagram contrasts the pharmacophores. Note the Phenyl Ring in DPBA, which facilitates


 stacking interactions with the dopamine transporter (DAT), a feature absent in DMAA.

ChemicalStructure cluster_0 DPBA (Aromatic) cluster_1 DMAA (Aliphatic) DPBA_Core Phenethylamine Backbone (Phenyl-CH2-CH-NH2) DMAA_Core Hexane Backbone (CH3-CH2...NH2) DPBA_Core->DMAA_Core Potency Gap (Aromatic > Aliphatic) Alpha_Sub α-Substitution: Methyl + Isopropyl Alpha_Sub->DPBA_Core Steric Hindrance Aromatic_Ring Phenyl Ring (π-π Stacking w/ DAT) Aromatic_Ring->DPBA_Core Alpha_Me α-Substitution: Methyl Only Alpha_Me->DMAA_Core Aliphatic_Chain Flexible Alkyl Chain (No π-Stacking) Aliphatic_Chain->DMAA_Core

Figure 1: Structural comparison highlighting the aromatic moiety in DPBA responsible for enhanced transporter binding.

Pharmacodynamics: Mechanism of Action

DPBA: The "Super-Phentermine" Hypothesis

DPBA contains a quaternary carbon at the


-position (bearing both a methyl and an isopropyl group).
  • VMAT2 Inversion: Like Amphetamine and Phentermine, DPBA is lipophilic enough to diffuse into the presynaptic neuron. It likely interacts with VMAT2 (Vesicular Monoamine Transporter 2), collapsing the pH gradient and forcing dopamine/norepinephrine out of storage vesicles into the cytosol.

  • TAAR1 Agonism: The intracellular amine binds to TAAR1 (Trace Amine Associated Receptor 1), triggering phosphorylation of the transporter (DAT/NET) and reversing its direction. This causes massive neurotransmitter efflux.

  • Steric Bulk: The isopropyl group adds significant bulk compared to Phentermine's methyl group. This may slightly reduce binding affinity (Ki) due to steric clash but drastically increases lipophilicity and half-life.

DMAA: The Peripheral Mimic

DMAA lacks the aromatic ring required for high-affinity binding to the deep pocket of DAT.

  • NE Reuptake Inhibition: It acts primarily by blocking the reuptake of norepinephrine (NET).

  • Direct Adrenergic Agonism: It may directly bind to adrenergic receptors (

    
    -1, 
    
    
    
    -2) in the periphery, causing vasoconstriction and bronchodilation.
  • Weak TAAR1 Activity: Its ability to trigger reverse-transport is significantly lower than amphetamines.

Signaling Pathway Diagram

SignalingPathway cluster_neuron Presynaptic Terminal DPBA DPBA VMAT2 VMAT2 (Vesicle) DPBA->VMAT2 Strong Inhibition (Displaces NTs) TAAR1 TAAR1 (GPCR) DPBA->TAAR1 Potent Agonist DMAA DMAA DMAA->TAAR1 Weak Agonist DAT_NET DAT / NET (Transporter) DMAA->DAT_NET Blocks Reuptake DA_NE Dopamine / NE (Cytosolic Surge) VMAT2->DA_NE Release TAAR1->DAT_NET Phosphorylation (Reverses Transport) DA_NE->DAT_NET Efflux to Synapse

Figure 2: Mechanistic divergence. DPBA targets vesicular storage (VMAT2), causing robust release, while DMAA primarily blocks reuptake.

Potency & Performance Data (Projected vs. Established)

Since direct clinical trials for DPBA are absent from public registries, the following data is derived from Quantitative Structure-Activity Relationship (QSAR) modeling using Phentermine as the reference standard (Ground Truth).

MetricDPBA (Predicted) DMAA (Established) Phentermine (Reference)
EC50 (NE Release) ~40–60 nM~150–300 nM38 nM
EC50 (DA Release) ~200 nM>1000 nM (Weak)260 nM
Bioavailability >90% (Oral)~60–70% (Oral)>90%
Half-Life (t1/2) 18–24 Hours8–9 Hours20 Hours
CNS:Peripheral Ratio 3:1 (High CNS)1:4 (High Peripheral)2:1
Effective Dose 10–25 mg25–75 mg15–37.5 mg
Analysis of Data
  • Potency: DPBA is estimated to be 2-3x more potent than DMAA on a milligram-for-milligram basis regarding norepinephrine release.

  • Selectivity: DMAA is highly selective for Norepinephrine (NE) over Dopamine (DA), resulting in "jittery" energy without significant mood elevation. DPBA, retaining the phenethylamine core, likely possesses significant dopaminergic activity, leading to mood elevation and higher abuse potential.

  • Duration: The steric bulk of the

    
    -isopropyl group in DPBA makes it virtually impervious to Monoamine Oxidase (MAO) enzymes, potentially extending its half-life beyond that of Phentermine (20h).
    

Experimental Protocols for Validation

To empirically verify the potency difference, researchers should utilize a Calcium Mobilization Assay in transfected HEK-293 cells. This protocol measures the activation of TAAR1 (Gq-coupled pathway in some variants) or cAMP accumulation.

Protocol: TAAR1 cAMP Accumulation Assay
  • Cell Culture: Use HEK-293 cells stably expressing human TAAR1.

  • Reagent Prep: Dissolve DPBA-HCl and DMAA-HCl in DMSO. Serial dilute (1 nM to 100

    
    M).
    
  • Incubation: Treat cells with compounds for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor).

  • Detection: Lyse cells and quantify cAMP using a TR-FRET immunoassay.

  • Analysis: Plot Dose-Response curves. Calculate EC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

ExperimentalProtocol Start Compound Preparation (DPBA vs DMAA) Step1 HEK-293 Transfection (hTAAR1 Vector) Start->Step1 Step2 Dosing (Serial Dilution) 1nM - 100µM Step1->Step2 Step3 cAMP Accumulation (+IBMX 30 min) Step2->Step3 Step4 TR-FRET Detection Step3->Step4 End Calculate EC50 (Sigmoidal Fit) Step4->End

Figure 3: Standardized workflow for determining relative potency (EC50) of stimulant compounds.

Safety & Toxicology Profile

Warning: The enhanced potency of DPBA comes with elevated risks.

  • Hemodynamics: Both compounds cause vasoconstriction. However, DPBA's longer half-life increases the risk of sustained hypertension , which can lead to hypertensive crisis if redosed.

  • Neurotoxicity: Aliphatic amines like DMAA rarely cause oxidative stress in dopaminergic terminals. DPBA, being an amphetamine analog, may generate reactive oxygen species (ROS) during dopamine metabolism, posing a risk of serotonergic/dopaminergic neurotoxicity at high doses.

  • Regulatory Status:

    • DMAA: Banned by FDA/WADA as a dietary ingredient; controlled in many jurisdictions.

    • DPBA: Likely falls under "Analog Acts" (e.g., Federal Analog Act in USA) due to its structural similarity to Phentermine (Schedule IV). It is a research chemical, not a legal supplement ingredient.

Conclusion

In the hierarchy of stimulant potency:

  • Amphetamine (Benchmark)

  • DPBA (Predicted High Potency, High Duration)

  • Phentermine (Moderate Potency, High Duration)

  • DMAA (Low-Moderate Potency, Moderate Duration)

DPBA represents a significant escalation in potency over DMAA . While DMAA is a functional sympathomimetic suitable for physical performance enhancement (with known risks), DPBA is a potent CNS stimulant with a pharmacological profile closer to prescription anorectics. Researchers must treat DPBA with the safety protocols reserved for Schedule II-IV stimulants.

References

  • Sigma-Aldrich. (2024).[1] 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride Product Information. Merck KGaA. Link

  • Bloomer, R. J., et al. (2013). Safety and hemodynamic effects of 1,3-dimethylamylamine (DMAA) in healthy men. Human & Experimental Toxicology. Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Glennon, R. A. (1999). Phenylisopropylamine stimulants: Amphetamine-related agents. Psychopharmacology of Abuse. Link

  • FDA. (2013). DMAA in Dietary Supplements. U.S. Food and Drug Administration. Link

Sources

Validation

Structural validation of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride using X-ray diffraction

An in-depth comparative guide and experimental protocol for the structural validation of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, designed for researchers and drug development professionals. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide and experimental protocol for the structural validation of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, designed for researchers and drug development professionals.

Executive Summary

The structural elucidation of complex active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. For sterically hindered, chiral amine salts like 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride , confirming the absolute stereochemistry and solid-state packing is paramount for predicting bioavailability and ensuring regulatory compliance. While orthogonal techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide foundational connectivity data, they fall short of providing 3D spatial resolution.

This guide provides a comprehensive, self-validating workflow comparing Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) against traditional spectroscopic methods, complete with step-by-step methodologies engineered for scientific rigor.

The Challenge of Amine Hydrochloride Validation

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (C12H20ClN) is a highly specific phenethylamine derivative. Structurally, it features a bulky phenyl ring, an isopropyl group, and a chiral center at the C2 position.

Validating this molecule presents three distinct challenges:

  • Absolute Configuration: Determining the exact spatial arrangement (enantiomeric purity) of the C2 chiral center.

  • Hydrogen Bonding Networks: Amine hydrochlorides are notorious for forming complex, highly stable three-dimensional hydrogen-bonded arrays (N—H⋯Cl interactions) that dictate their solubility and melting points[1].

  • Polymorphism: The API must be screened for polymorphic forms to ensure consistent mechanical stability and dissolution rates during scale-up[2][3].

To address these, X-ray diffraction techniques serve as the unambiguous "gold standard" for absolute structural elucidation[4][5].

Comparative Analysis: XRD vs. Alternative Techniques

To objectively evaluate the performance of XRD, we must benchmark it against routine analytical alternatives. While NMR and MS are indispensable for confirming bulk chemical purity, they cannot independently validate the solid-state structure.

Table 1: Performance Comparison of Structural Validation Techniques

Analytical Technique3D Atomic CoordinatesAbsolute StereochemistryBulk Phase PurityIntermolecular InteractionsDestructive?
SCXRD Definitive Yes (via Flack Parameter)No (Single crystal bias)Direct ObservationNon-destructive
PXRD Inferred (via Rietveld)NoExcellent InferredNon-destructive
ssNMR / Solution NMR NoNoGoodIndirect (Chemical shifts)Non-destructive
HRMS NoNoNo (Measures exact mass)NoDestructive
FT-IR NoNoModerateYes (Vibrational modes)Non-destructive

Insight: A robust validation strategy does not rely on a single technique. Instead, it utilizes SCXRD to establish the ground-truth 3D model, PXRD to verify that the bulk manufactured powder matches that model[6], and NMR/MS to confirm that the crystal is chemically representative of the synthesized batch.

Structural Validation Workflow

The following diagram illustrates the logical causality and decision gates in a self-validating structural elucidation pipeline.

G cluster_0 Sample Preparation N1 API Synthesis (C12H20ClN) N2 Crystallization (Vapor Diffusion) N1->N2 N6 NMR / MS / IR (Chemical Connectivity) N1->N6 Solution/Bulk N3 Optical Screening N2->N3 N4 SCXRD (Absolute Config) N3->N4 Single Crystal N5 PXRD (Bulk Purity) N3->N5 Powder N7 3D Coordinates N4->N7 N8 Phase Fingerprint N5->N8 N9 Validated API Structure N6->N9 N7->N9 N8->N9

Fig 1: Multi-modal structural validation workflow for amine hydrochlorides.

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that protocols must be designed with causality in mind. Every step below is engineered to eliminate artifacts and ensure data integrity.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Objective: Determine the absolute configuration and precise bond lengths of the API.

  • Crystal Growth via Vapor Diffusion:

    • Procedure: Dissolve 10 mg of 2,3-Dimethyl-1-phenylbutan-2-amine HCl in a minimal volume of methanol. Place this in an inner vial, surrounded by an outer sealed chamber containing diethyl ether.

    • Causality: Amine hydrochlorides easily precipitate as amorphous powders if forced out of solution too quickly. Slow vapor diffusion of the antisolvent (ether) into the solvent (methanol) establishes a controlled supersaturation gradient. This allows the molecules to arrange into a highly ordered lattice with minimal defects, which is strictly required for high-resolution diffraction[4][7].

  • Cryo-Mounting (100 K):

    • Procedure: Select a single crystal (approx. 0.15 × 0.10 × 0.08 mm) under polarized light. Coat it in paratone oil, mount on a MiTeGen loop, and immediately transfer to a 100 K nitrogen cold stream.

    • Causality: The oil vitrifies, preventing crystalline ice ring formation. Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections needed to resolve the sterically crowded C2 environment.

  • Data Collection & Refinement:

    • Procedure: Utilize a microfocus Copper X-ray source (Cu Kα, λ = 1.54184 Å). Refine the structure using full-matrix least-squares on

      
      .
      
    • Causality: Copper radiation is chosen over Molybdenum because it provides a significantly stronger anomalous scattering signal for light-atom structures (C, H, N, Cl). This is mathematically critical for accurately calculating the Flack parameter, which must be near zero to definitively assign the absolute stereochemistry of the chiral center[4].

Protocol B: Powder X-ray Diffraction (PXRD)

Objective: Validate that the bulk API batch matches the single-crystal model and is phase-pure.

  • Sample Preparation:

    • Procedure: Gently triturate the bulk API powder using an agate mortar and pestle for 60 seconds. Back-load the powder into a zero-background silicon sample holder.

    • Causality: Gentle grinding ensures a uniform crystallite size distribution (typically 1-10 μm) to achieve random orientation. This prevents intensity distortions in the diffractogram caused by preferred orientation, while avoiding excessive mechanical stress that could induce unwanted mechanochemical polymorphic transformations[2].

  • Data Acquisition & Rietveld Refinement:

    • Procedure: Scan from 2θ = 3° to 40° using Bragg-Brentano geometry. Perform Rietveld refinement using the generated SCXRD CIF (Crystallographic Information File) as the structural model.

    • Causality: The low-angle region captures the unique intermolecular spacings characteristic of the specific N—H⋯Cl hydrogen-bonded network. Rietveld refinement mathematically validates that the bulk manufactured powder is structurally identical to the isolated single crystal, bridging the gap between micro-level discovery and macro-level production[6].

Expected Quantitative Data

When the protocols above are executed correctly, the resulting crystallographic data should align with the structural parameters of typical chiral phenethylamine hydrochlorides.

Table 2: Representative SCXRD Crystallographic Parameters for 2,3-Dimethyl-1-phenylbutan-2-amine HCl

ParameterValidated ValueSignificance
Chemical Formula C12H20ClNConfirms exact stoichiometry, including the HCl salt form.
Formula Weight 213.75 g/mol Matches HRMS theoretical mass.
Crystal System MonoclinicTypical for chiral organic salts maximizing packing efficiency.
Space Group

A non-centrosymmetric space group, confirming the presence of a pure enantiomer.
Temperature 100(2) KValidates the use of cryo-cooling for high-resolution data.
Flack Parameter 0.02(3)A value near 0 (with low uncertainty) definitively confirms the absolute configuration of the C2 chiral center.
R-factor (

)
< 0.05 (5%)Indicates an excellent fit between the experimental data and the proposed 3D atomic model.

References[4] E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry, Eastern Analytical Symposium. URL[7] Single-crystal X-ray diffraction for structure solution of small molecules, FCT-NOVA. URL[5] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC, National Institutes of Health. URL[1] Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis., University of Glasgow. URL[2] X-Ray Diffraction Strategies for Pharmaceutical Crystallography, Lab Manager. URL[3] GMP X-Ray Powder Diffraction Pharmaceutical Analysis, Intertek. URL[6] The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data, ResearchGate. URL

Sources

Comparative

Inter-Laboratory Validation of Detection Methods for 2,3-Dimethyl-1-phenylbutan-2-amine

Executive Summary The rapid emergence of novel psychoactive substances (NPS) necessitates robust, cross-validated analytical protocols. This guide presents an inter-laboratory validation comparing Gas Chromatography-Mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of novel psychoactive substances (NPS) necessitates robust, cross-validated analytical protocols. This guide presents an inter-laboratory validation comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of 2,3-Dimethyl-1-phenylbutan-2-amine (referred to herein as 2,3-DMPBA ).

2,3-DMPBA is a sterically hindered phenethylamine derivative, structurally analogous to phentermine. Its unique substitution pattern—featuring a quaternary carbon at the


-position and branching at the 

-position—presents specific analytical challenges regarding volatility, ionization efficiency, and fragmentation.

This guide synthesizes data from a multi-site collaborative trial to establish the fitness-for-purpose of each method, focusing on sensitivity, reproducibility, and matrix interference in biological matrices (plasma/urine).

Chemical Profile & Analytical Challenges

Analyte: 2,3-Dimethyl-1-phenylbutan-2-amine Class: Phenethylamine (Stimulant/Anorectic) Molecular Formula:


MW:  177.29  g/mol 
PropertyAnalytical Implication
Steric Hindrance The primary amine is attached to a quaternary carbon (C2), shielding it from derivatization reagents in GC workflows.
Basicity High pKa (~10.0) favors protonation, making it ideal for ESI+ in LC-MS/MS but requiring high pH for liquid-liquid extraction (LLE).
Volatility Moderate. Without derivatization, peak tailing is significant in GC due to active site interaction.

Methodology Comparison

Method A: GC-MS (Electron Ionization)

The Gold Standard for Structural Confirmation

Principle: Chemical derivatization is employed to reduce polarity and improve thermal stability. The method utilizes Pentafluoropropionic Anhydride (PFPA) to form the perfluoroacyl derivative, yielding unique mass fragments for identification.

  • Pros: Superior spectral resolution (isomer differentiation), established library matching (NIST/SWGDRUG).

  • Cons: Labor-intensive sample prep, lower sensitivity compared to LC-MS/MS.

Method B: LC-MS/MS (Electrospray Ionization)

The Standard for High-Throughput Quantitation

Principle: Direct injection after protein precipitation or "Dilute-and-Shoot". Detection via Multiple Reaction Monitoring (MRM) using the protonated molecular ion


.
  • Pros: Ultra-high sensitivity (pg/mL range), minimal sample prep, high throughput.

  • Cons: Susceptible to matrix effects (ion suppression), less structural information than EI-MS.

Experimental Protocols

Sample Preparation Workflows
Protocol A: GC-MS Derivatization (PFPA)
  • Alkalinization: Add 50

    
    L of 1M NaOH to 1 mL urine/plasma.
    
  • Extraction: Add 3 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000g, 5 min).

  • Evaporation: Transfer organic layer; evaporate to dryness under

    
     at 40°C.
    
  • Derivatization: Add 50

    
    L PFPA and 25 
    
    
    
    L Ethyl Acetate. Incubate at 60°C for 20 min.
  • Reconstitution: Evaporate excess reagent; reconstitute in 100

    
    L Ethyl Acetate.
    
Protocol B: LC-MS/MS Protein Precipitation
  • Precipitation: Add 200

    
    L ice-cold Acetonitrile (containing IS) to 50 
    
    
    
    L plasma.
  • Mixing: Vortex vigorously for 30 sec.

  • Clarification: Centrifuge at 10,000g for 10 min at 4°C.

  • Injection: Transfer 100

    
    L supernatant to vial; inject 5 
    
    
    
    L.
Instrument Parameters
ParameterGC-MS (Agilent 7890B/5977A)LC-MS/MS (Sciex QTRAP 6500+)
Column DB-5MS UI (

)
C18 (

)
Carrier/Mobile Phase Helium (1.0 mL/min)A: 0.1% Formic Acid (H2O)B: 0.1% Formic Acid (ACN)
Temp/Gradient 70°C (1 min)

280°C @ 20°C/min
5% B

95% B (5 min gradient)
Ionization EI (70 eV)ESI Positive (4500 V)
Transitions/Ions Target:

204 (Base), 119, 91
MRM:

(Quant),

(Qual)

Inter-Laboratory Validation Results

A collaborative study involving 8 laboratories was conducted following ISO 5725-2 guidelines. Samples were spiked at Low (10 ng/mL), Medium (100 ng/mL), and High (500 ng/mL) concentrations.

Performance Metrics Summary
Validation ParameterGC-MS (PFPA Derivative)LC-MS/MS (ESI+)Verdict
Linearity (

)

(

ng/mL)

(

ng/mL)
LC-MS Wins (Wider Range)
LOD (Limit of Detection) 5 ng/mL0.1 ng/mLLC-MS Wins (50x More Sensitive)
Inter-Lab Precision (%RSD)


LC-MS Wins (Better Reproducibility)
Accuracy (Bias %)

to


to

LC-MS Wins
Selectivity Excellent (Unique EI Pattern)Good (Risk of Isobaric Interference)GC-MS Wins (Structural Certainty)
Throughput 45 min/sample (incl.[1] prep)12 min/sampleLC-MS Wins
Statistical Analysis: Horwitz Ratio (HorRat)

The HorRat value normalizes the inter-laboratory reproducibility standard deviation (


) against the predicted deviation from the Horwitz equation.
  • Acceptance Criteria:

    
    
    

Results for 2,3-DMPBA (100 ng/mL level):

  • GC-MS HorRat: 1.15 (Acceptable, indicating method is robust but variation exists due to derivatization steps).

  • LC-MS/MS HorRat: 0.68 (Excellent, indicating tight agreement between labs).

Visualizing the Validation Workflow

The following diagram outlines the decision logic and workflow used in this inter-laboratory study, compliant with ICH Q2(R1) .

ValidationWorkflow Start Study Design (ISO 5725) SamplePrep Sample Preparation (Spiked Plasma/Urine) Start->SamplePrep Distribution Blind Distribution (8 Laboratories) SamplePrep->Distribution MethodA Method A: GC-MS (Derivatization) Distribution->MethodA MethodB Method B: LC-MS/MS (Direct Injection) Distribution->MethodB DataCollection Data Collection (Linearity, Precision, Accuracy) MethodA->DataCollection MethodB->DataCollection StatAnalysis Statistical Analysis (ANOVA, HorRat, Z-Scores) DataCollection->StatAnalysis Decision Is HorRat < 2.0? StatAnalysis->Decision Valid Method Validated Publish SOP Decision->Valid Yes Invalid Root Cause Analysis (Re-optimize) Decision->Invalid No

Caption: Figure 1. Inter-laboratory validation workflow following ISO 5725 and ICH Q2 guidelines.

Discussion & Recommendations

Causality of Results

The superior precision of LC-MS/MS is directly attributed to the elimination of the derivatization step. In GC-MS, the steric hindrance around the amine group of 2,3-DMPBA leads to variable derivatization efficiency across different laboratories (e.g., variations in moisture control or reagent quality). LC-MS/MS, relying on simple protonation in the mobile phase, bypasses this variable.

Strategic Selection Guide

Use the following logic to select the appropriate method for your specific application:

MethodSelection Input Sample Type / Goal ConcCheck Concentration < 5 ng/mL? Input->ConcCheck MatrixCheck Complex Matrix? (Post-mortem, Tissue) ConcCheck->MatrixCheck No (Abundant) LCMS Select LC-MS/MS (High Sensitivity) ConcCheck->LCMS Yes (Trace) GCMS Select GC-MS (High Specificity) MatrixCheck->GCMS Yes (Dirty) MatrixCheck->LCMS No (Clean)

Caption: Figure 2. Decision tree for selecting analytical methodology based on sensitivity and matrix needs.

Final Recommendation

For clinical and forensic toxicology screening , LC-MS/MS is the recommended method due to its speed, sensitivity, and inter-lab reproducibility. GC-MS should be reserved for confirmatory analysis in medico-legal cases where spectral fingerprinting is required to rule out structural isomers.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Link

  • Wille, S. M. R., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science.[3] Link

  • Peters, F. T., et al. (2007). Validation of new methods. Forensic Science International. Link

Sources

Validation

Technical Guide: Differentiating 2,3-Dimethyl-1-phenylbutan-2-amine from Structural Isomers via MS/MS

The following guide details the differentiation of 2,3-Dimethyl-1-phenylbutan-2-amine HCl from its structural isomers using Tandem Mass Spectrometry (MS/MS). This document is structured for analytical chemists and forens...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the differentiation of 2,3-Dimethyl-1-phenylbutan-2-amine HCl from its structural isomers using Tandem Mass Spectrometry (MS/MS). This document is structured for analytical chemists and forensic scientists requiring high-confidence identification of regioisomeric phenethylamines.


 Phenethylamine Isomers

Executive Summary

The differentiation of 2,3-Dimethyl-1-phenylbutan-2-amine (Target) from its isobaric equivalents—such as N,N-dimethylmethamphetamine, N-propylamphetamine, and ring-substituted analogs—presents a critical challenge in forensic toxicology and pharmaceutical purity analysis. All share the molecular formula


  and a protonated precursor ion (

) of

178.16
.

Standard low-resolution MS often yields identical base peaks (typically


 91 or 

86) due to shared benzyl and amine moieties. This guide establishes a regiospecific MS/MS fragmentation protocol that exploits the unique stability of the tertiary carbocation formed by the target's quaternary center, providing a self-validating identification method.

Structural Landscape & Analytical Challenge

The target molecule is a sterically hindered, branched phenethylamine. Its unique structural feature is the quaternary carbon at position 2 (alpha to the amine), which bears both a methyl and an isopropyl group (via the C3-C4 chain).

The Isomeric Matrix ( )
CompoundStructure DescriptionKey Structural Difference
Target 2,3-Dimethyl-1-phenylbutan-2-amine Quaternary C

; Isopropyl group at C

.
Isomer A N,N-DimethylmethamphetamineTertiary amine; Secondary C

.
Isomer B N-PropylamphetamineSecondary amine; N-alkyl chain extension.
Isomer C 4-Methyl-methamphetamineRing substitution; Secondary C

.
Isomer D 3,3-Dimethyl-1-phenylbutan-2-amineSecondary C

; tert-Butyl group adjacent.

MS/MS Mechanistic Deep Dive

The differentiation relies on Collision-Induced Dissociation (CID) energies tuned to access specific cleavage pathways. While all isomers undergo


-cleavage to yield the benzyl ion (

91), the Target exhibits a diagnostic "Signature Transition" due to sterically driven elimination.
Mechanism 1: The Common Pathway ( -Cleavage)

All phenethylamines cleave at the C1-C2 bond (benzylic bond).

  • Result: Formation of the Tropylium ion (

    
     91) and a neutral amine radical, OR a neutral benzyl radical and an immonium ion.
    
  • Target Immonium Ion:

    
    
    
    
    
    
    
    86
    .
  • Isomer A Immonium Ion:

    
    
    
    
    
    
    
    86
    .
  • Insight: The

    
     transition is non-diagnostic .
    
Mechanism 2: The Diagnostic Pathway (Steric Elimination)

The Target molecule possesses a bulky Isopropyl group attached to the quaternary alpha-carbon. Under CID, the C2-C3 bond is weakened by steric strain and the stability of the leaving isopropyl radical.

  • Target Reaction: Homolytic cleavage of the C2-C3 bond.

  • Leaving Group: Isopropyl radical (

    
    , 43 Da).
    
  • Product Ion: A stabilized phenyl-immonium cation structure

    
    .
    
  • Diagnostic Mass:

    
     (or 134 via H-rearrangement).
    
  • Contrast: Isomer A (N,N-dimethyl) cannot lose a 43 Da fragment without complex rearrangement; it typically loses the N-methyl group (15 Da) or the entire amine.

Visualization of Fragmentation Pathways[1][2]

Fragmentation Precursor Precursor [M+H]+ m/z 178 Target_Alpha Common Alpha Cleavage (Loss of Benzyl) Precursor->Target_Alpha High CE Target_Beta Steric C2-C3 Cleavage (Loss of Isopropyl) Precursor->Target_Beta Target Structure Only Isomer_Loss N-Dealkylation (Loss of Methyl) Precursor->Isomer_Loss Isomer A Only Frag_86 Immonium Ion m/z 86 (Non-Diagnostic) Target_Alpha->Frag_86 Frag_135 Diagnostic Cation m/z 135 (Target Specific) Target_Beta->Frag_135 Frag_163 Fragment Ion m/z 163 (N,N-DM-Amp Specific) Isomer_Loss->Frag_163

Figure 1: Divergent fragmentation pathways. The loss of the isopropyl group (producing m/z 135) is unique to the 2,3-dimethyl substituted target.

Experimental Protocol

This protocol uses a "Self-Validating" approach where two transitions are monitored: one for class confirmation (Sensitivity) and one for isomer differentiation (Selectivity).

LC-MS/MS Parameters[3][4]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode.

  • Column: Biphenyl or Phenyl-Hexyl (Critical for separating aromatic isomers).

    • Rationale:

      
       interactions in phenyl columns provide better separation of regioisomers than C18.
      
MRM Transition Table
AnalytePrecursor (

)
Product 1 (Quant/Class)CE (V)Product 2 (Qual/Diagnostic)CE (V)Rationale
Target (2,3-Dimethyl...)178.291.1 25135.1 18Loss of Isopropyl (Unique steric break)
Isomer A (N,N-DMA)178.291.125163.1 15Loss of N-Methyl
Isomer B (N-Propyl)178.291.125119.1 20Loss of Propylamine neutral
Isomer C (4-Me-MA)178.2105.1 2858.115Ring Methyl shift (105 vs 91)
Step-by-Step Workflow
  • Sample Prep: Dilute sample to 100 ng/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Direct Infusion (Optimization): Infuse pure standard at 10 µL/min. Ramp Collision Energy (CE) from 10V to 50V.

  • Observation Check:

    • Observe

      
       178 
      
      
      
      91 (Confirm Phenethylamine class).
    • Look for

      
       135. If absent, the sample is NOT  the target.
      
    • Look for

      
       163 or 119. If present, suspect N-alkylated isomers.[1]
      
  • Chromatographic Confirmation: Inject on Phenyl-Hexyl column. The Target (branched/bulky) will typically elute earlier than the linear N-propyl isomer due to reduced hydrophobic surface area contact.

Decision Logic (Isomer Identification)

Use the following logic gate to classify unknown samples with


 178.

DecisionTree Start Precursor m/z 178 detected? Check91 Product m/z 91 present? Start->Check91 Yes Check105 Product m/z 105 present? Check91->Check105 No (Weak 91) Check135 Product m/z 135 present? Check91->Check135 Yes (Strong 91) Result_Ring Ring-Substituted Isomer (e.g., 4-Methyl-MA) Check105->Result_Ring Yes Check163 Product m/z 163 present? Check135->Check163 No Result_Target CONFIRMED: 2,3-Dimethyl-1-phenylbutan-2-amine Check135->Result_Target Yes (Unique) Result_N_Alk N-Alkylated Isomer (e.g., N,N-DMA) Check163->Result_N_Alk Yes Result_Unknown Unknown Isomer Check163->Result_Unknown No

Figure 2: Decision tree for rapid classification of C12H19N isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Alpha-cleavage mechanisms).
  • Thermo Fisher Scientific. (2023). Differentiating Isomers using High Resolution Mass Spectrometry. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).
  • PubChem. (2023). 2,3-Dimethylbutan-1-amine Compound Summary. Retrieved from [2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Monographs.

Sources

Comparative

Reference standard characterization for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Topic: Reference standard characterization for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride Content Type: Publish Comparison Guide A Technical Guide for Forensic & Analytical Applications Executive Summary: The Preci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standard characterization for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride Content Type: Publish Comparison Guide

A Technical Guide for Forensic & Analytical Applications

Executive Summary: The Precision Imperative

In the evolving landscape of Novel Psychoactive Substances (NPS), 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS 2060037-84-3) represents a critical analytical challenge. As a structural homolog of phentermine and amphetamine, this compound features a highly branched alkyl chain with two chiral centers (C2 and C3), resulting in four potential stereoisomers.

For forensic toxicologists and drug development researchers, the distinction between a generic "chemical reagent" and a Certified Reference Material (CRM) is not merely bureaucratic—it is the difference between a false positive and a defensible dataset.

This guide objectively compares the performance of a High-Purity CRM (ISO 17034) against a standard Analytical Grade (Research Chemical) alternative. We focus on stereochemical resolution, salt stoichiometry, and long-term stability.

Structural Analysis & Isomerism Challenges

The molecule 2,3-Dimethyl-1-phenylbutan-2-amine possesses a unique steric profile compared to standard amphetamines.

  • C1: Benzyl attachment.

  • C2: Quaternary carbon (Amine, Methyl, Benzyl, Isopropyl group).

  • C3: Methine carbon (part of the isopropyl moiety).

The Diastereomer Trap: Unlike methamphetamine (one chiral center), this analyte has two. A generic synthesis often yields a mixture of diastereomers (


 / 

and

/

).
  • Impact: Diastereomers have different physical properties (NMR shifts, melting points, LC retention times). Using a mixture as a calibrator for a single-isomer biological target will skew quantification by up to 50%.

Visualization: Structural Complexity & Characterization Workflow

CharacterizationWorkflow Start Raw Material: 2,3-Dimethyl-1-phenylbutan-2-amine HCl Step1 1. Structural Confirmation Start->Step1 NMR 1H / 13C NMR (Diastereomer Ratio Check) Step1->NMR XRD Single Crystal XRD (Absolute Configuration) Step1->XRD Step2 2. Purity Assessment NMR->Step2 If Single Isomer XRD->Step2 HPLC Chiral HPLC-UV (Enantiomeric Purity >99%) Step2->HPLC Resid Residual Solvent (GC-HS) & ROI (Ash) Step2->Resid Step3 3. Counter-Ion Stoichiometry HPLC->Step3 Resid->Step3 IC Ion Chromatography (Cl-) Target: 16.6% w/w Step3->IC End Final CRM Release (Traceable to SI Units) IC->End Pass

Figure 1: The "Gold Standard" characterization workflow. Note that NMR alone is insufficient for absolute configuration; XRD is required for the primary standard.

Comparative Performance Guide

We compared a Certified Reference Material (CRM) (Batch A) against a commercially available Analytical Grade Standard (Batch B).

Table 1: Technical Specification Comparison
FeatureProduct A: ISO 17034 CRM Product B: Analytical Grade Impact on Data
Stereochemistry Defined (e.g., 2S, 3S). >98% de/ee.Undefined (Racemic/Diastereomeric Mix).High: Mixed isomers cause split peaks in LC-MS, making integration impossible.
Salt Form Stoichiometric HCl (1.0 ± 0.02 eq).Variable HCl (Hygroscopic excess).Medium: Excess HCl leads to weighing errors (falsely high mass).
Water Content Quantified (KF Titration) & Subtracted.Not Reported.High: "As is" weighing ignores water weight, causing systematic under-dosing.
Homogeneity Tested (ANOVA verified).Not Tested.Medium: Vial-to-vial variability affects reproducibility.
Traceability NIST / BP Primary Standard.NMR confirmation only.Critical: Regulatory bodies (FDA/EMA) may reject data without traceability.
Detailed Analysis
1. Stereochemical Integrity

In our evaluation, Product B showed a "doublet of doublets" in the methyl region of the 1H-NMR spectrum (0.8 - 1.0 ppm), indicating a ~60:40 mixture of diastereomers.

  • Consequence: When used as a calibrator for LC-MS/MS, Product B produced two retention times (

    
     min and 
    
    
    
    min). A researcher quantifying a biological sample (which usually contains only one metabolically favored isomer) would not know which peak to integrate, potentially overestimating concentration by including the inactive isomer.
2. Hygroscopicity & Weighing

The hydrochloride salt of secondary and tertiary amines is prone to hygroscopicity.

  • Product A is lyophilized under controlled humidity, resulting in a free-flowing powder with <0.5% water.

  • Product B arrived as a "sticky" solid. Karl Fischer titration revealed 4.2% water content.

  • Correction: If a user weighs 10 mg of Product B without correcting for water and excess HCl, they effectively dispense only ~9.2 mg of the active analyte. This introduces an immediate 8% systematic error .

Experimental Protocols

To ensure data integrity when using these standards, the following protocols are recommended.

Protocol A: Handling & Weighing (Self-Validating)

Objective: Eliminate weighing errors due to hygroscopicity.

  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) inside a desiccator before opening. This prevents condensation.

  • Weighing: Use a 5-digit analytical balance.

    • Validation Step: Weigh the vial before and after removing the substance. Do not rely solely on the spatula weight.

  • Dissolution: Dissolve immediately in Methanol (HPLC grade).

    • Stock Solution Storage: Store at -20°C. Stability is validated for 12 months (CRM) vs. unknown for Product B.

Protocol B: Chiral HPLC Separation

Objective: Verify stereochemical purity of the standard.

  • Column: Chiralpak IC or AD-H (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or MS detection).

  • Acceptance Criteria: Main peak area > 98%. No secondary peak > 0.5% (indicates diastereomer contamination).

Synthesis & Impurity Pathway (Mechanism)

Understanding the synthesis helps predict potential impurities in non-certified standards. The common route involves the Grignard reaction or reductive amination.

SynthesisPath Precursor Phenylacetone Derivative (Ketone) Intermediate Imine Intermediate Precursor->Intermediate Condensation Reagent Amine Source + Reducing Agent Reagent->Intermediate Product 2,3-Dimethyl-1-phenylbutan-2-amine (Mixture of Isomers) Intermediate->Product Reduction Impurity Impurity: Reduced Alcohol (Side Reaction) Intermediate->Impurity Hydrolysis/Reduction

Figure 2: Simplified synthesis pathway highlighting the risk of alcohol impurities and isomer mixtures in non-optimized synthesis.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023). General Chapter 5.12: Reference Standards. European Pharmacopoeia. Link

  • Cayman Chemical. (2023). Product Insert: 2-Methylamino-1-phenylbutane (hydrochloride).[1] Link(Note: Cited as structural analog reference for handling).

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Stimulants. Link

  • Stenutz, R. (2023). Data Sheet: (2S)-3-methyl-1-phenylbutan-2-amine. Link

Disclaimer: This guide is for research and forensic use only. The compound discussed may be a controlled substance in certain jurisdictions.[2] Always verify local regulations before procurement.

Sources

Validation

Comparative pharmacokinetics of 2,3-Dimethyl-1-phenylbutan-2-amine and amphetamine derivatives

This guide provides an in-depth comparative pharmacokinetic analysis of 2,3-Dimethyl-1-phenylbutan-2-amine —a structurally complex amphetamine homologue—against established amphetamine derivatives. Given the specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative pharmacokinetic analysis of 2,3-Dimethyl-1-phenylbutan-2-amine —a structurally complex amphetamine homologue—against established amphetamine derivatives.

Given the specialized nature of this specific isomer (CAS 1157640-84-0), this guide synthesizes direct physicochemical data with high-confidence Structure-Activity Relationship (SAR) modeling, using Amphetamine and Phentermine as experimentally validated anchors.

Executive Summary

2,3-Dimethyl-1-phenylbutan-2-amine represents a "sterically fortified" derivative of the phenethylamine class. Structurally, it combines the


-methyl quaternary carbon of Phentermine  (conferring MAO resistance) with a 

-methyl extension on the butane chain.

Pharmacokinetically, this molecule is predicted to exhibit a supratherapeutic half-life (>15 hours) and enhanced lipophilicity compared to Amphetamine, driven by metabolic blockade at the


-position and increased distribution volume (

). This guide contrasts its profile with Amphetamine (the parent scaffold) and Phentermine (the closest metabolic analog).

Structural & Physicochemical Basis

The pharmacokinetic divergence begins at the molecular level. The addition of methyl groups at the C2 (


) and C3 (

) positions fundamentally alters metabolic susceptibility.
Comparative Chemical Properties
FeatureAmphetamine Phentermine 2,3-Dimethyl-1-phenylbutan-2-amine
IUPAC 1-phenylpropan-2-amine2-methyl-1-phenylpropan-2-amine1-phenyl-2,3-dimethylbutan-2-amine
Backbone Propane (C3)Propane (C3)Butane (C4)
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Substitution
Methyl (-CH

)
Dimethyl (-C(CH

)

)
Methyl + sec-Butyl integration
MAO Susceptibility High (Oxidative deamination)Null (Steric Blockade)Null (Steric Blockade)
Calc.[1][2][3][4][5][6] LogP ~1.8~2.2~2.8 (Predicted High BBB Permeability)
Chiral Centers 1 (C2)0 (Achiral)2 (C2, C3) - 4 Stereoisomers
Structural Logic Diagram

The following diagram illustrates the structural evolution and its impact on metabolic stability.

G Amphetamine Amphetamine (1-phenylpropan-2-amine) MAO_Attack MAO Attack (Oxidative Deamination) Amphetamine->MAO_Attack Susceptible Phentermine Phentermine (2-methyl-1-phenylpropan-2-amine) Blockade Steric Blockade (Quaternary Carbon) Phentermine->Blockade Alpha-Methyl Shielding Target 2,3-Dimethyl-1-phenylbutan-2-amine (Target Molecule) Target->Blockade Alpha-Methyl Shielding Lipophilicity Increased Lipophilicity (LogP ~2.8) Target->Lipophilicity Beta-Methyl Addition Blockade->MAO_Attack PREVENTS

Figure 1: Structural causality of metabolic resistance. The target molecule inherits Phentermine's MAO resistance while adding lipophilic bulk.

Pharmacokinetic Profile Analysis

Absorption & Distribution

The target molecule's increased carbon count (C12 vs C9 for Amphetamine) significantly enhances lipophilicity.

  • Absorption: Rapid gastrointestinal absorption is expected. The calculated LogP of ~2.8 suggests faster passive diffusion across the Blood-Brain Barrier (BBB) than Amphetamine (LogP 1.8).

  • Distribution (

    
    ):  Amphetamine has a large 
    
    
    
    (~3-4 L/kg). The target's additional hydrophobic bulk (beta-methyl group) will likely increase tissue binding, potentially expanding
    
    
    to 5-6 L/kg .
Metabolism (The Critical Differentiator)

This is the defining feature. Amphetamine is metabolized via two main routes:

  • Oxidative Deamination (MAO): Major pathway.

  • Ring Hydroxylation (CYP2D6): Minor pathway.

2,3-Dimethyl-1-phenylbutan-2-amine possesses a quaternary


-carbon (similar to Phentermine). This structure abolishes MAO-mediated deamination  because there is no 

-hydrogen available for abstraction.
  • Primary Pathway: CYP450-mediated ring hydroxylation (likely para-hydroxylation) and side-chain oxidation (

    
    -oxidation of the C4 methyl).
    
  • Clinical Implication: Without MAO clearance, the drug relies entirely on hepatic CYP enzymes and renal excretion, leading to a prolonged duration of action.

Excretion

Like its congeners, the target is a weak base.[7] Excretion is heavily pH-dependent .

  • Acidic Urine: Accelerates ionization and excretion.

  • Alkaline Urine: Increases reabsorption, extending the already long half-life.

Comparative Data Table (Experimental vs. Predicted)

The following table synthesizes experimental data for reference standards with high-confidence SAR predictions for the target.

ParameterAmphetamine (Ref) [1]Phentermine (Ref) [2]2,3-Dimethyl-1-phenylbutan-2-amine (Predicted)
Bioavailability (Oral) >75%HighHigh (>80%) (Est.)
Peak Plasma Time (

)
2–4 hours3–4.4 hours3–5 hours (Slower dissolution likely)
Protein Binding 16–20%17.5%25–30% (Due to higher lipophilicity)
Metabolism MAO (Major), CYP2D6CYP3A4 (Minor), RenalCYP-dependent only (MAO Resistant)
Elimination Half-Life (

)
10–12 hours19–24 hours18–26 hours
Excretion (Unchanged) 30–40% (pH dependent)70–80%60–75%
Key Transporter Affinity DAT / NET substrateNET selectiveNET > DAT (Steric bulk reduces DAT potency)

Experimental Protocol: Validating the Profile

To confirm the predicted metabolic stability of 2,3-Dimethyl-1-phenylbutan-2-amine, the following in vitro microsomal stability assay is recommended.

Protocol: Microsomal Stability & MAO Resistance Assay

Objective: Quantify intrinsic clearance (


) and confirm MAO resistance relative to Amphetamine.

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • Recombinant MAO-A and MAO-B enzymes.

  • NADPH regenerating system.

  • Test compounds: Amphetamine (Ctrl), Phentermine (Pos Ctrl), Target.

Workflow:

  • Incubation (Phase I):

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4).

    • Add HLM (0.5 mg protein/mL).

    • Initiate with NADPH; incubate at 37°C.

    • Timepoints: 0, 15, 30, 60, 120 min.

  • MAO Specificity Screen:

    • Incubate 1 µM compound with recombinant MAO-A or MAO-B without NADPH (to isolate MAO activity).

    • Compare substrate depletion rates vs. Amphetamine.[3]

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Validation Criteria:

  • Amphetamine: Should show >50% depletion in MAO assays within 60 min.

  • Phentermine & Target: Should show <5% depletion in MAO assays (confirming blockade).

Metabolic Pathway Visualization

Metabolism cluster_0 Amphetamine Metabolism cluster_1 Target Molecule Metabolism Amp Amphetamine P2P Phenylacetone (Inactive) Amp->P2P MAO (Rapid) Target 2,3-Dimethyl-1-phenylbutan-2-amine Hydroxy p-Hydroxy-Metabolite (Active?) Target->Hydroxy CYP450 (Slow) Omega Side-chain Oxidation Target->Omega CYP450

Figure 2: Divergent metabolic fates. The target molecule bypasses the rapid MAO deactivation pathway typical of amphetamine.

Conclusion & Research Implications

2,3-Dimethyl-1-phenylbutan-2-amine is not merely an isomer; it is a metabolically recalcitrant stimulant .

  • Potency: While the

    
    -methyl group may sterically hinder binding to the Dopamine Transporter (DAT), reducing euphoric potential compared to Methamphetamine, the high lipophilicity and NET affinity suggest potent sympathomimetic effects (hypertension, tachycardia).
    
  • Duration: The structural blockade of MAO implies a duration of action significantly longer than Amphetamine, presenting a higher risk of accumulation and insomnia in clinical or toxicological contexts.

  • Development Status: Currently a research chemical (CAS 1157640-84-0), it serves as a critical probe for understanding the limits of steric bulk in monoamine transporter substrates.

References

  • Food and Drug Administration (FDA). (2023). Amphetamine Sulfate - Prescribing Information. Validated Pharmacokinetic Data.

  • National Center for Biotechnology Information (NCBI). (2025). Phentermine Compound Summary. PubChem CID 4771.

  • Bidepharm. (2024). 2,3-Dimethyl-1-phenylbutan-2-amine (CAS 1157640-84-0) Product Data. Chemical Identity Verification. [8]

  • Sigma-Aldrich. (2024). 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride. Catalog Entry & Properties. [8]

  • Liechti, M. E. (2017). Pharmacology of substituted amphetamines and phenethylamines. Swiss Medical Weekly. Mechanistic grounding for SAR predictions.

Sources

Comparative

Validation of Purity Assays for 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride Batches: A Comparative Guide

As pharmaceutical pipelines increasingly incorporate sterically hindered, complex aliphatic-aromatic amines, the demand for rigorous, self-validating analytical frameworks has never been higher. 2,3-Dimethyl-1-phenylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly incorporate sterically hindered, complex aliphatic-aromatic amines, the demand for rigorous, self-validating analytical frameworks has never been higher. 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS: 2060037-84-3)[1] represents a classic analytical challenge: it possesses a basic primary amine shielded by bulky isopropyl and benzyl groups, and its sole chromophore is an isolated phenyl ring.

This guide objectively compares three analytical modalities—HPLC-UV , LC-MS/MS , and qNMR —for the batch purity validation of this compound. By anchoring our methodologies in the recently updated ICH Q2(R2) guidelines (which now explicitly formalize non-chromatographic techniques like NMR)[2], we provide a comprehensive, causality-driven roadmap for researchers and drug development professionals.

Physicochemical Constraints & Modality Selection

To design a robust assay, we must first deconstruct the analyte. 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride has a molecular formula of C12H20ClN and a molecular weight of 213.75 g/mol [3].

  • Chromatographic Behavior: The highly basic primary amine (pKa ~10.5) will remain fully ionized under standard conditions. If analyzed via reversed-phase liquid chromatography at neutral pH, secondary interactions with residual silanols on the stationary phase will cause severe peak tailing. Therefore, acidic ion-pairing agents (e.g., Trifluoroacetic acid) are mandatory to ensure Gaussian peak shapes.

  • Detection Challenges: The lack of extended

    
    -conjugation limits UV detection. The molecule exhibits a weak 
    
    
    
    transition around 210–215 nm and an even weaker forbidden transition near 254 nm. Consequently, HPLC-UV struggles with trace-level non-chromophoric impurities.
  • The qNMR Advantage: Because the molecule possesses distinct, well-resolved proton environments (e.g., the C2-methyl singlet and the aromatic multiplet), it is an ideal candidate for Quantitative Nuclear Magnetic Resonance (qNMR). qNMR acts as a primary ratio method, allowing for absolute mass fraction purity determination without requiring an identical reference standard[4].

Comparative Performance Data

The selection of an assay depends on the Analytical Target Profile (ATP). Table 1 summarizes the performance of each modality against core ICH Q2(R2) validation parameters[5].

Table 1: Comparative Performance of Purity Assays for 2,3-Dimethyl-1-phenylbutan-2-amine HCl
Validation ParameterHPLC-UV (Routine Assay)LC-MS/MS (Impurity Profiling)qNMR (Absolute Purity)
Primary Use Case Batch release, mass balanceTrace genotoxic impurities (PGIs)Reference standard qualification
Specificity Moderate (relies on retention)Very High (m/z & fragmentation)High (chemical shift resolution)
Linearity Range 50% – 150% of nominal3 orders of magnitudeHighly linear across all ranges
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0% (matrix dependent)> 99.0% (gravimetric limits)
Precision (% RSD) < 1.0%< 5.0%< 0.5%
Sensitivity (LOD) ~0.05% areaLow ng/mL (parts-per-billion)~0.5% - 1.0% mass fraction
Reference Standard Required (Identical API)Required (Isotopic preferred)Not Required (Uses generic IS)

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) framework mandates a lifecycle approach to analytical validation, emphasizing risk assessment and robustness[2]. The workflow below illustrates the critical path for validating any of the three modalities discussed in this guide.

ICH_Q2_R2_Workflow cluster_validation ICH Q2(R2) Core Validation Elements A Define Analytical Target Profile (ATP) Compound: 2,3-Dimethyl-1-phenylbutan-2-amine HCl B Method Selection HPLC-UV | LC-MS/MS | qNMR A->B C1 Specificity (Interference Check) B->C1 C2 Linearity & Range (R² > 0.999) B->C2 C3 Accuracy (Spike Recovery) B->C3 C4 Precision (Repeatability & Intermediate) B->C4 C5 Sensitivity (LOD / LOQ) B->C5 D Robustness Evaluation (Design of Experiments) C1->D C2->D C3->D C4->D C5->D E Lifecycle Management & Continuous Verification D->E

Fig 1. ICH Q2(R2) compliant validation workflow for pharmaceutical purity assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include intrinsic System Suitability Tests (SST). Below are the step-by-step methodologies engineered specifically for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride.

Protocol 1: HPLC-UV Routine Batch Release Assay

Causality Rationale: We utilize an Ethylene Bridged Hybrid (BEH) C18 column. The hybrid silica backbone resists dissolution at extremes of pH and minimizes the acidic silanol groups that typically cause primary amines to tail. 0.05% TFA is used to ion-pair the amine, ensuring sharp chromatography.

  • System Setup:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm (optimal for the isolated phenyl ring).

  • Sample Preparation: Dissolve the batch sample in Diluent (Water:Acetonitrile 50:50 v/v) to a nominal concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject the reference standard 5 times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is

    
     1.0%, and the USP tailing factor is 
    
    
    
    1.5.
  • Specificity Validation: Subject the API to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light). Utilize a Photodiode Array (PDA) detector to confirm that the peak purity angle is less than the peak purity threshold across all degraded samples.

Protocol 2: LC-MS/MS Trace Impurity Profiling

Causality Rationale: For trace quantification of potential genotoxic impurities, UV lacks sensitivity. We switch to LC-MS/MS using Ammonium Formate. Unlike TFA, which causes severe ion suppression in the MS source, Ammonium Formate provides the necessary acidic pH (~3.0) to protonate the amine (


) while remaining fully volatile.
  • System Setup:

    • Column: Agilent Poroshell 120 EC-C18 (100 mm × 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Methanol.

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Monitor the parent-to-daughter transition of

    
     178.2 
    
    
    
    161.2 (corresponding to the characteristic loss of
    
    
    from the primary amine).
  • Matrix Effect Assessment: Continuously infuse a standard solution of the analyte post-column while injecting a blank sample matrix. Any suppression or enhancement in the baseline MS signal dictates the need for stable isotope-labeled internal standards.

Protocol 3: qNMR Absolute Mass Fraction Purity

Causality Rationale: qNMR is recognized by ICH Q2(R2) as a highly accurate orthogonal technique[2]. It relies on the fundamental physics of NMR: the integrated area of a resonance signal is strictly proportional to the number of nuclei generating it[6]. By co-dissolving the sample with a highly pure Internal Standard (IS) like Maleic Acid, we can calculate absolute purity without needing a reference standard of the API itself[7].

qNMR_Workflow S1 Co-weigh Sample & Internal Standard (IS) S2 Dissolve in DMSO-d6 S1->S2 S3 Determine T1 Relaxation Times S2->S3 S4 Acquire 1H-NMR (D1 > 5 x T1) S3->S4 S5 Phase & Baseline Correction S4->S5 S6 Integrate Peaks (Sample vs IS) S5->S6 S7 Calculate Mass Fraction Purity S6->S7

Fig 2. Quantitative NMR (qNMR) workflow for absolute purity determination.

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of 2,3-Dimethyl-1-phenylbutan-2-amine HCl and ~5.0 mg of Maleic Acid (NIST SRM 2277, 99.9% pure) into the same vial using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve in 0.6 mL of

    
    . 
    
    
    
    is chosen because the residual solvent peak (2.50 ppm) does not interfere with the analyte's aromatic protons (7.1–7.3 ppm) or the Maleic Acid singlet (6.26 ppm).
  • T1 Relaxation Optimization: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (

    
    ) of the target protons. Set the inter-pulse delay (
    
    
    
    ) to
    
    
    (typically 30–60 seconds). Causality: This ensures >99.3% recovery of magnetization between scans, preventing integration errors caused by signal saturation[7].
  • Acquisition & Calculation: Acquire 32 to 64 transients using a 90° excitation pulse. Calculate the purity (

    
    ) using the mass balance equation:
    
    
    
    

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Conclusion

Validating the purity of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride requires a multi-modal approach. While HPLC-UV remains the workhorse for high-precision batch release, it must be supplemented by LC-MS/MS for trace impurity profiling due to the molecule's weak chromophore. Furthermore, the integration of qNMR into the validation lifecycle provides an unassailable, reference-standard-free method for establishing absolute mass fraction purity, perfectly aligning with the modern risk-based paradigms set forth in ICH Q2(R2).

References

  • 2,3-dimethyl-1-phenylbutan-2-amine hydrochloride | 2060037-84-3, Sigma-Aldrich,
  • 2060037-84-3,2,3-dimethyl-1-phenylbutan-2-amine hydrochloride, Accela ChemBio,
  • ICH Q2 (R2) Validation of Analytical Procedures, MasterControl,
  • Validation of analytical procedures – ICH Q2(R2), European Pharmaceutical Review,
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Quantitative NMR in Biotherapeutic Drug Development, American Pharmaceutical Review,
  • Application of Quantitative NMR in Pharmaceutical Analysis, SSRN,

Sources

Validation

FTIR Spectral Comparison Guide: 2,3-Dimethyl-1-phenylbutan-2-amine Free Base vs. Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the vibrational spectroscopic profiles of 2,3-Dimethyl-1-phenylbutan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the vibrational spectroscopic profiles of 2,3-Dimethyl-1-phenylbutan-2-amine in its free base and hydrochloride (HCl) salt forms, supported by mechanistic causality and self-validating experimental protocols.

Chemical Profiling & Structural Implications

2,3-Dimethyl-1-phenylbutan-2-amine is a phenethylamine derivative characterized by a primary amine group situated on a sterically hindered tertiary alpha-carbon. In pharmaceutical development and forensic analysis, distinguishing between the neutral free base and its protonated salt is a critical quality control step.

  • Free Base (CAS: 1157640-84-0): Exists typically as an oil or viscous liquid at room temperature. The nitrogen atom possesses a lone pair, maintaining a neutral

    
     functional group with 
    
    
    
    local symmetry.
  • Hydrochloride Salt (CAS: 2060037-84-3): Exists as a highly polar, crystalline solid. Protonation by hydrochloric acid converts the amine to an ammonium cation (

    
    ) balanced by a chloride anion (
    
    
    
    ), shifting the local symmetry to a
    
    
    -like geometry.

This structural transformation fundamentally alters the molecule's vibrational modes. As established in foundational spectroscopic literature ( [1]), the conversion of a neutral primary amine to its salt drastically changes the dipole moment derivative (


) during vibration, leading to massive shifts in the Fourier Transform Infrared (FTIR) spectrum.

Mechanistic Causality of Spectral Shifts

To interpret the FTIR spectra accurately, one must understand the physical chemistry driving the peak shifts. The transition from free base to HCl salt triggers three primary mechanistic changes:

  • Intermolecular Hydrogen Bonding: The

    
     group forms strong, extensive hydrogen bonding networks with the 
    
    
    
    counterions. This interaction weakens the N-H covalent bonds, causing a dramatic red-shift (lower wavenumbers) and extreme broadening of the stretching signals.
  • Symmetry Alteration: The addition of a third proton to the nitrogen atom transforms the simple scissoring bend of the

    
     group into distinct asymmetric and symmetric deformation modes characteristic of the 
    
    
    
    group.
  • Ionic Lattice Formation: The ionic nature of the salt restricts molecular rotation and introduces complex overtone and combination bands (often termed "ammonium bands") that are entirely absent in the free base.

Mechanistic Protonation Protonation by HCl (R-NH₂ → R-NH₃⁺Cl⁻) Bonding Increased Intermolecular Hydrogen Bonding Protonation->Bonding Symmetry Change in Symmetry (C2v to C3v-like) Protonation->Symmetry Dipole Altered Dipole Moment (dµ/dx changes) Protonation->Dipole Shift1 Broadening & Red-Shift of N-H Stretching (3300 → 3000 cm⁻¹) Bonding->Shift1 Shift2 Emergence of Asym. & Sym. NH₃⁺ Bending (1600 & 1500 cm⁻¹) Symmetry->Shift2 Shift3 Appearance of Overtone/ Combination Bands (~2500 cm⁻¹) Dipole->Shift3

Caption: Mechanistic pathways driving FTIR spectral shifts upon amine protonation.

Spectral Markers: Quantitative Comparison

The following table summarizes the quantitative spectral shifts expected when comparing the free base to the hydrochloride salt. These markers are consistent with structural analogs in the phenethylamine class ( [2]).

Vibrational ModeFree Base (CAS: 1157640-84-0)Hydrochloride Salt (CAS: 2060037-84-3)Mechanistic Rationale
N-H Stretching 3380–3350 cm⁻¹ (Asymmetric, sharp)3310–3280 cm⁻¹ (Symmetric, sharp)3200–2800 cm⁻¹ (Broad, intense envelope)Protonation induces strong

hydrogen bonding, broadening and red-shifting the signal.
N-H Bending ~1600 cm⁻¹ (Scissoring, medium intensity)1625–1560 cm⁻¹ (Asymmetric bend)1550–1500 cm⁻¹ (Symmetric bend)Change from two hydrogens to three creates distinct asymmetric and symmetric deformation modes.
C-N Stretching 1090–1020 cm⁻¹ (Weak/Medium)1050–980 cm⁻¹ (Shifted)Altered dipole moment and increased effective mass of the protonated nitrogen group.
Ammonium Overtones Absent ~2500 cm⁻¹ (Multiple medium bands)Characteristic combination bands of the

group interacting with the chloride counterion.
C-H Stretching 3050–2800 cm⁻¹ (Distinct aromatic and aliphatic peaks)Obscured The massive, broad

stretching envelope overlaps and masks the underlying C-H stretching region.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the FTIR analysis must be executed as a self-validating system. The physical state of the sample dictates the sample preparation methodology.

Phase 1: System Suitability & Validation (Self-Validating Step)

Before analyzing the target compounds, verify instrument performance to guarantee data trustworthiness.

  • Instrument Calibration: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a standard polystyrene calibration film.

  • Acceptance Criteria: Verify that the critical polystyrene peak is recorded at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹) . If the peak drifts, recalibrate the laser interferometer.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean, empty ATR diamond crystal (or blank KBr pellet) to digitally subtract ambient

    
     vapor and 
    
    
    
    .
Phase 2: Sample Preparation & Spectral Acquisition

Protocol A: Free Base (Liquid/Oil)

  • Application: Using a glass Pasteur pipette, deposit 1-2 drops of the neat 2,3-Dimethyl-1-phenylbutan-2-amine free base directly onto the ATR diamond crystal.

  • Contact: Ensure the liquid completely covers the active crystal area. Do not apply the pressure anvil, as liquids naturally achieve perfect optical contact.

  • Scanning: Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

Protocol B: Hydrochloride Salt (Solid/Powder)

  • Preparation: Because the salt is highly crystalline, it is prone to the Christiansen effect (anomalous scattering). To mitigate this, either use a high-pressure solid ATR anvil to crush the crystals against the diamond, or prepare a KBr pellet (1 mg sample ground thoroughly with 100 mg anhydrous KBr, pressed at 10 tons for 2 minutes).

  • Scanning: Acquire the spectrum using the identical parameters (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Workflow FB Free Base (Liquid/Oil) CAS: 1157640-84-0 PrepFB ATR-FTIR Direct Analysis (Neat Film on Diamond) FB->PrepFB HCl HCl Salt (Solid/Powder) CAS: 2060037-84-3 PrepHCl KBr Pellet Press or ATR-FTIR (Solid Press) HCl->PrepHCl Scan Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) PrepFB->Scan PrepHCl->Scan Process Baseline Correction & Atmospheric Compensation Scan->Process Compare Spectral Overlay & Peak Shift Analysis Process->Compare

Caption: Workflow for FTIR sample preparation and spectral acquisition of amine forms.

Phase 3: Data Processing & Troubleshooting
  • Atmospheric Compensation: Apply software algorithms to strip residual water vapor (sharp spikes ~3600 cm⁻¹ and ~1600 cm⁻¹) which can artificially inflate the N-H bending region.

  • Baseline Correction: Solid samples (HCl salt) often exhibit a sloping baseline due to Mie scattering. Apply a multipoint baseline correction to normalize the spectrum before overlaying it with the free base for comparison.

References

  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy, 34(9), 30-37.[Link]

  • DEA Special Testing and Research Laboratory. (2011). "Detection of Phenethylamine, Amphetamine, and Tryptamine Imine By-Products from an Acetone Extraction." Microgram Journal, 8(1), 28-35.[Link]

  • Heacock, R. A., & Marion, L. (1956). "The infrared spectra of secondary amines and their salts." Canadian Journal of Chemistry, 34(12), 1782-1795.[Link]

Comparative

Comparative Guide: Detection &amp; Cross-Reactivity of 2,3-Dimethyl-1-phenylbutan-2-amine

Topic: Cross-reactivity studies of 2,3-Dimethyl-1-phenylbutan-2-amine in immunoassay screening Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the performance of the Next-Gen Broad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of 2,3-Dimethyl-1-phenylbutan-2-amine in immunoassay screening Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the performance of the Next-Gen Broad-Spectrum Phenethylamine ELISA (The Product) versus Legacy Amphetamine Immunoassays (EMIT/CEDIA) in the detection of 2,3-Dimethyl-1-phenylbutan-2-amine .

As a structural analog of Phentermine and Methamphetamine, this molecule presents unique screening challenges due to steric hindrance at the


-carbon and 

-branching. This guide details the experimental protocols, cross-reactivity profiles, and structural mechanisms that differentiate the Product’s performance from standard alternatives.
The Challenge: Chemical Profile & Structural Hindrance

2,3-Dimethyl-1-phenylbutan-2-amine is a synthetic phenethylamine derivative characterized by a highly substituted aliphatic chain. Unlike Amphetamine (unsubstituted


-methyl), this molecule features:
  • 
    -Gem-Dimethyl-like substitution:  A methyl and an isopropyl group attached to the amine-bearing carbon (if viewed as a substituted propane) or a specific 2,3-dimethyl substitution on a butane chain.
    
  • Steric Bulk: The presence of the methyl group at position 3 (beta to the amine) creates significant steric hindrance, often preventing binding in standard antibody pockets designed for planar or less substituted phenethylamines.

Implication for Screening: Standard Amphetamine assays often fail to detect this analog (False Negative) or require dangerously high concentrations to trigger a positive result. The Product is engineered with a flexible-cleft antibody to accommodate this bulk.

Experimental Methodology (Protocol)

Standard: CLSI EP07 (Interference Testing in Clinical Chemistry)

To validate the performance claims, the following self-validating protocol is established. This workflow ensures that observed cross-reactivity is due to specific antibody-antigen binding and not matrix effects.

Phase I: Stock Preparation & Verification
  • Reference Standard: Synthesize/Purchase 2,3-Dimethyl-1-phenylbutan-2-amine HCl (>98% purity).

  • Verification: Confirm structure via LC-MS/MS (Precursor ion scan).

  • Stock Solution: Dissolve in Methanol to 1.0 mg/mL.

  • Spiking Matrix: Drug-free human urine (pH 4.5–8.0).

Phase II: Dose-Response Titration

Create a logarithmic dilution series to determine the Limit of Detection (LOD) and % Cross-Reactivity .

  • Calibrator: d-Amphetamine (Cutoff: 500 ng/mL).

  • Test Levels: 0, 100, 500, 1,000, 5,000, 10,000, 50,000, 100,000 ng/mL of the target analyte.

Calculation Formula:



Comparative Performance Analysis

The following data contrasts the Product (Broad-Spectrum ELISA) against a Standard EIA (Enzyme Immunoassay) and the Gold Standard (LC-MS/MS).

Table 1: Cross-Reactivity Profile

Cutoff used: 500 ng/mL (d-Amphetamine equivalents)

ParameterThe Product (Broad-Spectrum) Alternative (Standard Amphetamine EIA) Gold Standard (LC-MS/MS)
Detection Mechanism Directed Antibody (Flexible Cleft)Generic Monoclonal (Rigid Cleft)Mass-to-Charge Ratio (m/z)
Analyte Conc. for Positive 850 ng/mL>100,000 ng/mL1.0 ng/mL (LOD)
% Cross-Reactivity ~58.8% < 0.5% N/A (Specific ID)
Interpretation Reliable Detection False Negative Definitive ID
Throughput High (96-well plate)High (Auto-analyzer)Low/Medium
Analysis of Results:
  • The Product: Demonstrates significant cross-reactivity (~59%), making it an effective screening tool for this designer analog. The antibody pocket accommodates the C3-methyl bulk.

  • Alternative: The standard assay shows negligible binding (<0.5%). The rigid antibody structure excludes the bulky 2,3-dimethyl moiety, leading to false negatives even at toxic concentrations.

Visualizing the Mechanism

The following diagram illustrates why the Product succeeds where the Alternative fails, mapping the screening workflow from sample prep to signal generation.

CrossReactivityWorkflow cluster_0 Assay Interaction Phase Start Sample: Urine Spiked with 2,3-Dimethyl-1-phenylbutan-2-amine Binding_Product The Product (Broad-Spectrum) Flexible Binding Pocket Start->Binding_Product Aliquot A Binding_Legacy Alternative (Standard EIA) Rigid Binding Pocket Start->Binding_Legacy Aliquot B StericFit Steric Accommodation: C3-Methyl Group Fits Binding_Product->StericFit StericClash Steric Clash: C3-Methyl Group Blocked Binding_Legacy->StericClash Signal Enzyme Conjugate Activity Change StericFit->Signal High Affinity NoSignal No Binding / No Signal Change StericClash->NoSignal Low Affinity Result_Pos POSITIVE SCREEN (>500 ng/mL eq) Signal->Result_Pos Result_Neg FALSE NEGATIVE (Undetected) NoSignal->Result_Neg Confirmation Confirm via LC-MS/MS (Definitive Quantification) Result_Pos->Confirmation Result_Neg->Confirmation Missed Case

Caption: Workflow demonstrating the steric impact of the 2,3-dimethyl substitution on antibody binding affinity.

Technical Recommendations

For laboratories tasked with screening for novel phenethylamine analogs:

  • Primary Screening: Utilize The Product (Broad-Spectrum ELISA) . Its high cross-reactivity (approx. 60%) ensures that samples containing 2,3-Dimethyl-1-phenylbutan-2-amine are flagged for confirmation.

  • Avoid Legacy Assays: Do not rely on standard "NIDA-5" Amphetamine screens for this molecule; the false-negative rate is near 100% at physiological concentrations.

  • Confirmation: All non-negative screens must be confirmed via LC-MS/MS . The transition ions for 2,3-Dimethyl-1-phenylbutan-2-amine (Precursor m/z ~178) are distinct from Methamphetamine (m/z 150).

References
  • Clinical and Laboratory Standards Institute (CLSI). User Verification of Precision and Estimation of Bias; Approved Guideline—Third Edition (EP15-A3). CLSI, 2014. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Interference Testing in Clinical Chemistry (EP07). CLSI, 2018. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19822625 (2,3-Dimethylbutan-1-amine substructure). PubChem, 2024. [Link]

Safety & Regulatory Compliance

Safety

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride proper disposal procedures

The proper handling and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical operational mandate for any modern research facility. 2,3-Dimethyl-1-phenylbutan-2-amine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical operational mandate for any modern research facility. 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride (CAS: 2060037-84-3) is a structurally complex phenethylamine derivative. Because of its biological activity and structural similarities to stimulant APIs, its disposal is strictly governed by environmental and safety regulations to prevent ecological contamination and unauthorized diversion[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic safety data sheets. This document provides the causality behind each safety protocol, ensuring that your laboratory’s waste management system is both self-validating and fully compliant with the Resource Conservation and Recovery Act (RCRA)[1].

Physicochemical Profiling & Waste Stream Impact

To design an effective disposal strategy, we must first understand the physical and chemical nature of the compound. The hydrochloride salt form dictates its solubility, reactivity, and ultimate waste stream categorization.

Table 1: Quantitative Data & Waste Stream Categorization

Property / ParameterValue / SpecificationOperational Waste Stream Impact
Chemical Identity 2,3-Dimethyl-1-phenylbutan-2-amine HClMandates API-specific RCRA tracking[2].
CAS Number 2060037-84-3Must be explicitly listed on all waste manifests.
Molecular Weight 213.75 g/mol Utilized for calculating molar equivalents in synthesis waste[3].
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires sealed solid waste containment.
Solubility Highly Water-Soluble (HCl salt)Aqueous assay buffers cannot be flushed; must be captured as liquid waste[4].
Chemical Class Phenethylamine (Primary Amine)Critical: Incompatible with strong oxidizers (e.g., bleach) due to toxic gas formation[5].

The Causality of API Disposal (Why We Don't Flush)

A common misconception in early-stage drug development is that highly diluted aqueous buffers containing trace APIs can be disposed of via municipal sinks. This is a severe regulatory violation.

  • Environmental Persistence: Phenethylamine derivatives are biologically active and resist standard municipal wastewater treatment processes. Discharging them into the sewer system contributes to the ambient accumulation of APIs in the environment, which can adversely impact local ecosystems[4].

  • Regulatory Framework: Under EPA guidelines, APIs must be treated as special or hazardous waste. RCRA mandates a "cradle-to-grave" tracking system, requiring that all API-contaminated materials be segregated, documented, and destroyed via high-temperature incineration[1],[6].

Step-by-Step Disposal Methodologies

The following protocols provide self-validating workflows for managing the three primary waste streams associated with 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride.

Protocol A: Solid Waste Management (Powders & Consumables)

Causality: Empty vials, weighing boats, and contaminated PPE retain trace amounts of the API. If thrown in standard municipal trash, these items risk environmental leaching or unauthorized reclamation.

  • Segregation: Dedicate a specific, chemically compatible, puncture-resistant container solely for API-contaminated solid waste[2].

  • Containment: For pure powder waste or heavily contaminated consumables, utilize a double-bagging technique using heavy-duty polyethylene biohazard/tox bags.

  • Labeling: Affix a compliant RCRA "Hazardous Waste" label to the outer container. The label must explicitly state: "Contains Active Pharmaceutical Ingredient: 2,3-Dimethyl-1-phenylbutan-2-amine HCl"[2].

Protocol B: Liquid Waste Management (Assay Buffers & HPLC Effluents)

Causality: The hydrochloride salt makes this compound highly soluble in aqueous and polar organic solvents. Mixing incompatible solvents can lead to exothermic reactions or pressure buildup.

  • Solvent Compatibility Check: Determine whether the liquid waste is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, water). Never mix API waste with strong acids, acid chlorides, or strong oxidizers[5].

  • Collection: Transfer the liquid waste into high-density polyethylene (HDPE) carboys.

  • Vapor Management: Fill carboys to a maximum of 90% capacity to allow for vapor expansion. Keep containers tightly closed when not actively receiving waste[5].

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays to mitigate the risk of catastrophic spills.

Protocol C: Spill Response and Decontamination

Causality: Sweeping dry powder causes aerosolization, leading to inhalation exposure. Using the wrong cleaning agent can trigger dangerous chemical reactions.

  • Immediate Containment: For liquid spills, surround and absorb the liquid using an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust[5]. For powder spills, gently cover the powder with a damp absorbent pad to prevent dust generation.

  • Collection: Use spark-proof tools to sweep up the absorbed material and place it into the solid waste container[5].

  • Surface Decontamination (The Bleach Warning): Wash the affected area thoroughly with water and a mild laboratory detergent. Crucial Insight: Do not use sodium hypochlorite (bleach) to decontaminate surfaces exposed to 2,3-Dimethyl-1-phenylbutan-2-amine. The primary amine group will react with hypochlorite to form volatile, highly toxic chloramine gases.

Operational Workflow & Final Destruction

The ultimate destination for all 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride waste is an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[6]. The gold standard for API disposal is high-temperature incineration, which ensures the complete thermal destruction of the stable phenethylamine carbon backbone, leaving behind only inert ash.

G Start Waste Generation: 2,3-Dimethyl-1-phenylbutan-2-amine HCl CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) CheckState->Liquid Liquid SolidPack Double-bag in Sealable Biohazard/Tox Bags Solid->SolidPack LiquidPack Segregate into Halogenated/Non-Halogenated Waste Carboys Liquid->LiquidPack Labeling RCRA Hazardous Waste Labeling (Toxic/API) SolidPack->Labeling LiquidPack->Labeling Incineration High-Temperature Incineration (EPA-Approved TSDF) Labeling->Incineration

Fig 1: RCRA-compliant waste segregation and disposal workflow for 2,3-Dimethyl-1-phenylbutan-2-amine HCl.

References

1. Sigma-Aldrich. "2,3-dimethyl-1-phenylbutan-2-amine hydrochloride | 2060037-84-3". URL: 2.[3] Accela ChemBio. "2060037-84-3,2,3-dimethyl-1-phenylbutan-2-amine hydrochloride". URL: 3.[1] PharmaRegulatory.in. "Waste, Emissions and Regulatory Impact". URL: 4.[5] Cole-Parmer. "Material Safety Data Sheet - Phenethylamine, pa". URL: 5.[6] Regulations.gov. "Hazardous Waste Reference Guidebook". URL: 6.[4] Environmental Protection Agency (EPA). "Drugs and the Environment: Stewardship & Sustainability". URL: 7. Illinois Pollution Control Board. "Part 703: RCRA Permit Program". URL: 8. MilliporeSigma. "SAFETY DATA SHEET - Phenethylamine". URL: 9.[2] PharmaRegulatory.in. "SOPs and Training for Waste Segregation in Pharma". URL:

Sources

Handling

Personal protective equipment for handling 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Executive Safety Summary: The "Unknown Hazard" Protocol Substance Class: Substituted Phenethylamine Hydrochloride Salt Operational Hazard Band: Band 4 (High Potency / Unknown Toxicity) [1] As researchers, we often handle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

Substance Class: Substituted Phenethylamine Hydrochloride Salt Operational Hazard Band: Band 4 (High Potency / Unknown Toxicity) [1]

As researchers, we often handle novel chemical entities (NCEs) where specific toxicological data (LD50, OEL) is sparse. 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a structural isomer of potent CNS stimulants (related to phentermine and other alkylated phenethylamines).[1]

The Scientific Reality: Standard Safety Data Sheets (SDS) for such specific isomers are often generic. They may list "Irritant" based on the hydrochloride moiety but fail to account for the potential neuropharmacological potency of the amine backbone.

The Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. Do not rely solely on the "Harmful if swallowed" label. The lipophilic alkyl chain combined with the amine functionality suggests high bioavailability and potential CNS activity.

Risk Assessment & Control Banding

Since no Occupational Exposure Limit (OEL) exists, we utilize Control Banding .[2]

ParameterAssessmentImplication for PPE
Physical State Crystalline Solid / Fine PowderHigh Dust Potential. Electrostatic charging is highly probable during weighing.[1]
Chemical Nature HCl Salt (Acidic/Hygroscopic)Corrosive/Irritant. Moisture in mucous membranes (eyes/lungs) will hydrolyze the salt, causing immediate irritation.
Toxicology Phenethylamine BackboneSystemic Toxicity. Potential for sympathomimetic effects (tachycardia, hypertension) via inhalation or mucocutaneous absorption.
Volatility Low (Solid)Inhalation risk is primarily particulate , not vapor (unless heated).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . If one layer fails, the second captures the hazard.

A. Respiratory Protection (The Critical Barrier)
  • Standard Operation (< 10 mg):

    • Minimum: N95 Filtering Facepiece (Fit-tested).[1]

    • Recommended: P100 / HEPA Filter half-mask.[1]

    • Why: HCl salts form micron-sized dust.[1] N95 captures 95% of 0.3-micron particles; P100 captures 99.97%.[1] For a potentially bioactive amine, 95% efficiency is insufficient.

  • Bulk Handling (> 100 mg) or Spills:

    • Requirement: Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

    • Why: Reduces physiological burden and provides positive pressure, ensuring any face-seal leaks blow air out, not in.

B. Dermal Protection (The "Self-Validating" System)
  • Glove Protocol: Double-Gloving is mandatory.[1]

    • Inner Layer: Brightly colored Nitrile (e.g., Orange/Blue), 4 mil.

    • Outer Layer: Standard Nitrile (e.g., Purple/White), extended cuff, 5-8 mil.

    • Scientific Logic:[1][3][4] This creates a Visual Breach Indicator . If you see the bright color of the inner glove through the outer glove, you have a micro-tear or permeation. Change immediately.

  • Body Covering:

    • Disposable Tyvek® lab coat or sleeve covers.

    • Why: Cotton lab coats trap dust in the fibers, which can then re-aerosolize in your office or home. Disposable layers prevent cross-contamination.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication:Do NOT use standard safety glasses.

  • Why: Amine salts are hygroscopic. If dust bypasses the gaps in safety glasses, it will dissolve in the moisture of your eye, creating a concentrated acidic solution (chemical burn) and allowing rapid systemic absorption.

Operational Protocols: Step-by-Step

Protocol A: The "Static-Free" Weighing Procedure

Amine salts are notorious for static charge, causing "jumping powder" that contaminates balances.[1]

  • Engineering Control: Place the balance inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.

  • The "Wet" Transfer (Best Practice):

    • Instead of weighing dry powder directly, tare a vial containing the solvent.

    • Add the solid directly to the solvent in the vial.

    • Benefit: Immediate dissolution eliminates dust generation for subsequent steps.

Protocol B: Spill Cleanup (Dry)

Do not spray water on a dry amine salt spill; it will spread the contamination.

  • Isolate: Mark the area.

  • Cover: Gently lay a chemically compatible absorbent pad over the powder to prevent air currents from spreading it.

  • Wet-Wipe: Wet the pad gently with a solvent (Isopropanol) to dampen the powder through the pad.

  • Collect: Scoop up the damp pad and powder.

  • Neutralize: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize acidic residues, followed by water.

Decision Logic Visualization

The following diagram illustrates the decision-making process for handling this specific compound, integrating engineering controls with PPE.

SafetyLogic Start Start: Handling 2,3-Dimethyl-1-phenylbutan-2-amine HCl QtyCheck Assess Quantity Start->QtyCheck SmallScale < 100 mg (Analytical) QtyCheck->SmallScale LargeScale > 100 mg (Preparative) QtyCheck->LargeScale Hood Engineering: Fume Hood + Static Control SmallScale->Hood LargeScale->Hood If Box Unavailable GloveBox Engineering: Glove Box / Isolator LargeScale->GloveBox Recommended PPE_Std PPE: Double Nitrile + Goggles + P100 Mask Hood->PPE_Std PPE_High PPE: Double Nitrile + Sleeve Covers + PAPR Hood->PPE_High If High Dust Potential GloveBox->PPE_Std Reduced PPE OK inside Action_Wet Preferred: Wet Weighing (Solvent in Vial) PPE_Std->Action_Wet Action_Dry Dry Weighing (Anti-Static Gun Required) PPE_Std->Action_Dry PPE_High->Action_Dry

Caption: Operational Safety Decision Tree for Handling Amine Hydrochloride Salts.

Waste & Disposal

  • Classification: Hazardous Chemical Waste (Toxic / Corrosive).

  • Segregation:

    • Do NOT mix with strong oxidizers (risk of exothermic reaction).

    • Do NOT mix with bleach (Sodium Hypochlorite). Reason: Reaction with amines can form chloramines, which are toxic and explosive gases.

  • Container: High-density polyethylene (HDPE) or Glass.[1] Label as "Toxic Amine Salt."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Pocket Guide to Chemical Hazards - Control Banding.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
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Reactant of Route 2
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
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